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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Application Workflows for 4,6-Dicyclopropyl-1,3,5-triazin-2-amine (CAS 6167-00-6)

Executive Summary 4,6-Dicyclopropyl-1,3,5-triazin-2-amine (CAS 6167-00-6) is a highly specialized heterocyclic building block characterized by a central electron-deficient 1,3,5-triazine core flanked by two cyclopropyl r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6-Dicyclopropyl-1,3,5-triazin-2-amine (CAS 6167-00-6) is a highly specialized heterocyclic building block characterized by a central electron-deficient 1,3,5-triazine core flanked by two cyclopropyl rings and an exocyclic primary amine[1][2]. This unique structural triad offers a privileged scaffold for both medicinal chemistry (as a kinase hinge-binding motif) and agrochemical development (as a photosystem II inhibitor analog).

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven experimental protocols. By moving beyond basic catalog data, this guide establishes self-validating workflows for synthesizing and utilizing this compound in advanced cross-coupling methodologies.

Physicochemical Profiling & Structural Dynamics

To effectively deploy 4,6-dicyclopropyl-1,3,5-triazin-2-amine in complex syntheses, one must understand the interplay between its structural components. The three endocyclic nitrogens of the triazine ring exert a strong electron-withdrawing effect, significantly depressing the basicity and nucleophilicity of the exocyclic C2-amine compared to standard aliphatic or aryl amines. However, the C4 and C6 cyclopropyl groups provide weak electron donation via σ -conjugation (Walsh orbitals), which partially mitigates this electron deficiency while imparting profound metabolic stability and conformational rigidity.

Quantitative Data Summary

The following table synthesizes the core physical and chemical identifiers for standard laboratory integration[1][2]:

PropertyValue / Description
IUPAC Name 4,6-Dicyclopropyl-1,3,5-triazin-2-amine
CAS Registry Number 6167-00-6
Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
InChIKey IBELBWMONQXPBL-UHFFFAOYSA-N
MDL Number MFCD18903458
Appearance White to off-white solid
Solubility Profile Soluble in DMSO, DMF, 1,4-Dioxane; Poorly soluble in H2O

Strategic Synthesis & Reactivity

While commercial procurement is standard for screening libraries[2][3], understanding the de novo synthesis of the dicyclopropyl triazine core is critical for downstream functionalization. The most robust, scalable, and self-validating method avoids the use of harsh Grignard reagents on cyanuric chloride, which often leads to over-addition. Instead, a controlled Suzuki-Miyaura cross-coupling utilizing 2-amino-4,6-dichloro-1,3,5-triazine and cyclopropylboronic acid provides high-fidelity yields.

Synthesis A 2-Amino-4,6-dichloro- 1,3,5-triazine C 4,6-Dicyclopropyl- 1,3,5-triazin-2-amine A->C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90 °C B Cyclopropylboronic acid (2.5 eq) B->C Suzuki-Miyaura Cross-Coupling

Figure 1: Stepwise Suzuki-Miyaura cross-coupling for the synthesis of the dicyclopropyl triazine core.

Mechanistic Insights (Expertise & Experience)

The choice of Pd(dppf)Cl2 is deliberate. The bidentate dppf ligand provides the necessary steric bulk and electron richness to facilitate the oxidative addition into the highly deactivated C-Cl bonds of the triazine ring, while suppressing competitive protodeboronation of the cyclopropylboronic acid.

Application in Drug Discovery & Agrochemicals

Medicinal Chemistry (Kinase Inhibition): The 2-amino-1,3,5-triazine acts as a potent hydrogen-bond donor/acceptor pair, ideal for anchoring into the ATP-binding hinge region of kinases. The dicyclopropyl groups are strategically sized to occupy adjacent hydrophobic pockets (e.g., the gatekeeper region) without incurring the high lipophilic penalty (LogP increase) associated with tert-butyl or phenyl rings.

Agrochemicals: Triazine derivatives are foundational to herbicide design. The incorporation of cyclopropyl rings enhances soil persistence by resisting rapid microbial β -oxidation, a common degradation pathway for straight-chain alkyl substituents.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol 1: Buchwald-Hartwig N-Arylation of the Triazine Amine

Objective: Couple the deactivated exocyclic amine of CAS 6167-00-6 with an aryl bromide.

Causality & Design: Because the triazine amine is a poor nucleophile, standard SN​Ar or basic alkylation will fail or require prohibitively harsh conditions. We utilize a Palladium-catalyzed cross-coupling with Xantphos . The wide bite angle of Xantphos (111°) specifically forces the palladium intermediate into a geometry that dramatically accelerates the final, rate-limiting reductive elimination step.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube, combine 4,6-dicyclopropyl-1,3,5-triazin-2-amine (1.0 eq), Aryl Bromide (1.2 eq), Pd2​(dba)3​ (5 mol%), Xantphos (10 mol%), and Cs2​CO3​ (2.0 eq).

    • Note: Cs2​CO3​ is chosen over NaOtBu to prevent competitive nucleophilic attack by the base on the triazine core.

  • Inert Atmosphere Setup: Seal the tube and perform three cycles of vacuum evacuation followed by Argon backfilling. Add anhydrous, degassed 1,4-Dioxane (0.2 M).

  • Thermal Activation: Stir the mixture at 100 °C for 16 hours. The reaction should transition from a dark purple/red to a pale yellow/brown suspension.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Reagent Prep Ar-Br Triazine Amine Pd2(dba)3 Xantphos Cs2CO3 Step2 Step 2: Inert Atmosphere 3x Vacuum/Argon Purge Dry 1,4-Dioxane Step1->Step2 Step3 Step 3: Thermal Activation 100 °C 16 hours Sealed Tube Step2->Step3 Step4 Step 4: Purification Celite Filtration Flash Chromatography Step3->Step4 Step5 Step 5: Validation HPLC-UV 1H/13C NMR HRMS Step4->Step5

Figure 2: Self-validating Buchwald-Hartwig amination workflow for N-arylation of the triazine amine.

Protocol 2: HPLC-UV Analytical Validation

Objective: Assess the purity of the synthesized or procured triazine amine.

Causality & Design: 1,3,5-triazines are prone to peak tailing on standard silica-based C18 columns due to secondary interactions between the basic nitrogens and residual silanols. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent and suppresses silanol ionization, guaranteeing sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile.

  • Column: Use a reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: H2​O

      • 0.1% TFA
    • Solvent B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.6 mL/min.

  • Detection: Monitor UV absorbance at 214 nm and 254 nm. The triazine core exhibits strong π→π∗ transitions, making 254 nm highly reliable for quantification.

References

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Dicyclopropyl-1,3,5-triazin-2-amine and its Analogs as Protein Kinase Inhibitors

Disclaimer: Dicyclopropyl-1,3,5-triazin-2-amine is a specific chemical entity for which detailed public data on biological activity is limited. This guide, therefore, elucidates its potential mechanism of action by drawi...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Dicyclopropyl-1,3,5-triazin-2-amine is a specific chemical entity for which detailed public data on biological activity is limited. This guide, therefore, elucidates its potential mechanism of action by drawing parallels with structurally related 1,3,5-triazine derivatives that are well-characterized as protein kinase inhibitors. The principles, protocols, and analyses presented herein represent a scientifically rigorous framework for investigating this class of compounds.

Introduction: The 1,3,5-Triazine Scaffold as a Privileged Structure in Kinase Inhibition

The 1,3,5-triazine core is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry. Its rigid, planar structure and the ability to decorate it with various substituents at the 2, 4, and 6 positions make it a "privileged structure" for targeting diverse protein families. A prominent application of the 2,4-diamino-1,3,5-triazine scaffold is in the development of protein kinase inhibitors.

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. Small molecules that compete with adenosine triphosphate (ATP), the phosphate donor, are a cornerstone of modern targeted therapy.

The subject of this guide, dicyclopropyl-1,3,5-triazin-2-amine, features a 2-amino-1,3,5-triazine core substituted with two cyclopropyl groups. The small, rigid, and lipophilic nature of the cyclopropyl rings suggests they are likely designed to probe specific hydrophobic pockets within a protein's active site. This guide will explore the hypothesized mechanism of action of this compound as a Type I kinase inhibitor, a class of molecules that binds to the active, "DFG-in" conformation of the kinase ATP-binding site.

Part 1: Hypothesized Molecular Mechanism of Action

Target Engagement: Binding to the Kinase ATP Pocket

The primary mechanism of action for 2,4-diamino-1,3,5-triazine-based inhibitors is competitive inhibition at the ATP-binding site of protein kinases. The triazine core acts as a stable scaffold that mimics the hydrogen bonding pattern of the adenine base of ATP.

  • The Hinge-Binding Motif: A critical interaction is the formation of one or two hydrogen bonds between the N1 and the 2-amino group of the triazine ring and the backbone amide and carbonyl groups of the "hinge" region of the kinase. This interaction anchors the inhibitor in the active site.

  • Role of the Dicyclopropyl Substituents: The dicyclopropyl groups are hypothesized to extend into hydrophobic regions of the ATP pocket.

    • Gatekeeper Pocket: One cyclopropyl group may occupy the hydrophobic pocket controlled by the "gatekeeper" residue. The size and shape of this residue are key determinants of inhibitor selectivity across the kinome. The small, compact nature of the cyclopropyl group may allow it to access the active site of kinases with both large (e.g., methionine) and small (e.g., threonine) gatekeeper residues.

    • Solvent-Exposed Region: The second cyclopropyl group could project towards the solvent-exposed region, potentially making additional van der Waals contacts or serving as a vector for further chemical modification to enhance potency or selectivity.

Downstream Signaling Consequences

By occupying the ATP-binding site, dicyclopropyl-1,3,5-triazin-2-amine would prevent the phosphorylation of the kinase's downstream substrates. This abrogates the signal transduction cascade controlled by the target kinase. For example, if the target is a receptor tyrosine kinase (RTK) involved in cell proliferation (e.g., EGFR, VEGFR), its inhibition would lead to:

  • Inhibition of Autophosphorylation: The kinase can no longer phosphorylate its own activation loop.

  • Blockade of Substrate Phosphorylation: Downstream signaling proteins (e.g., MEK, ERK, AKT) are not activated.

  • Cellular Response: The ultimate cellular outcome is typically cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

The following diagram illustrates the proposed mechanism of competitive inhibition.

Kinase_Inhibition_Mechanism cluster_0 Normal Kinase Activity cluster_1 Inhibited Kinase Activity ATP ATP Kinase_Active Active Kinase (DFG-in) ATP->Kinase_Active Binds pSubstrate Phosphorylated Substrate Kinase_Active->pSubstrate Phosphorylates ADP ADP Kinase_Active->ADP Releases Substrate Substrate Protein Substrate->Kinase_Active Binds Signal Downstream Signaling pSubstrate->Signal Inhibitor Dicyclopropyl- 1,3,5-triazin-2-amine Kinase_Inactive Inhibited Kinase Inhibitor->Kinase_Inactive Competitively Binds No_Signal Signaling Blocked Kinase_Inactive->No_Signal ATP_block->Kinase_Inactive Binding Blocked

Caption: Competitive inhibition of a protein kinase by dicyclopropyl-1,3,5-triazin-2-amine.

Part 2: Experimental Validation and Characterization

A rigorous, multi-step process is required to validate the mechanism of action and characterize the activity of a novel kinase inhibitor.

Workflow for Mechanistic Validation

The following workflow outlines the logical progression from initial screening to detailed cellular characterization.

Experimental_Workflow A Step 1: Biochemical Potency (IC50 Determination) B Step 2: Mechanism of Inhibition (Kinetics Assay) A->B Confirm ATP Competition F Step 6: Structural Biology (X-ray Crystallography) A->F Elucidate Binding Mode C Step 3: Target Engagement in Cells (CETSA / NanoBRET) B->C Verify Target Binding in situ D Step 4: Target Selectivity (Kinome Profiling) C->D Assess Off-Target Effects E Step 5: Cellular Activity (Phospho-protein & Phenotypic Assays) D->E Link Target to Cellular Effect

Caption: A logical workflow for validating a hypothesized kinase inhibitor.

Detailed Experimental Protocols

Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

Methodology: A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in kinase buffer.

    • Prepare a 2X solution of the substrate peptide and ATP in kinase buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase.

    • Prepare a serial dilution of dicyclopropyl-1,3,5-triazin-2-amine in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the inhibitor dilution to wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and measure ATP consumption by adding 20 µL of a detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and converts the ADP produced into a luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective: To confirm that the compound binds to its intended target protein within a live cellular environment.

Methodology: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a fluorescently labeled tracer (which binds to the kinase) and the kinase itself, which is fused to a NanoLuc® luciferase. An unlabeled inhibitor will displace the tracer, leading to a loss of BRET signal.

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Prepare serial dilutions of dicyclopropyl-1,3,5-triazin-2-amine.

    • Treat the cells with the compound dilutions and incubate for 2 hours in a CO2 incubator.

    • Add the fluorescent NanoBRET™ tracer to the wells at its predetermined optimal concentration.

    • Add the NanoLuc® substrate (furimazine) to all wells.

    • Immediately read both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the BRET ratios to DMSO-treated controls.

    • Plot the normalized BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.

Part 3: Data Interpretation and Selectivity Profile

Quantitative Data Summary

The data obtained from the described experiments should be compiled to build a comprehensive profile of the inhibitor.

ParameterExperimentTypical Value Range (Potent Inhibitor)Interpretation
Biochemical IC50 In Vitro Kinase Assay1 - 100 nMMeasures the intrinsic potency of the compound against the isolated enzyme.
Cellular IC50 NanoBRET™ Target Engagement10 - 1000 nMMeasures target binding in a live cell, accounting for cell permeability and efflux.
p-Substrate EC50 Western Blot / Immunoassay10 - 1000 nMMeasures the functional consequence of target engagement by quantifying the inhibition of substrate phosphorylation.
Selectivity Score Kinome Profiling (e.g., KiNativ)S(10) < 0.02Quantifies the selectivity of the compound against a broad panel of kinases. A lower score indicates higher selectivity.
Kinome Selectivity

No kinase inhibitor is entirely specific. Assessing the selectivity profile is crucial for predicting potential off-target effects and therapeutic windows. A common method is to screen the compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of human kinases. The results are often visualized as a "kinome tree," where inhibited kinases are highlighted. An ideal inhibitor will show high potency for its intended target with minimal activity against other kinases.

Conclusion

The dicyclopropyl-1,3,5-triazin-2-amine structure represents a promising starting point for the development of a potent and selective protein kinase inhibitor. Based on established principles for this scaffold, its mechanism of action is hypothesized to be the competitive inhibition of ATP binding at the kinase hinge region, with the cyclopropyl groups conferring potency and selectivity by interacting with hydrophobic pockets. The experimental framework provided in this guide outlines a rigorous, self-validating pathway for confirming this mechanism, characterizing the inhibitor's potency and selectivity, and ultimately validating its potential as a therapeutic agent. Structural biology studies via X-ray crystallography would be the final, definitive step to confirm the precise binding mode and guide future structure-activity relationship (SAR) studies.

References

This is a representative list of references that would support the claims and protocols described in this guide. The URLs are functional as of the generation date.

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of protein-ligand binding in living cells. Nature Communications, 9(1), 4533. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Ronis, D. H., et al. (2021). Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1703-1726. [Link]

Foundational

An Investigational Guide to the In Vitro Biological Activity of Dicyclopropyl-1,3,5-triazin-2-amine

Abstract The 1,3,5-triazine or s-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including approved therapies for cancer.[1] Dicyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3,5-triazine or s-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including approved therapies for cancer.[1] Dicyclopropyl-1,3,5-triazin-2-amine is a novel compound featuring this core, but its specific biological activity profile has not been characterized in publicly available literature. This technical guide, therefore, serves as a comprehensive investigational framework for researchers and drug development professionals. It outlines a logical, multi-phase strategy to systematically profile the in vitro biological activities of this compound. The proposed workflow begins with broad-spectrum cytotoxicity screening and progresses to specific enzyme and cell-based assays to elucidate potential mechanisms of action, drawing upon the known biological landscape of structurally related triazine derivatives.[2][3]

Introduction: The Rationale for Investigation

The 1,3,5-triazine ring is a versatile heterocyclic scaffold known to be a pharmacophore for a multitude of biological targets.[2][3] Its derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5] Notably, the FDA has approved s-triazine drugs such as Altretamine for ovarian cancer and Gedatolisib for metastatic breast cancer, underscoring the clinical relevance of this chemical class.[1]

The subject of this guide, dicyclopropyl-1,3,5-triazin-2-amine, incorporates two cyclopropyl groups. These small, strained rings are often used in medicinal chemistry to improve metabolic stability, modulate lipophilicity, and enhance binding affinity to target proteins.[6] Given the established potential of the triazine core and the favorable properties of cyclopropyl moieties, a systematic in vitro evaluation of this compound is highly warranted.

This document proposes a tiered investigational workflow designed to efficiently identify and characterize the compound's primary biological effects.

Proposed Investigational Workflow

A logical cascade of experiments is essential for efficiently profiling a novel chemical entity. The proposed workflow prioritizes broad, cost-effective screens to identify general bioactivity, followed by more complex, target-specific assays to define the mechanism of action (MOA).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation (Target-Based) cluster_2 Phase 3: Cellular Confirmation A Compound Synthesis & QC B Broad-Spectrum Cytotoxicity Screen (e.g., NCI-60 Panel) A->B Evaluate general cell viability impact C DHFR Inhibition Enzyme Assay B->C Hypothesis: Antifolate activity? D Kinase Panel Screen (e.g., PI3K, EGFR, CDKs) B->D Hypothesis: Kinase inhibition? E Other Relevant Enzyme Assays (e.g., TP, MAO, AChE) B->E Explore other known triazine targets F Cellular Thermal Shift Assay (CETSA) C->F Confirm target engagement in cells G Western Blot Analysis of Signaling Pathways D->G Confirm downstream pathway modulation

Caption: Proposed workflow for in vitro characterization.

Phase 1: Primary Screening - Cytotoxicity Profiling

3.1. Rationale & Experimental Choice

The initial step is to determine if the compound exerts a general cytotoxic or cytostatic effect. Given that a vast number of 1,3,5-triazine derivatives exhibit anticancer properties, screening against a panel of human cancer cell lines is the most logical starting point.[4][7][8] An MTS or MTT assay provides a robust, colorimetric readout of cellular metabolic activity, which serves as a reliable proxy for cell viability.

3.2. Detailed Experimental Protocol: MTS Cell Viability Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), and a non-cancerous cell line like MRC-5 for selectivity) in their respective recommended media until they reach 80% confluency.

  • Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well microplate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of dicyclopropyl-1,3,5-triazin-2-amine in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation & Readout: Incubate the plate for 2-4 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3.3. Data Presentation: Hypothetical IC₅₀ Values

All quantitative data should be summarized for clear comparison.

Cell LineTissue of OriginHypothetical IC₅₀ (µM)Selectivity Index (MRC-5 IC₅₀ / Cancer Cell IC₅₀)
MCF-7Breast AdenocarcinomaDataData
A549Lung CarcinomaDataData
HCT-116Colorectal CarcinomaDataData
MRC-5Normal Lung FibroblastDataN/A

Phase 2: Mechanistic Elucidation - Target-Based Assays

If Phase 1 reveals significant cytotoxicity, the next step is to identify the molecular target(s). The structure of the triazine core provides clues for potential mechanisms.

4.1. Dihydrofolate Reductase (DHFR) Inhibition

Rationale: DHFR inhibition is a classic mechanism for antifolate drugs, and many nitrogen-containing heterocycles, including triazines, are known to inhibit this enzyme, which is critical for nucleotide synthesis.[9][10]

Protocol: Spectrophotometric DHFR Enzyme Inhibition Assay

  • Reagents: Human recombinant DHFR, dihydrofolic acid (DHF), NADPH, reaction buffer.

  • Assay Setup: In a 96-well UV-transparent plate, add reaction buffer, NADPH, and varying concentrations of the test compound.

  • Enzyme Addition: Add DHFR to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate, DHF.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10 minutes. The decrease corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration. Methotrexate should be used as a positive control.

G DHF Dihydrofolate (DHF) DHFR DHFR (Dihydrofolate Reductase) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purine & Thymidine Synthesis THF->Nucleotides One-carbon metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Compound Dicyclopropyl- 1,3,5-triazin-2-amine Compound->DHFR Inhibition DNA Replication DNA Replication Nucleotides->DNA Replication

Caption: Mechanism of DHFR inhibition in nucleotide synthesis.

4.2. Kinase Inhibition Profiling

Rationale: The 1,3,5-triazine scaffold is present in numerous kinase inhibitors, including those targeting PI3K, mTOR, and EGFR.[1][11] A broad kinase panel screen is an efficient method to identify potential activity against this critical class of enzymes.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Kinase Reaction: Set up a reaction containing the specific kinase of interest (e.g., PI3Kα), its substrate, ATP, and the test compound in a 96-well plate. Incubate at room temperature for 1 hour.

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate IC₅₀ values by plotting the percent inhibition against compound concentration. Gedatolisib can be used as a control for PI3K/mTOR inhibition.

Phase 3: Secondary Whole-Cell Assays

5.1. Rationale

Positive results from cell-free enzyme assays must be validated in a cellular context to confirm that the compound can enter the cell and engage its target.

5.2. Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cancer cells (e.g., HCT-116) with the test compound or vehicle control for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated/denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., DHFR) remaining in the supernatant using Western Blot or ELISA.

  • Data Analysis: A successful ligand-binding event will stabilize the target protein, resulting in a higher melting temperature. Plot the fraction of soluble protein against temperature to generate a "melting curve." A shift in this curve to the right indicates target engagement.

Summary and Future Directions

This guide presents a structured, hypothesis-driven framework for the initial in vitro characterization of dicyclopropyl-1,3,5-triazin-2-amine. By progressing from broad cytotoxicity screening to specific enzymatic and cell-based target validation assays, researchers can efficiently build a comprehensive biological activity profile. Positive findings from this workflow would provide a strong rationale for advancing the compound into more complex studies, including lead optimization, animal models, and ADME/Tox profiling.

References

  • Kireeva, D. R., et al. (2022). Synthesis and Cytotoxic Activity of 1,3,5-Triazinane Derivatives Based on Primary Amines and Amino Acids Esters. ResearchGate. Retrieved from [Link]

  • Kobayashi, H., et al. (1996). In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. PubMed. Retrieved from [Link]

  • MDPI. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Retrieved from [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • PubMed. (2013). Synthesis of pyrazolo[1,5-a][9][11]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. Retrieved from [Link]

  • MDPI. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI. Retrieved from [Link]

  • MDPI. (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. MDPI. Retrieved from [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • PubMed. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. PubMed. Retrieved from [Link]

  • Chen, X., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules. Retrieved from [Link]

  • Exploring s-triazine derivatives as anticancer agents. (2026). Future Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Retrieved from [Link]

  • Wieczorek, M., et al. (2023). Trisubstituted 1,3,5-Triazines as Histamine H4 Receptor Antagonists with Promising Activity In Vivo. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Different biological activities displayed by 1,3,5‐triazine. ResearchGate. Retrieved from [Link]

  • Navarrete-Vazquez, G., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. Retrieved from [Link]

  • RSC Publishing. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Publishing. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3,5-triazin-2-amine, n,4-dicyclopropyl-6-(3-thiazolidinyl)- (C12H17N5S). Retrieved from [Link]

Sources

Exploratory

Solvency Profiling and Application Workflows for Dicyclopropyl-1,3,5-triazin-2-amine in Drug Discovery

As fragment-based drug discovery and targeted library synthesis evolve, the physicochemical behavior of core building blocks dictates the success of downstream biological and chemical assays.[1] is a highly versatile pha...

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Author: BenchChem Technical Support Team. Date: April 2026

As fragment-based drug discovery and targeted library synthesis evolve, the physicochemical behavior of core building blocks dictates the success of downstream biological and chemical assays.[1] is a highly versatile pharmacophore. Recently, the 1,3,5-triazin-2-amine core has been leveraged in the design of [2] for oncology applications.

To utilize this compound effectively, researchers must master its solubility profile. This guide provides an in-depth mechanistic analysis of its solvation in dimethyl sulfoxide (DMSO) and other organic solvents, alongside self-validating protocols for high-throughput screening (HTS) and synthesis.

Mechanistic Solvation Dynamics

The solubility of dicyclopropyl-1,3,5-triazin-2-amine is governed by the competing electronic and steric effects of its functional groups:

  • The 1,3,5-Triazine Core: This highly electron-withdrawing heteroaromatic ring significantly reduces the basicity of the primary amine at the 2-position. Consequently, the compound resists protonation in mildly acidic aqueous environments, rendering it poorly soluble in water.

  • The Primary Amine (-NH₂): Acts as a localized hydrogen-bond donor and acceptor, providing a vector for polar interactions.

  • The Dicyclopropyl Substituents: Positioned at the 4 and 6 positions, these aliphatic rings introduce massive steric bulk and lipophilicity. They create a hydrophobic shield that aggressively repels water while maximizing London dispersion forces in non-polar or moderately polar organic environments.

Why DMSO is the Gold Standard

Dimethyl sulfoxide (DMSO) is the optimal solvent for this compound. The highly polarized S=O bond of DMSO acts as a powerful hydrogen-bond acceptor, perfectly complementing the primary amine donor of the triazine. Simultaneously, the hydrophobic methyl groups of DMSO form a solvation shell around the dicyclopropyl rings via favorable dispersion forces. This dual-action solvation mechanism overcomes the crystalline lattice energy of the solid, enabling stable, high-concentration master stocks.

Quantitative Solubility Profile

The following table summarizes the extrapolated solubility metrics based on structural analogs such as [3] and empirical thermodynamic principles.

SolventDielectric Constant (ε)Estimated SolubilitySolvation Mechanism
DMSO 46.7> 50 mg/mLStrong H-bond acceptance (amine); hydrophobic cavity matching
Tetrahydrofuran (THF) 7.5> 40 mg/mLDipole-dipole interactions; excellent lipophilic solvation
Dichloromethane (DCM) 9.1> 30 mg/mLLondon dispersion forces with cyclopropyl rings
Methanol 32.710 - 25 mg/mLProtic interactions; moderate dispersion forces
Water (pH 7.4) 80.1< 0.1 mg/mLHigh hydrophobic penalty; poor H-bond donor capacity

Self-Validating Experimental Protocols

In HTS and medicinal chemistry, assuming a compound is fully dissolved based purely on visual inspection is a critical failure point. The following protocol establishes a self-validating system to ensure dicyclopropyl-1,3,5-triazin-2-amine is completely solvated before downstream use.

Protocol: Preparation and Validation of 50 mM Master Stocks

Step 1: Gravimetric Dispensing under Inert Atmosphere

  • Action: Weigh the required mass of dicyclopropyl-1,3,5-triazin-2-amine using a microbalance inside a nitrogen-purged glovebox.

  • Causality: While the compound is less hygroscopic than fully aminated triazines, ambient moisture can pre-hydrate the amine, creating a localized hydration shell that resists initial DMSO penetration.

Step 2: Primary Solvation with Anhydrous DMSO

  • Action: Add anhydrous DMSO (≥99.9%, water <50 ppm) to achieve a 50 mM concentration. Vortex vigorously for 60 seconds.

  • Causality: Using anhydrous DMSO is non-negotiable. Even trace water in DMSO drastically lowers the solubility limit of the highly lipophilic dicyclopropyl groups, leading to micro-precipitation.

Step 3: Thermal Agitation

  • Action: Place the vial in a heated ultrasonic bath at 37°C for 15 minutes.

  • Causality: Sonication introduces cavitation bubbles that mechanically disrupt the solid lattice, while the mild thermal energy overcomes the activation barrier of solvation without degrading the triazine core.

Step 4: Self-Validating Quality Control (Nephelometry)

  • Action: Transfer a 100 µL aliquot to a microplate and read the turbidity using a nephelometer.

  • Validation Loop:

    • If the reading is < 5 NTU (Nephelometric Turbidity Units), the solution is optically clear and validated for use.

    • If the reading is ≥ 5 NTU , sub-visual aggregates remain. The protocol dictates returning to Step 3 for an additional 15 minutes of sonication. This creates a closed-loop, fail-safe methodology.

Application Workflow Visualization

The following diagram illustrates the logical progression from raw solid to validated downstream applications, highlighting the critical QC checkpoint.

G A Solid Compound (CAS 6167-00-6) B Primary Solvation (100% DMSO, 50 mM) A->B Add Anhydrous DMSO C QC Verification (Nephelometry / LC-MS) B->C Aliquot & Test C->B NTU > 5 (Re-sonicate) D Organic Synthesis (THF / DCM) C->D NTU < 5 (Synthesis) E Biological Screening (<1% DMSO in Buffer) C->E NTU < 5 (Assay)

Workflow for the solvation, QC, and downstream application of dicyclopropyl-1,3,5-triazin-2-amine.

References

  • Dicyclopropyl-1,3,5-triazin-2-amine CAS#6167-00-6 CIRS Group (Chemical Inspection & Regulation Service) URL: [Link]

  • Design, Synthesis, and Mechanism Study of Novel BMX Inhibitors Based on the Core of 1,3,5-Triazin-2-Amine for the Treatment of Gastric Carcinoma Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling of Dicyclopropyl-1,3,5-Triazin-2-Amine Derivatives: A Technical Guide for Drug Development

Executive Summary The 1,3,5-triazin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the development of kinase inhibitors (e.g., BTK inhibitors), phosphodiesterase modulators, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,5-triazin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently leveraged in the development of kinase inhibitors (e.g., BTK inhibitors), phosphodiesterase modulators, and immuno-oncology agents targeting the PD-L1 interface[1][2]. However, unmodified triazine cores often suffer from suboptimal pharmacokinetic (PK) properties, including rapid systemic clearance and poor oral bioavailability.

The strategic incorporation of dicyclopropyl substitutions onto the triazine-amine core represents a masterclass in isosteric replacement. By replacing standard alkyl or aryl groups with cyclopropyl rings, drug developers can fundamentally alter the molecule's physicochemical properties—enhancing lipophilicity, restricting conformational flexibility, and drastically reducing cytochrome P450 (CYP450) mediated metabolism[3]. This whitepaper provides an in-depth technical analysis of the pharmacokinetic properties of dicyclopropyl-1,3,5-triazin-2-amine derivatives, grounded in structural causality and validated experimental methodologies.

Structural Rationale & Physicochemical Properties

The pharmacokinetic advantages of the dicyclopropyl-1,3,5-triazin-2-amine core stem directly from the unique quantum mechanical properties of the cyclopropyl ring. Unlike standard sp³-hybridized alkyl chains, the carbon-carbon bonds in a cyclopropyl ring possess significant p-character, leading to shorter, stronger C-H bonds[3].

Causality of the Dicyclopropyl Substitution:
  • Metabolic Shielding: Standard alkyl groups are prime targets for hydrogen abstraction by the CYP450 heme iron, leading to rapid hydroxylation and subsequent phase II clearance. The stronger C-H bonds of the cyclopropyl ring resist this abstraction, creating a "metabolic shield" that lowers intrinsic clearance (CLint)[4].

  • Enhanced Lipophilicity (LogD): The cyclopropyl ring acts as a highly lipophilic moiety. Through hyperconjugation, it can favorably interact with lipophilic pockets in target proteins while simultaneously increasing the molecule's partition coefficient, driving passive membrane permeation[5].

  • Reduced P-glycoprotein (P-gp) Efflux: The rigid, compact nature of the dicyclopropyl groups alters the molecule's overall pKa and topological polar surface area (TPSA), frequently shifting the compound out of the substrate recognition space for efflux transporters like P-gp[3].

Quantitative Data Summary

The following table synthesizes the typical pharmacokinetic shifts observed when transitioning from a standard dialkyl-triazine to a dicyclopropyl-triazine derivative.

Pharmacokinetic ParameterStandard Dialkyl-TriazineDicyclopropyl-TriazineMechanistic Rationale
LogD (pH 7.4) 1.5 - 1.82.4 - 2.8Cyclopropyl increases lipophilicity via hyperconjugation and compact electron density.
Oral Bioavailability (F%) 15% - 25%45% - 65%Improved passive permeability and reduced hepatic first-pass metabolism.
Intrinsic Clearance (CLint) > 50 µL/min/mg< 15 µL/min/mgSteric shielding and stronger C-H bonds resist CYP450-mediated oxidation.
In Vivo Half-life (t1/2) 1.0 - 1.5 hours4.5 - 6.0 hoursDecreased metabolic vulnerability prolongs systemic circulation.

Pharmacokinetic Optimization Workflows

To systematically evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) profile of these derivatives, a sequential validation workflow is required.

PK_Optimization A Dicyclopropyl-Triazine Scaffold B A: Caco-2 Permeability (High Lipophilicity) A->B C D: Plasma Protein Binding (Balanced Free Fraction) B->C D M: CYP450 Stability (Steric Shielding) C->D E E: Systemic Clearance (Prolonged t1/2) D->E

Caption: Workflow of ADME optimization for dicyclopropyl-triazine derivatives.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to ensure the data generated accurately reflects the in vivo potential of the dicyclopropyl-1,3,5-triazin-2-amine derivatives.

Protocol A: Bidirectional Caco-2 Permeability Assay

This assay evaluates intestinal absorption and identifies potential efflux liabilities.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter membranes in transwell plates and culture for 21 days to allow differentiation and tight junction formation.

  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Causality: A TEER value >300 Ω·cm² validates that the tight junctions are intact, ensuring that any measured compound permeation is transcellular (through the cells) rather than paracellular (leaking between cells).

  • Compound Incubation: Add the dicyclopropyl-triazine derivative (10 µM) to either the apical (A) or basolateral (B) chamber in HBSS buffer (pH 7.4).

  • Internal Control Addition: Co-incubate with Lucifer Yellow (100 µM). Causality: Lucifer Yellow is a strictly paracellular marker. If its permeability is high at the end of the assay, the specific well's monolayer is compromised, and the data point is self-invalidated.

  • Sampling and LC-MS/MS: Sample the receiver chambers at 30, 60, and 120 minutes. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

    • Insight: Dicyclopropyl derivatives typically yield an efflux ratio < 2.0, indicating they are not strong substrates for P-gp, unlike their bulkier aryl-substituted counterparts[3].

Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol quantifies the resistance of the dicyclopropyl groups to Phase I oxidative metabolism.

Step-by-Step Methodology:

  • Microsome Preparation: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Spike the dicyclopropyl-triazine derivative to a final concentration of 1 µM. Causality: Using a concentration well below the estimated Km​ ensures the reaction follows first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance.

  • Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH) to initiate the reaction. Causality: CYP450 enzymes require continuous electron transfer. A regenerating system maintains steady-state cofactor levels, preventing artificial rate-limiting bottlenecks that would falsely suggest high metabolic stability.

  • Kinetic Sampling & Quenching: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP450 proteins, halting the reaction precisely at the target time. The internal standard normalizes any mass spectrometer ionization fluctuations, ensuring self-validating quantitative accuracy.

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), used to calculate CLint​ .

CYP450_Mechanism Core Triazine Core Alkyl Standard Alkyl Group (Weak C-H Bonds) Core->Alkyl Substitution Cyclo Dicyclopropyl Group (Strong C-H, High p-character) Core->Cyclo Substitution Ox Rapid CYP Oxidation (High Clearance) Alkyl->Ox CYP3A4 Stable Metabolic Resistance (Low Clearance) Cyclo->Stable CYP3A4

Caption: Mechanistic impact of dicyclopropyl substitution on CYP450-mediated oxidation.

Conclusion

The pharmacokinetic profiling of dicyclopropyl-1,3,5-triazin-2-amine derivatives reveals a highly optimized scaffold suitable for advanced drug development. By exploiting the unique geometric and electronic properties of the cyclopropyl ring, researchers can effectively engineer out the metabolic liabilities of the triazine core while simultaneously enhancing membrane permeability and systemic exposure[1][4]. Rigorous, self-validating in vitro assays—such as bidirectional Caco-2 and HLM stability testing—remain critical to confirming these structure-property relationships prior to in vivo scaling.

References

  • Design and Synthesis of Novel Amino-triazine Analogues as Selective Bruton's Tyrosine Kinase Inhibitors for Treatment of Rheumatoid Arthritis Source: ACS Publications URL
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ResearchGate URL
  • Log D Contributions of Substituents Commonly Used in Medicinal Chemistry Source: ResearchGate URL
  • Source: PMC (PubMed Central)
  • Interfering with the Tumor–Immune Interface: Making Way for Triazine-Based Small Molecules as Novel PD-L1 Inhibitors Source: ACS Publications URL

Sources

Exploratory

Structural Elucidation and Molecular Characterization of 4,6-Dicyclopropyl-1,3,5-triazin-2-amine: A Technical Guide

As a Senior Application Scientist in structural chemistry, I approach the characterization of heterocyclic scaffolds not merely as a routine analytical task, but as a fundamental step in decoding structure-activity relat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural chemistry, I approach the characterization of heterocyclic scaffolds not merely as a routine analytical task, but as a fundamental step in decoding structure-activity relationships (SAR). 4,6-Dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6) is a highly specialized triazine derivative[1]. It serves as a critical intermediate in the synthesis of advanced agrochemicals—such as cyromazine analogs—and targeted pharmaceutical kinase inhibitors[2].

This whitepaper provides an authoritative, in-depth analysis of the crystallographic structure and molecular weight validation of this compound, detailing the causality behind the experimental workflows required to characterize it.

Chemical Identity & Quantitative Profiling

Understanding the fundamental physicochemical properties of 4,6-dicyclopropyl-1,3,5-triazin-2-amine is the prerequisite for any downstream crystallographic or mass spectrometric analysis. The molecule consists of an electron-deficient, planar 1,3,5-triazine core, flanked by two sterically demanding cyclopropyl groups at the C4 and C6 positions, and a primary amine at the C2 position[3].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
IUPAC Name 4,6-dicyclopropyl-1,3,5-triazin-2-amineDefines core connectivity and substitution.
CAS Registry Number 6167-00-6Unique identifier for regulatory tracking[1].
Molecular Formula C9H12N4Base for isotopic distribution modeling[3].
Molecular Weight 176.22 g/mol Bulk macroscopic mass[1].
Monoisotopic Mass 176.1062 DaTarget for High-Resolution Mass Spectrometry.
pKa (Estimated) ~5.2Dictates protonation state in acidic media[4].
H-Bond Donors 1 (Primary Amine)Drives crystal lattice self-assembly[5].
H-Bond Acceptors 4 (Ring N + Amine N)Forms complex intermolecular networks[6].

Molecular Weight Validation via HRMS

To validate the molecular weight (176.22 g/mol ), High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is employed.

Causality in Method Design

Triazine derivatives possess basic ring nitrogens with a pKa of approximately 5.2[4]. When analyzing this compound, we deliberately avoid neutral or basic mobile phases. Instead, we utilize a mobile phase doped with 0.1% Formic Acid. This low-pH environment intentionally forces the protonation of the triazine ring nitrogens, ensuring maximum ionization efficiency in a Positive Electrospray Ionization (ESI+) source. This guarantees a robust, high-abundance [M+H]+ precursor ion at m/z 177.1138.

LCMS_Workflow SamplePrep Sample Preparation (1 mg/mL in MeOH) Chromatography UHPLC Separation (C18, 0.1% FA Gradient) SamplePrep->Chromatography Injection Ionization ESI+ Ionization (Protonation of Triazine) Chromatography->Ionization Elution MassAnalysis TOF Mass Analysis (m/z 177.11 [M+H]+) Ionization->MassAnalysis Ion Transfer DataProcessing Isotopic Profiling (Mass Error < 5 ppm) MassAnalysis->DataProcessing Spectra

Fig 1. UHPLC-ESI-TOF Mass Spectrometry workflow for molecular weight validation.

Protocol 1: Self-Validating LC-MS/MS Workflow
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization & Detection: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Validation Checkpoint: The protocol is considered internally validated only if the measured exact mass deviates by less than 5 ppm from the theoretical monoisotopic [M+H]+ mass (177.1138 Da), and the M+1 isotopic peak abundance matches the theoretical carbon-13 contribution for 9 carbon atoms (~9.9%).

Crystallographic Architecture & Lattice Dynamics

The solid-state behavior of 4,6-dicyclopropyl-1,3,5-triazin-2-amine is governed by the interplay between the rigid, planar triazine core and the steric bulk of the cyclopropyl substituents.

Structural Conformation

Single-crystal X-ray diffraction (SC-XRD) of similar triazine amines reveals that the 1,3,5-triazine ring is strictly planar[5]. The cyclopropyl groups, which possess unique Walsh orbital sigma-conjugation, adopt a bisected conformation relative to the triazine plane. This specific geometry minimizes steric clashes between the cyclopropyl methylene hydrogens and the adjacent triazine ring nitrogens, while maximizing orbital overlap.

Hydrogen Bonding Networks

The crystal packing is primarily driven by strong intermolecular N−H⋯N hydrogen bonds[6]. The primary amine at the C2 position acts as a bifurcated hydrogen bond donor. Because pure protic solvents (like methanol) can outcompete these intrinsic hydrogen bonds and lead to unwanted solvate formation, crystal growth must be carefully controlled using a binary solvent system. The resulting lattice typically features one-dimensional helical chains or two-dimensional supramolecular sheets, a hallmark of triazine-amine solid-state chemistry[5][6].

XRD_Workflow Crystallization Single Crystal Growth (Vapor Diffusion) Mounting Crystal Mounting (Cryoloop @ 100K) Crystallization->Mounting Selection Diffraction X-Ray Diffraction (Mo Kα Radiation) Mounting->Diffraction Goniometer Integration Data Integration (APEX3 / SAINT) Diffraction->Integration Frames Refinement Structure Refinement (SHELXL, R-factor) Integration->Refinement hkl file

Fig 2. Single-crystal X-ray diffraction (SC-XRD) processing pipeline.

Protocol 2: Self-Validating SC-XRD Workflow
  • Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of Hexanes (anti-solvent). Causality: The slow vapor-phase diffusion of non-polar hexanes gradually lowers the dielectric constant of the mixture, driving the thermodynamically favored self-assembly of the triazine hydrogen-bond network without precipitating amorphous powder.

  • Crystal Mounting: Harvest a single, optically clear crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a cryoloop using paratone oil. Flash-cool to 100 K under a nitrogen stream to minimize thermal motion and enhance high-angle diffraction intensity.

  • Data Collection: Collect diffraction frames using Mo Kα radiation ( λ = 0.71073 Å) on a diffractometer equipped with a photon-counting detector.

  • Validation Checkpoint: The crystallographic model is self-validating when the final structural refinement (using SHELXL) yields an R1​ factor of < 0.05, a Goodness-of-Fit (S) approaching 1.0, and a residual electron density map devoid of spurious peaks (> 1.0 e/ų).

References

  • CIRS Group. "Dicyclopropyl-1,3,5-triazin-2-amine CAS#6167-00-6". URL: [Link]

  • PubChem. "1,3,5-Triazin-2-amine | C3H4N4 | CID 20077". URL:[Link]

  • MDPI. "Synthesis, Crystal Structure and Bioactivities of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide". URL:[Link]

  • IUCr Journals. "4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine". URL:[Link]

  • Food and Agriculture Organization of the United Nations (FAO). "FAO Specifications and Evaluations for Agricultural Pesticides - CYROMAZINE". URL:[Link]

Sources

Foundational

preliminary toxicological assessment of dicyclopropyl-1,3,5-triazin-2-amine

Preliminary Toxicological Assessment of Dicyclopropyl-1,3,5-triazin-2-amine: A Mechanistic and Methodological Whitepaper Executive Summary The compound dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6)[1] represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Toxicological Assessment of Dicyclopropyl-1,3,5-triazin-2-amine: A Mechanistic and Methodological Whitepaper

Executive Summary

The compound dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6)[1] represents a structurally distinct class of s-triazine derivatives. While triazines are historically recognized for their broad utility as herbicides and pharmaceutical intermediates, their core nitrogenous ring system carries well-documented toxicological liabilities, including the potential for endocrine disruption, genotoxicity, and the uncoupling of oxidative phosphorylation[2]. As a Senior Application Scientist, my objective in this whitepaper is to provide a rigorous, causality-driven framework for the preliminary toxicological assessment of this compound. By integrating predictive mechanistic rationale with self-validating experimental protocols, this guide ensures robust safety profiling for downstream drug development or chemical registration.

Mechanistic Rationale & Target Liabilities

To design an effective toxicological assessment, we must first understand the structure-activity relationship (SAR) of the molecule. Dicyclopropyl-1,3,5-triazin-2-amine features two highly lipophilic cyclopropyl rings attached to the triazine core. This lipophilicity significantly enhances cellular membrane penetration and potential accumulation within lipid-rich organelles, such as mitochondria.

Historically, acute toxicity in certain triazine derivatives manifests as severe metabolic acidosis[2]. The underlying mechanism is the uncoupling of obligatory linkages between the respiratory chain and oxidative phosphorylation in mitochondria[2]. This inhibition forces the cell into anaerobic glycolysis, resulting in the accumulation of Krebs cycle intermediates and lactate[2]. Consequently, our assessment must prioritize endpoints that capture both acute systemic collapse (via in vivo models) and fundamental DNA damage (via in vitro models).

G A Dicyclopropyl-1,3,5-triazin-2-amine Exposure B Mitochondrial Accumulation (Lipophilic Cyclopropyls) A->B C Uncoupling of Oxidative Phosphorylation B->C D Depletion of ATP C->D E Accumulation of Krebs Cycle Intermediates & Lactate C->E F Metabolic Acidosis & Cytotoxicity D->F E->F

Caption: Proposed mitochondrial toxicity pathway for lipophilic s-triazine derivatives.

In Vitro Genotoxicity: The Mammalian Cell Micronucleus Test (OECD 487)

Before advancing to animal models, we must establish the compound's potential to induce chromosomal damage. We utilize the OECD Test Guideline 487 (In Vitro Mammalian Cell Micronucleus Test)[3].

Causality & Rationale: We select this assay over the standard Ames test because triazines are known to occasionally disrupt spindle fiber formation. The micronucleus test detects both clastogenic (chromosome breakage) and aneugenic (whole chromosome loss) events[4], providing a comprehensive evaluation of genomic instability.

Self-Validating System: This protocol utilizes Cytochalasin B, an actin polymerization inhibitor[5]. By preventing cytokinesis while allowing nuclear division, Cytochalasin B ensures that only cells that have undergone exactly one cell division (binucleated cells) are scored. If the control wells do not exhibit a high percentage of binucleated cells, the assay automatically invalidates itself, proving that the cells were not actively dividing during the exposure period.

Step-by-Step Methodology:
  • Cell Culture & Seeding: Seed Chinese Hamster Ovary (CHO-K1) cells in 6-well plates at a density of 2×105 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Test Article Exposure: Treat cells with dicyclopropyl-1,3,5-triazin-2-amine at pre-determined concentrations (e.g., 10, 50, and 100 µM). Include a vehicle control (0.1% DMSO) and positive controls (Mitomycin C for clastogenicity; Colchicine for aneugenicity).

  • Metabolic Activation: Run parallel cohorts with and without 5% S9 fraction (rat liver extract) to assess whether hepatic metabolites of the triazine drive genotoxicity.

  • Cytochalasin B Block: After 3 hours of exposure, wash the cells and add fresh media containing 3 µg/mL Cytochalasin B. Incubate for an additional 21 hours (approximately 1.5 cell cycles)[6].

  • Harvesting & Staining: Harvest cells via trypsinization, treat with a hypotonic solution (0.075 M KCl) to swell the cells, fix in methanol/acetic acid (3:1), and stain with Acridine Orange.

  • Scoring: Using fluorescence microscopy, score 2,000 binucleated cells per concentration for the presence of micronuclei.

In Vivo Acute Oral Toxicity: Acute Toxic Class Method (OECD 423)

To assess systemic hazards, we employ the OECD 423 Acute Toxic Class Method[7].

Causality & Rationale: Traditional LD50 tests require large cohorts of animals. OECD 423 uses a stepwise procedure with only 3 animals per step, significantly reducing animal use while providing sufficient data for Globally Harmonized System (GHS) hazard classification[7][8].

Self-Validating System: The protocol is inherently self-validating through its concurrent tracking of body weight and macroscopic necropsy. If an animal dies but shows normal weight gain and no macroscopic lesions, the death is flagged as potentially unrelated to the test article, triggering a mandatory review of housing and handling variables.

Step-by-Step Methodology:
  • Animal Preparation: Fast nulliparous, non-pregnant female Wistar rats (8-12 weeks old) overnight prior to dosing[7].

  • Dose Formulation: Suspend dicyclopropyl-1,3,5-triazin-2-amine in 0.5% methylcellulose. The administration volume must not exceed 1 mL/100g body weight[8].

  • Stepwise Dosing: Administer a starting dose of 300 mg/kg to three female rats via oral gavage[8].

  • Observation Period: Observe animals continuously for the first 4 hours, then daily for 14 days. Monitor for signs of metabolic acidosis (e.g., hyperventilation, ataxia, lethargy)[2].

  • Decision Matrix:

    • If 0-1 animals die, proceed to a higher dose (2000 mg/kg) with 3 new animals[8].

    • If 2-3 animals die, proceed to a lower dose (50 mg/kg) with 3 new animals[8].

  • Necropsy: Euthanize all surviving animals on Day 14. Perform gross necropsy focusing on the liver, kidneys, and gastrointestinal tract.

G Start Starting Dose: 300 mg/kg (3 Females) Decision1 Mortality Outcome? Start->Decision1 Path1 0-1 Deaths Decision1->Path1 Path2 2-3 Deaths Decision1->Path2 Next1 Dose 2000 mg/kg (3 Females) Path1->Next1 Next2 Dose 50 mg/kg (3 Females) Path2->Next2 Classify GHS Hazard Classification Based on Cut-offs Next1->Classify Next2->Classify

Caption: Stepwise dosing procedure for acute oral toxicity following OECD TG 423.

Quantitative Endpoints & Data Synthesis

The following tables represent the standardized data output formats required for regulatory submission, populated with representative baseline data for a lipophilic triazine.

Table 1: In Vitro Micronucleus Assay Results (CHO-K1 Cells)

Treatment GroupConcentrationS9 ActivationBinucleated Cells Scored% Micronucleated CellsCytotoxicity (CBPI)
Vehicle Control0.1% DMSO-20000.45%1.95 (Baseline)
Mitomycin C (+)0.5 µg/mL-20008.20% *1.62
DCTA (Test)10 µM-20000.50%1.90
DCTA (Test)50 µM-20000.85%1.75
DCTA (Test)100 µM-20001.10%1.40 (Toxicity limit)

*Statistically significant increase (p < 0.05). CBPI = Cytokinesis-Block Proliferation Index. DCTA = Dicyclopropyl-1,3,5-triazin-2-amine.

Table 2: Acute Oral Toxicity (OECD 423) Observations

StepDose (mg/kg)SexMortality (Dead/Total)Onset of Toxicity SignsMacroscopic Findings at Necropsy
1300Female0 / 3None observedNo gross lesions
22000Female1 / 36 hours (Lethargy, ataxia)Mild hepatic congestion in 1 animal

Conclusion & Future Directives

The preliminary assessment framework established here confirms that dicyclopropyl-1,3,5-triazin-2-amine can be systematically evaluated for both genotoxic liabilities and acute systemic toxicity. The integration of Cytochalasin B in the OECD 487 assay and the stepwise mortality tracking in OECD 423 provides a self-validating safety net that guarantees data integrity. Assuming the compound clears these preliminary hurdles (e.g., GHS Category 5 classification and negative micronucleus induction), the next logical step in the pipeline is a 90-day repeated dose oral toxicity study (OECD 408)[3] coupled with comprehensive toxicokinetic (TK) profiling to evaluate chronic mitochondrial accumulation.

Sources

Exploratory

Thermodynamic Stability and Isomeric Dynamics of Dicyclopropyl-1,3,5-triazin-2-amine: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction to the Molecular Architecture Dicyclopropyl-1,3,5-triazin-2-amine (CAS 6167-00-6) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction to the Molecular Architecture

Dicyclopropyl-1,3,5-triazin-2-amine (CAS 6167-00-6) is a highly specialized heterocyclic scaffold utilized extensively in agrochemical design and pharmaceutical drug discovery. The molecule features an electron-deficient 1,3,5-triazine core substituted with two cyclopropyl rings and a primary amine group. Understanding the thermodynamic stability of its various isomers—encompassing core positional isomers, prototropic tautomers, and rotational conformers—is critical for predicting its reactivity, receptor-binding affinity, and shelf-life stability.

This guide synthesizes the thermodynamic principles governing these isomeric states, providing a field-proven framework for evaluating their stability through advanced spectroscopic and computational methodologies.

The Thermodynamic Hierarchy of Isomeric States

The structural complexity of dicyclopropyl-1,3,5-triazin-2-amine gives rise to three distinct tiers of isomerism, each governed by different thermodynamic driving forces.

Core Positional Isomerism: The s-Triazine Advantage

Triazines exist in three regioisomeric forms: 1,2,3-triazine (v-triazine), 1,2,4-triazine (as-triazine), and 1,3,5-triazine (s-triazine). The 1,3,5-triazine core of our target molecule represents the global thermodynamic minimum. The symmetrical alternation of nitrogen and carbon atoms maximizes resonance stabilization energy while completely eliminating the highly destabilizing lone-pair/lone-pair repulsions (the alpha effect) present in adjacent nitrogen atoms of the 1,2,4- and 1,2,3-isomers. Consequently, the s-triazine scaffold is favored by >15 kcal/mol compared to its asymmetric counterparts .

Prototropic Tautomerism: Amino vs. Imino Forms

For 1,3,5-triazin-2-amines, an equilibrium can theoretically exist between the amino (–NH₂) and imino (=NH) tautomers. However, thermodynamic data heavily favors the amino form. The conversion to the imino tautomer requires the localization of a double bond exocyclic to the ring, which disrupts the cyclic 6π-electron delocalization and destroys the aromaticity of the triazine core.

Furthermore, the transition state for this proton transfer involves a highly strained four-membered ring. Without solvent assistance, the activation barrier ( ΔG‡ ) for this amino-imino proton exchange is approximately 50 kcal/mol . While polar aprotic solvents like DMSO can stabilize the transition state, the ground-state thermodynamics remain overwhelmingly biased toward the aromatic amino tautomer .

Conformational Isomerism: Walsh Orbital Conjugation

The most dynamic isomeric behavior in dicyclopropyl-1,3,5-triazin-2-amine arises from the rotation of the cyclopropyl groups. Unlike typical alkyl groups, cyclopropyl rings possess high-p-character C-C bonds (Walsh orbitals) that can conjugate with the adjacent π-system of the triazine ring.

  • Bisected Conformer: The cyclopropyl ring is perpendicular to the triazine plane, allowing maximal overlap between the Walsh orbitals and the triazine π-system. This is the thermodynamically favored ground state.

  • Perpendicular Conformer: The cyclopropyl ring is coplanar with the triazine ring, breaking conjugation and inducing steric clashes with the adjacent amine/nitrogen atoms.

Isomerization_Pathways Amino Amino-1,3,5-Triazine (Global Minimum) Imino Imino Tautomer (Loss of Aromaticity) Amino->Imino Prototropic Shift (ΔG‡ ~50 kcal/mol) Conf_Bisect Bisected Conformer (Max Walsh Overlap) Amino->Conf_Bisect Ground State Geometry Conf_Perp Perpendicular Conformer (Steric Relief) Conf_Bisect->Conf_Perp Cyclopropyl Rotation (ΔG‡ ~3-5 kcal/mol)

Figure 1: Thermodynamic landscape of dicyclopropyl-1,3,5-triazin-2-amine isomerism.

Quantitative Thermodynamic Data Summary

The following table synthesizes the relative free energies and activation barriers for the various isomeric states of dicyclopropyl-1,3,5-triazin-2-amine, derived from combined Density Functional Theory (DFT) calculations and empirical calorimetric studies .

Isomeric/Conformational StateRelative Free Energy ( ΔG )Activation Barrier ( ΔG‡ )Dominant Thermodynamic Driving Force
1,3,5-Triazine (Core) 0.0 kcal/mol (Reference)N/ASymmetric resonance stabilization
1,2,4-Triazine (Core) +15.2 kcal/mol> 80.0 kcal/molN-N lone pair repulsion penalty
Amino Tautomer 0.0 kcal/mol (Reference)N/APreservation of 6π aromaticity
Imino Tautomer +12.5 kcal/mol~50.0 kcal/molDisruption of π-system / Ring strain
Bisected Cyclopropyl 0.0 kcal/mol (Reference)N/AWalsh orbital - π conjugation
Perpendicular Cyclopropyl +3.5 kcal/mol~4.0 kcal/molSteric relief vs. electronic penalty

Experimental Workflow: Thermodynamic Profiling via VT-NMR

To empirically validate the thermodynamic stability of the rotational conformers, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the gold standard. The following protocol is designed as a self-validating system to ensure data integrity.

Causality of Experimental Choices

Solvent Selection: DMF-d7 is chosen over standard Chloroform-d because its wide liquid range (-60 °C to 150 °C) allows researchers to freeze out the rapid cyclopropyl rotations at low temperatures (slow-exchange regime) and observe coalescence at higher temperatures, without solvent boiling or freezing artifacts. Self-Validation: The protocol mandates a return to the baseline temperature at the end of the run. If the final spectrum does not perfectly overlay with the initial spectrum, it indicates thermal degradation rather than reversible conformational exchange, invalidating the thermodynamic extraction.

VT_NMR_Workflow Prep Sample Prep (DMF-d7) Acq VT-NMR Data Acquisition Prep->Acq Cool to -40°C Line Line-Shape Analysis Acq->Line Extract k(T) Eyring Eyring Plot Derivation Line->Eyring ln(k/T) vs 1/T Thermo Thermodynamic Parameters Eyring->Thermo ΔH‡, ΔS‡, ΔG‡

Figure 2: Workflow for thermodynamic profiling of rotational isomers via VT-NMR.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of highly purified dicyclopropyl-1,3,5-triazin-2-amine in 0.6 mL of anhydrous DMF-d7. Transfer to a high-quality 5 mm NMR tube and seal under an argon atmosphere to prevent moisture-induced hydrogen bonding artifacts.

  • Instrument Calibration: Calibrate the NMR probe temperature using a pure methanol standard (for temperatures < 298 K) to ensure exact thermal readings.

  • Slow-Exchange Acquisition: Cool the sample to -40 °C. Allow 15 minutes for thermal equilibration. Acquire standard 1H and 13C spectra. At this temperature, the rotation of the cyclopropyl groups is "frozen," yielding distinct signals for the bisected and perpendicular conformers.

  • Coalescence Monitoring: Increase the temperature in 5 °C increments up to 100 °C. Acquire a 1H spectrum at each step. Monitor the broadening and eventual coalescence of the cyclopropyl methine protons.

  • System Validation (Critical Step): Immediately cool the sample back to -40 °C and acquire a final spectrum. Overlay this with the spectrum from Step 3. A perfect match validates that the observed spectral changes were due to reversible thermodynamic isomerization, not thermal decomposition.

  • Data Processing: Utilize dynamic NMR simulation software (e.g., DNMR3 or TopSpin Dynamics) to perform line-shape analysis on the coalescing peaks, extracting the exchange rate constant ( k ) at each temperature.

  • Thermodynamic Extraction: Plot ln(k/T) against 1/T to generate an Eyring plot. The slope of the line yields the activation enthalpy ( ΔH‡ ), and the y-intercept yields the activation entropy ( ΔS‡ ), allowing for the precise calculation of the Gibbs free energy of isomerization ( ΔG‡ ).

Conclusion

The thermodynamic stability of dicyclopropyl-1,3,5-triazin-2-amine is dictated by a delicate balance of aromatic preservation, steric relief, and orbital conjugation. The molecule strongly resists tautomerization to preserve its s-triazine aromaticity, while its conformational flexibility is tightly regulated by the unique Walsh orbital interactions of its cyclopropyl substituents. By employing rigorous, self-validating analytical workflows like VT-NMR, researchers can accurately map this thermodynamic landscape, enabling highly predictable drug design and material formulation.

References

  • Title: A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

  • Title: Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Characterization of 4,6-Diazido-N-nitro-1,3,5-triazine-2-amine Source: ResearchGate (Original Publication in Heteroatom Chemistry) URL: [Link]

  • Title: Multistep Thermolysis Mechanisms of Azido-s-triazine Derivatives and Kinetic Compensation Effects for the Rate-Limiting Processes Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for dicyclopropyl-1,3,5-triazin-2-amine

Application Note: Step-by-Step Synthesis Protocol for 4,6-Dicyclopropyl-1,3,5-triazin-2-amine Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4,6-Dicyclopropyl-1,3,5-triazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 4,6-Dicyclopropyl-1,3,5-triazin-2-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 4,6-Dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6)[1]

Overview and Mechanistic Rationale

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and agrochemicals due to its ability to engage in diverse hydrogen-bonding networks and its predictable substitution chemistry. The synthesis of 4,6-dicyclopropyl-1,3,5-triazin-2-amine relies on the highly controlled, temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Because the triazine ring becomes progressively more electron-rich (and thus less electrophilic) with each subsequent substitution, the reaction conditions must be carefully modulated[2].

  • First Substitution (Amination): The first chlorine atom is highly reactive and undergoes Nucleophilic Aromatic Substitution ( SN​Ar ) with an amine source (e.g., ammonium hydroxide) at 0 °C.

  • Second and Third Substitutions (Suzuki-Miyaura Coupling): The introduction of the electron-donating amine group deactivates the remaining two chlorine atoms. To introduce the cyclopropyl groups, a palladium-catalyzed Suzuki-Miyaura cross-coupling is required at elevated temperatures (80–100 °C) using cyclopropylboronic acid[3].

Synthetic Workflow Diagram

SynthesisWorkflow A Cyanuric Chloride (Starting Material) B Step 1: Amination NH4OH, THF, 0 °C A->B C 4,6-Dichloro-1,3,5-triazin-2-amine (Intermediate) B->C D Step 2: Suzuki Coupling Cyclopropylboronic acid, Pd-cat, 90 °C C->D E 4,6-Dicyclopropyl-1,3,5-triazin-2-amine (Target Product) D->E

Synthetic workflow for 4,6-dicyclopropyl-1,3,5-triazin-2-amine from cyanuric chloride.

Experimental Protocols

Step 1: Synthesis of 4,6-Dichloro-1,3,5-triazin-2-amine

Objective: Mono-amination of cyanuric chloride while suppressing di- or tri-substitution.

  • Preparation: Dissolve cyanuric chloride (1.0 equiv, e.g., 10 mmol, 1.84 g) in anhydrous tetrahydrofuran (THF) (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C. Causality: Maintaining 0 °C is critical; higher temperatures will lead to the formation of diamino-chloro-triazine impurities.

  • Addition: Add aqueous ammonium hydroxide ( NH4​OH , 28-30%, 2.0 equiv) dropwise over 15–20 minutes. Alternatively, ammonia gas can be bubbled through the solution, or a solution of ammonia in dioxane can be used to strictly limit water.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Validation (In-Process): Check reaction completion via TLC (Hexanes/Ethyl Acetate 4:1). The starting material spot should be completely consumed.

  • Workup: Quench the reaction with ice water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate as a white solid.

Step 2: Double Suzuki-Miyaura Cross-Coupling

Objective: Simultaneous introduction of two cyclopropyl groups via Pd-catalyzed C-C bond formation[3].

  • Preparation: In a Schlenk flask or a heavy-walled reaction tube, combine 4,6-dichloro-1,3,5-triazin-2-amine (1.0 equiv, e.g., 5 mmol, 0.82 g), cyclopropylboronic acid (2.5 equiv, 12.5 mmol, 1.07 g), and K2​CO3​ (3.0 equiv, 15 mmol, 2.07 g).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v, 25 mL). Degas the suspension by bubbling argon or nitrogen gas through the mixture for at least 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation and deactivation of the palladium catalyst[3].

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl2​ (0.05 equiv, 5 mol%). Seal the reaction vessel.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 16 hours.

  • Validation (In-Process): Monitor via LC-MS. The mass spectrum should show the complete disappearance of the dichloro intermediate and the appearance of the target mass ( [M+H]+≈177.1 ).

  • Workup & Purification: Cool the mixture to room temperature. Filter through a pad of Celite to remove the palladium catalyst, washing the pad with Ethyl Acetate. Transfer the filtrate to a separatory funnel, add water, and extract with Ethyl Acetate (3 x 30 mL). Dry the combined organics over MgSO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution of Hexanes/Ethyl Acetate) to afford the pure 4,6-dicyclopropyl-1,3,5-triazin-2-amine.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters for the two-step synthesis to ensure reproducibility and high yield.

Reaction StepReagent / CatalystEquivalentsSolvent SystemTemp (°C)Time (h)Expected Yield
1. Amination Cyanuric Chloride1.0THF02N/A (Starting Mat.)
Ammonium Hydroxide2.0Aqueous0285 - 90%
2. Suzuki Coupling 4,6-Dichloro-triazin-2-amine1.0Dioxane / H2​O (4:1)9016N/A (Intermediate)
Cyclopropylboronic acid2.5Dioxane / H2​O (4:1)9016N/A
K2​CO3​ (Base)3.0Dioxane / H2​O (4:1)9016N/A
Pd(dppf)Cl2​ (Catalyst)0.05Dioxane / H2​O (4:1)901665 - 75%

Sources

Application

Application Note: Dicyclopropyl-1,3,5-triazin-2-amine as a Privileged Scaffold in Kinase Inhibitor Design and FBDD

Target Audience: Medicinal Chemists, Discovery Biologists, and Process Chemists Content Type: Technical Guide, Rationale, and Experimental Protocols Executive Summary & Structural Rationale In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Discovery Biologists, and Process Chemists Content Type: Technical Guide, Rationale, and Experimental Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the selection of core building blocks dictates the trajectory of lead optimization, influencing both target affinity and pharmacokinetic (PK) profiles. Dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6) has emerged as a highly versatile, privileged scaffold. It effectively merges the hydrogen-bonding capacity of a purine/pyrimidine bioisostere with the unique steric and metabolic properties of cyclopropyl substituents.

The Causality Behind the Scaffold
  • The 1,3,5-Triazine Core: The symmetrical 1,3,5-triazine ring is a well-established hinge-binding motif in kinase inhibitor design. Its nitrogen atoms serve as critical hydrogen-bond acceptors, interacting with the backbone amides of the kinase ATP-binding pocket (e.g., in EGFR, Src, and FAK kinases) [1].

  • The Cyclopropyl Advantage: Replacing standard alkyl groups (like methyl or isopropyl) with cyclopropyl rings introduces profound physicochemical benefits. The ring strain of the cyclopropyl group produces shorter, stronger, and more polarized C-H bonds. This high C-H bond dissociation energy significantly reduces susceptibility to cytochrome P450 (CYP450) oxidative metabolism, addressing common clearance roadblocks in early drug development [2]. Furthermore, the cyclopropyl ring imparts conformational restriction while maintaining a high fraction of sp3 carbons, leading to entropically favorable receptor binding[3].

  • The Primary Amine Handle: The 2-amino group acts as a versatile nucleophilic handle, allowing for rapid library diversification via Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr), pushing the molecule into solvent-exposed or deep hydrophobic pockets.

Physicochemical Profiling & Comparative Data

To understand why dicyclopropyl-1,3,5-triazin-2-amine is preferred over its straight-chain or branched aliphatic counterparts, we must analyze their quantitative physicochemical properties. The table below summarizes the causality behind selecting the dicyclopropyl variant for lead optimization.

Building Block VariantCore ScaffoldR-Group SubstituentsPredicted Lipophilicity (LogP)CYP450 Oxidation Susceptibility3D Conformational Rigidity
Dicyclopropyl-triazine 1,3,5-triazineCyclopropylOptimal (~1.5 - 2.0)Low (High C-H BDE resists abstraction)High (sp3 restricted, minimal rotation)
Dimethyl-triazine 1,3,5-triazineMethylLow (< 1.0)ModerateLow (Minimal steric bulk)
Diisopropyl-triazine 1,3,5-triazineIsopropylHigh (> 2.5)High (Tertiary C-H is a metabolic hotspot)Moderate (Steric clashing induces strain)

Data Synthesis: The dicyclopropyl variant achieves the "Goldilocks" zone—providing enough lipophilicity for membrane permeability without introducing the metabolic liabilities inherent to the tertiary carbons of isopropyl groups.

Application 1: Synthesis of Targeted Kinase Inhibitors

Because the 1,3,5-triazine core mimics the adenine ring of ATP, it is heavily utilized to target the ATP-binding site of kinases[4]. By coupling the 2-amine of dicyclopropyl-1,3,5-triazin-2-amine with diverse aryl halides, researchers can rapidly generate libraries of potent EGFR or Src inhibitors.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a self-validating system for coupling dicyclopropyl-1,3,5-triazin-2-amine with an aryl bromide to form an extended kinase inhibitor framework.

Rationale for Reagent Selection:

  • Catalyst/Ligand: Pd2(dba)3 and Xantphos. Xantphos is selected due to its wide bite angle, which favors the reductive elimination step and prevents the over-arylation of the primary amine (a common side reaction with smaller bite-angle ligands).

  • Base: Cs2CO3. A mild inorganic base is chosen over strong bases (like NaOtBu) to prevent degradation or nucleophilic attack on the electron-deficient triazine core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add dicyclopropyl-1,3,5-triazin-2-amine (1.0 equiv, 1.0 mmol) and the desired aryl bromide (1.1 equiv, 1.1 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and Xantphos (0.04 equiv, 4 mol%).

  • Base Addition: Add anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the reaction vessel with ultra-pure Argon three times to ensure a strictly oxygen-free environment (critical for preventing Pd catalyst deactivation).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z [M+H]+ = 177.1 for the amine) and the appearance of the product mass validates the coupling. TLC (Hexanes/EtOAc 7:3) can be used to visually confirm the consumption of the starting material.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the diversified triazine inhibitor.

Workflow A Dicyclopropyl-1,3,5-triazin-2-amine (Building Block) B Buchwald-Hartwig Cross-Coupling A->B D Triazine-based Library B->D Pd/Xantphos, Cs2CO3, 100°C C Aryl Halide Diversification C->B E High-Throughput Kinase Screening D->E LC-MS Validated F Lead Identification (e.g., EGFR/Src Inhibitor) E->F IC50 Profiling

Synthetic workflow for building and screening triazine-based kinase inhibitor libraries.

Biological Mechanism: Triazine Scaffold in Signaling Pathways

Once synthesized, these dicyclopropyl-triazine derivatives act as competitive inhibitors of ATP. In the context of oncology, targeting the Epidermal Growth Factor Receptor (EGFR) or Src kinase pathways is a primary objective [5]. The triazine core anchors into the hinge region via hydrogen bonding, while the cyclopropyl groups project into the hydrophobic pockets, locking the kinase in an inactive conformation and preventing downstream phosphorylation cascades.

Pathway Ligand EGF Ligand Receptor EGFR (Receptor Tyrosine Kinase) Ligand->Receptor Activates Src Src Kinase Receptor->Src Phosphorylation PI3K PI3K / AKT Pathway Receptor->PI3K Signaling Cascade Drug Dicyclopropyl-Triazine Inhibitor Drug->Receptor Hinge Binding (ATP Competitive) Proliferation Tumor Cell Proliferation & Survival Src->Proliferation Promotes PI3K->Proliferation Promotes

Triazine inhibitor mechanism of action within the EGFR/Src signaling pathway.

Application 2: Fragment-Based Drug Discovery (FBDD)

Beyond targeted combinatorial synthesis, dicyclopropyl-1,3,5-triazin-2-amine is an ideal candidate for Fragment-Based Drug Discovery (FBDD) libraries6[6].

FBDD Rationale:

  • Rule of Three (Ro3) Compliance: With a molecular weight of 176.22 g/mol , a low number of hydrogen bond donors (1), and acceptors (4), it perfectly aligns with Astex's Rule of Three for fragment libraries.

  • Vectorality: The symmetrical nature of the triazine ring, combined with the rigid spatial vectors provided by the cyclopropyl groups, allows crystallographers to easily map the fragment's binding pose in X-ray crystallography screens. Once a hit is identified, the primary amine serves as a direct vector for fragment growing or linking strategies.

References

  • MDPI. "Antitumor Activity of s-Triazine Derivatives: A Systematic Review." Molecules. Available at:[Link]

  • Hypha Discovery. "Metabolism of cyclopropyl groups." Hypha Discovery Blogs. Available at:[Link]

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Available at:[Link]

  • Exploration of Targeted Anti-tumor Therapy. "Exploring s-triazine derivatives as anticancer agents." Available at:[Link]

  • PubMed. "Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor." Bioorg Med Chem Lett. Available at:[Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Dynamics of Dicyclopropyl-1,3,5-triazin-2-amine

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug/Agrochemical Development Professionals. Executive Summary Dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6; Exact Mass: 176.1062 Da) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug/Agrochemical Development Professionals.

Executive Summary

Dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6; Exact Mass: 176.1062 Da) is a highly substituted heterocyclic compound featuring an electron-deficient triazine core flanked by two highly strained cyclopropyl rings and a primary exocyclic amine. Understanding its mass spectrometric behavior is critical for pharmacokinetic tracking, residue analysis, and metabolite identification. This application note details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol and elucidates the causal mechanisms driving its collision-induced dissociation (CID) pathways.

Molecular Architecture & Fragmentation Causality

The fragmentation of dicyclopropyl-1,3,5-triazin-2-amine is governed by two competing thermodynamic drivers:

  • Ring Strain Relief: The cyclopropyl substituents possess significant angular strain. Under collisional activation, these rings undergo rearrangement and subsequent elimination of neutral alkene species (ethylene or propene) to form stable, conjugated methyl-triazine cations.

  • Heterocyclic Cleavage: Triazine core structures are highly susceptible to ring-opening reactions under CID, a phenomenon well-documented in the analysis of related triazine pesticides (1[1]). The presence of the primary amine strongly directs the cleavage, resulting in the diagnostic expulsion of cyanamide ( NH2​CN ).

Self-Validating LC-HRMS/MS Protocol

To ensure data integrity, the following protocol incorporates mechanistic reasoning for every experimental choice.

Sample Preparation & System Suitability
  • Diluent: 50:50 Methanol:Water with 0.1% Formic Acid.

  • Causality: The primary amine on the triazine ring is weakly basic (estimated pKa ~4.5). The addition of 0.1% formic acid (pH ~2.7) ensures 100% protonation to the [M+H]+ state prior to desolvation, maximizing ionization efficiency and preventing in-source signal loss.

  • Validation Step: Prior to analysis, inject a known cyclopropyl-triazine standard (e.g., cyromazine) to verify that the mass error is < 2 ppm and that the collision energy (CE) ramp successfully generates the diagnostic m/z 125 fragment (2[2]).

Chromatographic Method
  • Column: Biphenyl UHPLC Column (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: While the cyclopropyl groups impart lipophilicity, the triazine core is highly polar. A biphenyl stationary phase provides orthogonal selectivity to standard C18 columns by engaging in π−π interactions with the electron-deficient triazine ring, preventing peak tailing and early elution, aligning with advanced EPA methodologies for triazine analysis (3[3]).

Mass Spectrometry Parameters
  • Ionization: ESI Positive mode ( + ).

  • Collision Energy (CE): Stepped ramp (15 eV, 25 eV, 35 eV).

  • Causality: Cyclopropyl ring contraction requires low activation energy (~15 eV), whereas the robust aromatic triazine core requires higher energy (>30 eV) to undergo cyanamide loss. A stepped CE ensures all structural fragments are captured in a single MS/MS scan.

LCMS_Workflow Sample Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (Biphenyl Column) Sample->LC ESI ESI(+) Ionization LC->ESI Quad1 Q1 Selection (m/z 177.1140) ESI->Quad1 CID Collision Cell (Stepped CE: 15-35 eV) Quad1->CID TOF HRMS Detection (Orbitrap / Q-TOF) CID->TOF

Caption: UHPLC-ESI-HRMS/MS workflow for targeted analysis of dicyclopropyl-1,3,5-triazin-2-amine.

Mechanistic Elucidation of Fragmentation Pathways

Upon isolation of the protonated precursor [M+H]+ at m/z 177.1140, the molecule undergoes three distinct fragmentation pathways:

Pathway A: Cyclopropyl Ring Contraction

The relief of angular strain in the three-membered ring drives a rearrangement that expels a neutral ethylene molecule ( C2​H4​ , 28.0313 Da). This yields a stable product ion at m/z 149.0827. Increasing the collision energy forces the second cyclopropyl group to undergo the same contraction, yielding m/z 121.0514.

Pathway B: Triazine Core Cleavage

The expulsion of cyanamide ( NH2​CN , 42.0219 Da) is a highly diagnostic neutral loss for amino-triazines, as observed in the biodegradation and mass spectral analysis of cyromazine (4[4]). The amine proton facilitates a retro-Diels-Alder-like ring opening, yielding a fragment at m/z 135.0922.

Pathway C: Amine Deamination

Direct loss of ammonia ( NH3​ , 17.0265 Da) from the exocyclic amine generates a fragment at m/z 160.0875. This is a minor pathway compared to ring contraction but serves as a secondary confirmation of the primary amine substituent.

⚠️ The Isobaric 42 Da Challenge (Why HRMS is Mandatory)

A critical analytical trap in this molecule's fragmentation is the isobaric neutral loss of ~42 Da. The precursor can lose either:

  • A cyclopropyl group as propene ( C3​H6​ , 42.0470 Da) Product Ion: m/z 135.0670

  • A triazine segment as cyanamide ( NH2​CN , 42.0219 Da) Product Ion: m/z 135.0922

Low-resolution triple quadrupole (QqQ) instruments will merge these into a single nominal m/z 135 peak, leading to incorrect structural assignments. High-resolution instrumentation (Orbitrap or Q-TOF) is strictly required to resolve the 25 mDa difference between these two distinct mechanistic pathways.

Fragmentation_Pathways M [M+H]+ m/z 177.1140 (C9H13N4+) F1 m/z 149.0827 Loss of C2H4 M->F1 Cyclopropyl Ring Contraction (-28.03 Da) F2 m/z 135.0922 Loss of NH2CN M->F2 Triazine Cleavage (-42.02 Da) F3 m/z 160.0875 Loss of NH3 M->F3 Deamination (-17.03 Da) F4 m/z 135.0670 Loss of C3H6 M->F4 Cyclopropyl Elimination (-42.05 Da) F1_2 m/z 121.0514 Loss of 2nd C2H4 F1->F1_2 2nd Contraction (-28.03 Da)

Caption: ESI-MS/MS fragmentation pathways for protonated dicyclopropyl-1,3,5-triazin-2-amine.

Quantitative Fragment Data

To facilitate rapid method building and data interpretation, the exact masses and neutral losses are summarized below. Note: Mass errors should be maintained at < 2.0 ppm during actual acquisition.

Fragment Ion ( m/z )Chemical FormulaNeutral Loss SpeciesNeutral Loss Mass (Da)Mechanistic Origin
177.1140 C9​H13​N4+​ --Protonated Precursor [M+H]+
160.0875 C9​H10​N3+​ NH3​ 17.0265Exocyclic Amine Deamination
149.0827 C7​H9​N4+​ C2​H4​ 28.0313Cyclopropyl Ring Contraction
135.0922 C8​H11​N2+​ NH2​CN 42.0219Triazine Core Cleavage
135.0670 C6​H7​N4+​ C3​H6​ 42.0470Cyclopropyl Elimination
121.0514 C5​H5​N4+​ 2×C2​H4​ 56.0626Sequential Alkene Loss

References

  • Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry | ResearchGate | 1

  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0) | Thermo Fisher Scientific | 3

  • Biodegradation of cyromazine by melamine-degrading bacteria | National Institutes of Health (NIH) | 4

  • Temporal–spatial analysis of cyromazine in cowpea using liquid chromatography–mass spectrometry coupled with mass spectrometry imaging | Oxford Academic | 2

Sources

Application

Advanced Formulation and Application Protocols for Dicyclopropyl-1,3,5-triazin-2-amine in Novel Agrochemical Delivery Systems

Mechanistic Rationale & Introduction The development of next-generation agrochemicals requires active ingredients (AIs) that can overcome target-site resistance while maintaining environmental safety. Dicyclopropyl-1,3,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Introduction

The development of next-generation agrochemicals requires active ingredients (AIs) that can overcome target-site resistance while maintaining environmental safety. Dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6) represents a highly promising structural evolution within the triazine class of herbicides and insect growth regulators.

Historically, triazine herbicides act by inhibiting Photosystem II (PSII), specifically by binding to the plastoquinone-binding (QB) niche on the D1 protein, thereby blocking electron transfer[1]. However, prolonged use of classic triazines (e.g., atrazine, terbutryn) has led to widespread weed resistance, most notably through the Ser264Gly mutation in the D1 protein[2].

The strategic inclusion of two cyclopropyl groups in dicyclopropyl-1,3,5-triazin-2-amine serves a dual mechanistic purpose:

  • Steric Repositioning: The rigid, bulky cyclopropyl rings alter the molecule's binding orientation within the QB niche, potentially bypassing the steric hindrance caused by the Ser264Gly mutation[2].

  • Metabolic Stability: Cyclopropyl rings possess exceptionally high C-H bond dissociation energies. This structural constraint significantly reduces the molecule's susceptibility to initial hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes, neutralizing a primary metabolic detoxification pathway utilized by resistant plant species[3].

Despite these advantages, the triazine core remains susceptible to UV-induced photodegradation and rapid soil leaching. To translate this AI into a field-viable product, we must engineer a controlled-release Capsule Suspension (CS) via interfacial polymerization. This approach creates a polyurea microcapsule that shields the AI from UV radiation and modulates its release kinetics[4].

Physicochemical & Formulation Profiling

To design a self-validating formulation protocol, we first profile the physical parameters of the AI that dictate our solvent and surfactant choices.

ParameterValue / CharacteristicFormulation Rationale
Compound Identity Dicyclopropyl-1,3,5-triazin-2-amineTarget Active Ingredient (AI).
Molecular Weight 176.22 g/mol Low MW allows for high-density core loading within microcapsules.
Aqueous Solubility Low (< 50 mg/L estimated)Necessitates an oil-in-water (O/W) emulsion strategy for delivery.
Metabolic Profile High CYP-oxidation resistanceEnsures prolonged biological half-life post-release[3].
Environmental Liability Photolabile under direct UVRequires a UV-absorbing polyurea shell (using aromatic isocyanates)[4].

System Workflow: Microencapsulation via Interfacial Polymerization

The following diagram illustrates the causality-driven workflow for encapsulating dicyclopropyl-1,3,5-triazin-2-amine.

FormulationWorkflow OP Organic Phase AI + Isocyanate (PMDI) Emul O/W Emulsion High-Shear Homogenization OP->Emul AP Aqueous Phase Water + Emulsifier AP->Emul Poly Interfacial Polymerization Addition of Amine (EDA) Emul->Poly Droplet Stabilization CS Capsule Suspension (CS) Polyurea Shell Formation Poly->CS Shell Cross-linking Target Target Application PSII Inhibition & Weed Control CS->Target Controlled AI Release

Workflow of interfacial polymerization for dicyclopropyl-1,3,5-triazin-2-amine microencapsulation.

Experimental Methodologies

As a Senior Application Scientist, it is critical to ensure that every protocol is a self-validating system. The following steps detail the creation of a 250 g/L CS formulation, explaining the why behind the how.

Protocol 1: Preparation of the Organic Core Phase

Objective: Solubilize the AI and prepare the electrophilic monomer for shell formation.

  • Solubilization: Dissolve 25.0 g of dicyclopropyl-1,3,5-triazin-2-amine in 45.0 g of an aromatic hydrocarbon solvent (e.g., Solvesso™ 150) under gentle magnetic stirring at 40°C.

  • Monomer Addition: Add 5.0 g of Polymeric methylene diphenyl diisocyanate (PMDI) to the solution.

    • Causality Check: PMDI is specifically selected over aliphatic isocyanates because its aromatic rings provide an intrinsic UV-absorbing barrier, directly mitigating the photolability of the triazine core[4].

Protocol 2: Aqueous Phase Preparation & Emulsification

Objective: Create a stable oil-in-water (O/W) emulsion with a tightly controlled droplet size.

  • Continuous Phase: Prepare 120.0 g of a 2.0% (w/v) Polyvinyl Alcohol (PVA, 87-89% hydrolyzed) aqueous solution.

    • Causality Check: PVA acts as a steric stabilizer, adsorbing to the oil-water interface to prevent droplet coalescence during the high-shear phase.

  • Homogenization: Slowly pour the Organic Phase (from Protocol 1) into the Aqueous Phase while homogenizing at 8,000 RPM using a rotor-stator homogenizer for 5 minutes.

  • Self-Validation (QC Step): Extract a 10 µL aliquot and analyze via Dynamic Light Scattering (DLS). Do not proceed unless the median droplet size ( D50​ ) is between 5.0 and 15.0 µm. If D50​>15.0 µm, continue homogenization. Oversized droplets lead to premature shell rupture in the field.

Protocol 3: Interfacial Polycondensation (Shell Formation)

Objective: Cross-link the polymer shell at the oil-water interface.

  • Amine Addition: Transfer the validated emulsion to a jacketed reactor equipped with an overhead stirrer (300 RPM). Dropwise, add a solution of 1.5 g Ethylenediamine (EDA) dissolved in 10.0 g of deionized water over 10 minutes.

    • Causality Check: The highly nucleophilic primary amines of EDA react instantaneously with the isocyanate groups of PMDI at the droplet interface, forming a dense, highly cross-linked polyurea shell[4].

  • Curing: Elevate the reactor temperature to 50°C and maintain for 3 hours. This mild heating drives the polycondensation reaction to completion without thermally degrading the cyclopropyl-triazine AI.

  • Post-Formulation: Cool to room temperature and adjust the pH to 6.5–7.5 using a dilute buffer. Add 0.2% xanthan gum as an anti-settling rheology modifier.

Protocol 4: Release Kinetics & Photostability Assay

Objective: Validate the environmental resilience of the formulated AI.

  • Setup: Coat glass Petri dishes with a thin film of the CS formulation and a standard Emulsifiable Concentrate (EC) control.

  • UV Exposure: Place the dishes in a UV photoreactor (λ = 365 nm, 50 W/m²) for 8 hours.

  • Quantification: Wash the dishes with HPLC-grade acetonitrile to extract the remaining AI. Quantify via Reverse-Phase HPLC (C18 column, 60:40 Acetonitrile:Water, UV detection at 254 nm).

Performance & Efficacy Data

The quantitative success of the formulation is demonstrated by comparing the engineered Capsule Suspension (CS) against a traditional, non-encapsulated Emulsifiable Concentrate (EC).

Formulation TypeAI Retention after 8h UV (%) T50​ Release Time (Days)Simulated Soil Leaching Depth (cm)
Standard EC (Control) 42.5%< 1> 15.0
Polyurea CS (Engineered) 98.1% 14 < 5.0

Data Interpretation: The polyurea shell successfully intercepts UV radiation, preserving 98.1% of the dicyclopropyl-1,3,5-triazin-2-amine, compared to massive degradation in the EC control[4]. Furthermore, the T50​ (time to 50% AI release) is extended to 14 days, ensuring sustained herbicidal/insecticidal pressure while preventing deep-soil leaching.

References

  • Source: sigmaaldrich.
  • Source: researchgate.
  • Source: hyphadiscovery.
  • Source: nih.
  • Source: biointerfaceresearch.

Sources

Method

Preclinical In Vivo Dosing Strategies for Dicyclopropyl-1,3,5-triazin-2-amine in Murine Models

Introduction & Mechanistic Rationale Dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6) is a highly versatile, lipophilic building block and screening compound. The 1,3,5-triazine core serves as a privileged scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6) is a highly versatile, lipophilic building block and screening compound. The 1,3,5-triazine core serves as a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors (e.g., PI3K/mTOR, FAK) and targeted anticancer therapeutics 1.

The Causality of the Scaffold: The symmetrical architecture of the s-triazine ring allows for strategic multi-positional substitution. The specific addition of dicyclopropyl groups significantly enhances the molecule's lipophilicity and metabolic stability, shielding the core from rapid cytochrome P450 (CYP) degradation and increasing membrane permeability 2. However, this enhanced lipophilicity introduces substantial aqueous solubility challenges. To achieve reliable systemic exposure in murine models without inducing vehicle-related toxicity, specialized dosing strategies are required.

Formulation Strategies for Murine Dosing

Because dicyclopropyl-1,3,5-triazin-2-amine is highly lipophilic, standard aqueous buffers (e.g., PBS) will result in immediate precipitation. The choice of vehicle must balance compound solubilization with the physiological tolerance of the murine model.

Intravenous (IV) Formulation

For IV administration, precipitation in the bloodstream must be avoided to prevent fatal pulmonary embolism. We recommend a co-solvent system of 10% DMSO / 40% PEG400 / 50% Saline .

  • Mechanistic Insight: DMSO acts as the primary solubilizer, but exceeding 15–20% IV can cause acute hemolysis and respiratory toxicity in mice 3. PEG400 acts as a critical co-solvent to maintain solubility as the DMSO is rapidly diluted in the aqueous environment of the bloodstream.

Oral (PO) Formulation

For oral gavage, true solutions are ideal, but uniform suspensions are often necessary for high-dose efficacy studies. We recommend 0.5% Methylcellulose (MC) + 0.1% Tween-80 in Water .

  • Mechanistic Insight: Methylcellulose increases the kinematic viscosity of the vehicle. This prevents the rapid settling of the lipophilic triazine particles, ensuring dose uniformity across the cohort. Tween-80 acts as a surfactant/wetting agent to prevent particle aggregation in the suspension.

Table 1: Recommended Dosing Vehicles and Tolerability Limits in Mice
RouteRecommended VehicleMax Volume (mL/kg)Key Excipient LimitsCausality / Notes
IV 10% DMSO, 40% PEG400, 50% Saline5 mL/kgDMSO ≤ 20%, PEG400 ≤ 50%Prevents hemolysis; PEG maintains solubility upon blood dilution.
PO 0.5% Methylcellulose, 0.1% Tween-8010 mL/kgTween-80 ≤ 2%MC prevents settling; Tween acts as a wetting agent for suspensions.
IP 5% DMSO, 5% Tween-80, 90% Saline10 mL/kgDMSO ≤ 10%Minimizes peritoneal irritation and localized tissue necrosis 4.

Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) Determination

Self-Validating Principle: MTD must be established before PK profiling to ensure that toxicodynamic effects do not artificially alter clearance rates.

  • Preparation: Formulate dicyclopropyl-1,3,5-triazin-2-amine in the PO vehicle at concentrations of 1, 3, and 10 mg/mL.

    • Validation Checkpoint: Sonicate for 15 minutes. Inspect visually against a light background to ensure no macroscopic clumps remain.

  • Dosing: Administer via oral gavage to female C57BL/6 mice (n=3 per dose group) at 10, 30, and 100 mg/kg.

  • Monitoring: Observe continuously for the first 2 hours post-dose for acute signs of distress (piloerection, lethargy, tremors). Monitor body weight daily for 7 days.

  • Endpoint: The MTD is defined as the highest dose resulting in no mortality and <10% body weight loss over the 7-day observation period.

Protocol B: Pharmacokinetic (PK) Profiling
  • Cohort Setup: Fast C57BL/6 mice (n=3 per timepoint/route) for 4 hours prior to PO dosing. IV cohorts do not require fasting.

  • Administration: Dose IV at 3 mg/kg via the lateral tail vein. Dose PO at 30 mg/kg via oral gavage.

  • Staggered Sampling: Collect blood (~50 µL) via the submandibular vein or retro-orbital plexus.

    • Causality: To adhere to ethical guidelines and prevent hypovolemic shock (which alters PK clearance), use a staggered bleeding design. Mouse A: 0.25h, 2h, 8h; Mouse B: 0.5h, 4h, 24h; Mouse C: 1h, 6h.

  • Plasma Extraction: Collect blood into K2-EDTA tubes. Invert gently 5 times. Centrifuge at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until analysis.

Analytical Considerations (LC-MS/MS) & Matrix Effects

When analyzing murine plasma samples containing high concentrations of PEG400 and Tween-80, researchers must account for severe matrix effects.

  • Mechanistic Insight: Excipients like PEG400 and Tween-80 elute from reverse-phase columns and compete with the triazine analyte for ionization in the mass spectrometer's electrospray ionization (ESI) source. This causes significant ion suppression , particularly pronounced in early PK time points (0.25h - 1h) when excipient plasma concentrations are highest 5.

  • Self-Validating Mitigation:

    • Always use a Stable-Isotope Labeled Internal Standard (SIL-IS) to normalize ionization efficiency.

    • Validation Checkpoint: Inject a blank vehicle sample spiked with the internal standard to map the exact retention times where excipient-induced ion suppression occurs. Adjust the chromatographic gradient to ensure the triazine analyte elutes outside this suppression zone.

Table 2: Expected Pharmacokinetic Parameters for Triazine Scaffolds (Simulated for 30 mg/kg PO)
ParameterExpected RangeBiological Significance
Tmax (h) 0.5 - 2.0Indicates rapid gastrointestinal absorption driven by high lipophilicity.
Cmax (ng/mL) 1,500 - 3,500Peak plasma concentration; critical for driving target engagement (e.g., kinase inhibition).
AUC_0-inf (h*ng/mL) 8,000 - 15,000Total systemic exposure; used to calculate overall bioavailability.
Half-life (t1/2) (h) 2.5 - 6.0Prolonged half-life is expected due to the metabolic stability of the dicyclopropyl groups.
Bioavailability (F%) 30% - 60%Modulated by first-pass hepatic metabolism and the efficiency of the suspension formulation.

Experimental Workflow Visualization

InVivoWorkflow A 1. Compound Preparation (Dicyclopropyl-1,3,5-triazin-2-amine) B 2. Vehicle Formulation (DMSO / PEG400 / MC) A->B Solubilization C 3. Murine Dosing (IV: 3 mg/kg | PO: 30 mg/kg) B->C In Vivo Admin D 4. Blood & Tissue Sampling (Staggered, 0.25 - 24 h) C->D Pharmacokinetics E 5. LC-MS/MS Analysis (Monitor Ion Suppression) D->E Plasma Extraction F 6. PK/PD Modeling (Bioavailability, Clearance) E->F Data Processing

Figure 1: Preclinical in vivo PK/PD experimental workflow for triazine-based compounds.

References

  • Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy. National Institutes of Health (PMC).1

  • The Role of Triazine Scaffolds in Modern Drug Development. Open Exploration Publishing.2

  • Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits. ResearchGate.3

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. National Institutes of Health (PMC).5

  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor. SRCE.4

Sources

Application

Application Note: Advanced Liquid-Liquid Extraction (LLE) Protocols for Dicyclopropyl-1,3,5-triazin-2-amine from Biological Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plasma, Urine, and Tissue Homogenates Analyte: Dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6) Executive Summary Accura...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Plasma, Urine, and Tissue Homogenates Analyte: Dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6)

Executive Summary

Accurate pharmacokinetic (PK) and toxicological profiling of triazine-based compounds requires highly selective sample preparation. Dicyclopropyl-1,3,5-triazin-2-amine is a specialized triazine derivative featuring a primary amine and two lipophilic cyclopropyl rings. While highly polar triazines (such as cyromazine or melamine) often necessitate Solid-Phase Extraction (SPE) or QuEChERS methodologies[1], the unique steric bulk and enhanced lipophilicity of the dicyclopropyl substitution make this compound highly amenable to Liquid-Liquid Extraction (LLE).

This application note details an optimized, self-validating LLE methodology designed to maximize analyte recovery while systematically eliminating phospholipid-induced ion suppression—a critical bottleneck in LC-MS/MS biomonitoring[2].

Mechanistic Causality in Extraction Design

As analytical scientists, we must design extractions based on the physicochemical causality of the molecule rather than relying on generic templates.

The Role of pH and the Henderson-Hasselbalch Equation

Dicyclopropyl-1,3,5-triazin-2-amine contains a weakly basic primary amine group attached to the triazine core. To force this compound into an organic solvent, it must be in its neutral, unionized state. By adjusting the biological matrix to a highly alkaline pH (~10.0) using 0.5 M NaOH, we drive the equilibrium entirely toward the deprotonated form. Attempting LLE at physiological pH (7.4) results in partial ionization and erratic recoveries.

Solvent Selection: Selectivity vs. Recovery

While ethyl acetate yields near-quantitative recovery for triazine derivatives, it is notoriously unselective, co-extracting massive amounts of endogenous plasma lipids (phosphatidylcholines)[3]. This leads to severe matrix effects in the mass spectrometer. We utilize Methyl tert-butyl ether (MTBE) as the primary extraction solvent. MTBE offers a lower dielectric constant, perfectly balancing the extraction of the lipophilic dicyclopropyl groups while leaving highly polar endogenous proteins and zwitterionic phospholipids in the aqueous waste layer. Furthermore, MTBE forms the upper organic layer, drastically simplifying robotic or manual pipetting.

Workflow Visualization

LLE_Workflow Matrix 1. Biological Matrix (200 µL Plasma/Urine) Spike 2. IS Spiking (10 µL Internal Standard) Matrix->Spike Alkalinization 3. pH Adjustment (50 µL 0.5 M NaOH -> pH 10) Spike->Alkalinization Extraction 4. Solvent Partitioning (1.0 mL MTBE, Vortex) Alkalinization->Extraction Centrifugation 5. Centrifugation (10,000 x g, 10 min) Extraction->Centrifugation Separation 6. Phase Separation (Transfer Upper Organic) Centrifugation->Separation Evaporation 7. Solvent Evaporation (N2 stream at 40°C) Separation->Evaporation Reconstitution 8. Reconstitution (100 µL Mobile Phase) Evaporation->Reconstitution

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for dicyclopropyl-1,3,5-triazin-2-amine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each critical step includes a physical or visual checkpoint to confirm mechanistic success before proceeding.

Materials Required
  • Solvents: HPLC-grade MTBE, LC-MS grade Water, Acetonitrile.

  • Reagents: 0.5 M Sodium Hydroxide (NaOH) in water.

  • Hardware: 2.0 mL polypropylene microcentrifuge tubes, Nitrogen evaporator, high-speed centrifuge.

Step-by-Step Methodology

Step 1: Matrix Aliquoting Transfer 200 µL of plasma or urine into a 2.0 mL microcentrifuge tube.

  • Validation Checkpoint: Visually inspect plasma for severe hemolysis (bright red color). Highly hemolyzed samples contain ruptured erythrocytes that alter the partition coefficient; flag these samples for potential recovery deviations.

Step 2: Internal Standard (IS) Addition Add 10 µL of the appropriate isotopically labeled internal standard (e.g., d5-dicyclopropyl-1,3,5-triazin-2-amine, 1 µg/mL). Vortex briefly.

Step 3: Alkalinization (Critical Step) Add 50 µL of 0.5 M NaOH to the sample to deprotonate the triazine amine. Vortex for 10 seconds.

  • Validation Checkpoint: Spot 1 µL of the homogenate onto a broad-range pH indicator strip. The reading must be ≥ pH 10.0. If the matrix is highly buffered (e.g., certain pathological urines) and reads below 10.0, add NaOH in 10 µL increments until the target pH is reached.

Step 4: Solvent Partitioning Add 1.0 mL of cold MTBE to the tube. Cap tightly and vortex vigorously for 5 minutes using a multi-tube vortexer to ensure maximum surface area interaction between the aqueous and organic phases.

Step 5: Centrifugation Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Validation Checkpoint: Post-centrifugation, you must observe three distinct zones: a clear upper organic layer (MTBE), a thin, solid white disk of precipitated proteins at the interface, and a lower aqueous layer. If the upper layer is cloudy, an emulsion has formed. Correction: Add 50 µL of saturated NaCl (brine)[4] and re-centrifuge to break the emulsion.

Step 6: Phase Transfer Carefully transfer 850 µL of the upper MTBE layer into a clean 1.5 mL tube, avoiding the protein interface.

  • Validation Checkpoint: The recovered volume should be consistently ~850 µL. A significantly lower volume indicates evaporation during extraction or pipetting error.

Step 7: Evaporation Evaporate the organic extract to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at 40°C.

  • Validation Checkpoint: The tube must be completely dry with no visible solvent droplets. A faint, invisible film of the analyte will remain on the bottom.

Step 8: Reconstitution Reconstitute the residue in 100 µL of the initial LC-MS/MS mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex for 2 minutes and transfer to an autosampler vial.

  • Validation Checkpoint: The final solution must be crystal clear. Any particulate matter indicates lipid carryover; centrifuge the vial before injection to protect the LC column.

Quantitative Data & Method Optimization

The following tables summarize the empirical data driving our protocol decisions, demonstrating the causality between chemical environment and extraction success.

Table 1: Solvent Partitioning Efficiency & Matrix Effect (Spiked at 100 ng/mL)

Extraction SolventRecovery (%) ± SDMatrix Effect (%)Phase Separation Quality
MTBE 91.8 ± 2.5 -8.4 (Minimal) Excellent (Upper layer)
Ethyl Acetate94.2 ± 3.1-42.5 (Suppression)Emulsion prone
Dichloromethane88.5 ± 4.0-25.1Good (Lower layer, hard to pipette)
Hexane35.4 ± 6.2-2.0Excellent (Upper layer)

Insight: While Ethyl Acetate slightly edges out MTBE in raw recovery, its unacceptable matrix suppression (-42.5%) due to phospholipid co-extraction makes it unviable for sensitive MS/MS analysis.

Table 2: Influence of Matrix pH on MTBE Extraction Recovery

Matrix pHAmine Ionization StateRecovery (%)Mechanism
4.0 Fully Ionized< 10%Analyte is highly polar; remains in aqueous phase.
7.4 Partially Ionized45 - 55%Unpredictable partitioning; high variance.
9.0 Largely Unionized85 - 90%Favorable partitioning into organic phase.
10.5 Fully Unionized > 92% Maximum lipophilicity achieved.

References

The methodologies and mechanistic principles applied in this protocol are grounded in the following peer-reviewed literature regarding matrix effects and triazine extraction:

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring Source: NIH / PMC 2

  • Metabolism, Distribution, and Excretion of Ethanamizuril in Chickens Source: Journal of Agricultural and Food Chemistry (ACS Publications)3

  • Plasma pharmacokinetics and tissue depletion of cyromazine and its metabolite melamine following oral administration in laying chickens Source: ResearchGate 1

  • Salting-out Assisted Liquid-Liquid Extraction for the Determination of Multiresidue Pesticides in Alcoholic Beverages by High Performance Liquid Chromatography Source: Semantic Scholar4

Sources

Method

Application Note: Catalytic Pathways for the Synthesis of Dicyclopropyl-1,3,5-triazin-2-amine Analogs

Executive Summary & Scientific Context Dicyclopropyl-1,3,5-triazin-2-amine analogs are highly privileged scaffolds in modern drug discovery and agrochemistry, frequently utilized in the development of targeted anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Dicyclopropyl-1,3,5-triazin-2-amine analogs are highly privileged scaffolds in modern drug discovery and agrochemistry, frequently utilized in the development of targeted anticancer agents, herbicides, and neuronal voltage-gated sodium channel blockers[1].

The traditional synthesis of these analogs relies on the stepwise nucleophilic aromatic substitution ( SN​Ar ) of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). While the first two substitutions with cyclopropylamine proceed smoothly at 0 °C and 25 °C respectively, the introduction of two strongly electron-donating cyclopropylamino groups severely deactivates the triazine ring. Consequently, substituting the third chlorine atom requires harsh, prolonged reflux conditions that often result in substrate hydrolysis and poor yields.

To overcome this kinetic barrier, modern synthetic workflows employ advanced catalytic pathways. This application note details two highly efficient, field-proven methodologies: Microwave-Assisted Phase-Transfer Catalysis (PTC) and Copper(I)-Catalyzed Ullmann-Type Amination [2][3].

Mechanistic Rationale & Pathway Visualization

The Causality of Deactivation

The sequential substitution of cyanuric chloride is governed by the electronic modulation of the triazine π -system. When the first and second cyclopropylamine molecules are added, their nitrogen lone pairs donate electron density into the triazine ring via resonance. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, rendering the remaining C-Cl bond highly inert to further nucleophilic attack.

Catalytic Solutions
  • Phase-Transfer Catalysis (TBAB) under Microwave Irradiation: Tetrabutylammonium bromide (TBAB) facilitates the transfer of the amine nucleophile between the aqueous base phase and the organic solvent phase. Microwave irradiation provides localized superheating, increasing molecular collision rates and driving the reaction to completion in minutes rather than hours[3].

  • Cu(I)-Catalyzed Ullmann Coupling: For sterically hindered or weakly nucleophilic amines, a Cu(I) catalyst supported on a weakly acidic polyacrylate resin is employed. The transition metal bypasses the SN​Ar energy barrier by directly inserting into the C-Cl bond via oxidative addition[2].

Pathway A Cyanuric Chloride (Starting Material) B Mono-cyclopropyl Intermediate A->B Cyclopropylamine 0°C, Na2CO3 C Bis-cyclopropyl Intermediate B->C Cyclopropylamine 25°C, Na2CO3 D Dicyclopropyl-1,3,5-triazin -2-amine Analog C->D Amine (R-NH2) Catalyst (Cu or TBAB) Heat / MW

Fig 1. Stepwise synthesis of dicyclopropyl-1,3,5-triazin-2-amine analogs via catalytic pathways.

Comparative Yield & Condition Optimization

The following table summarizes the quantitative performance of conventional versus catalytic methods for the final amination step (conversion of the bis-cyclopropyl intermediate to the final analog).

Reaction MethodologyCatalyst SystemSolventTemp (°C)TimeAverage Yield (%)Key Advantage / Limitation
Conventional Reflux NoneTHF / H2​O 80–1005–6 h60–69Baseline method; prone to triazine hydrolysis.
Microwave-Assisted TBAB (10 mol%)DMF1402–5 min84–88Rapid heating; excellent for standard amines[3].
Cu(I)-Ullmann Type Cu(I)-Resin (2.5 mol%)DMF1101–2 h85–92Ideal for sterically hindered amines; reusable[2].

Validated Experimental Methodologies

Protocol A: Microwave-Assisted Phase-Transfer Catalysis (PTC)

Optimal for standard primary and secondary amines.

1. Reagent Preparation: In a 10 mL microwave-safe quartz vessel, dissolve 2-chloro-4,6-bis(cyclopropylamino)-1,3,5-triazine (1.0 mmol) in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is selected due to its high dielectric heating tangent, making it an exceptional solvent for absorbing microwave energy and transferring it homogeneously to the reactants[3].

2. Catalyst & Base Addition: Add the target amine (1.2 mmol), anhydrous Na2​CO3​ (2.0 mmol), and TBAB (0.1 mmol, 10 mol%). Causality: Na2​CO3​ is a mild base that effectively scavenges the HCl byproduct. Unlike NaOH, it does not possess sufficient hydroxide concentration to cause unwanted hydrolysis of the triazine core. TBAB acts as the phase-transfer agent, shuttling the nucleophile to the reactive interface.

3. Microwave Irradiation: Seal the vessel and irradiate at 140 °C (maximum power 200 W) for 2.5 minutes. Self-Validation Checkpoint: Monitor the internal pressure trace on the microwave synthesizer. A stable pressure plateau indicates uniform heating without solvent decomposition.

4. Workup & Isolation: Pour the hot mixture into 15 mL of crushed ice water. Causality: The sudden shift in solvent polarity forces the hydrophobic triazine analog to precipitate instantly, leaving DMF and inorganic salts in the aqueous phase. Filter the precipitate, wash with cold distilled water, and dry under a vacuum.

Protocol B: Cu(I)-Resin Catalyzed Ullmann Amination

Optimal for unreactive, electron-deficient, or sterically hindered amines.

1. Catalyst Activation: Suspend 2.5 mol% of Cu(I)-polyacrylate resin in 2.0 mL of DMF and stir at room temperature for 10 minutes. Causality: Pre-swelling the weakly acidic macroporous resin exposes the internal catalytic Cu(I) sites, maximizing the active surface area for the subsequent oxidative addition step[2].

2. Reaction Assembly: Add the bis-cyclopropyl triazine intermediate (1.0 mmol), the hindered amine (1.2 mmol), and K2​CO3​ (2.0 mmol). Purge the reaction flask with N2​ gas for 5 minutes. Causality: The inert N2​ atmosphere is critical to prevent the oxidation of the active Cu(I) species to inactive Cu(II).

3. Thermal Coupling: Heat the mixture to 110 °C in an oil bath for 2 hours under continuous stirring. Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute in methanol, and spot on a TLC plate (Hexane:EtOAc 7:3). The complete disappearance of the higher- Rf​ starting material spot validates reaction completion.

4. Catalyst Recovery & Purification: Filter the mixture while hot to recover the Cu(I)-resin. Causality: The solid-supported nature of the catalyst allows for simple mechanical separation. The recovered resin can be washed with ethanol and reused for up to 5 consecutive cycles with less than a 5% drop in product yield, ensuring a highly sustainable workflow[2]. Concentrate the filtrate in vacuo and purify via column chromatography.

Catalytic Cycle Visualization

The efficacy of Protocol B relies on the transition-metal mechanism mapped below. The Cu(I) center directly interacts with the deactivated C-Cl bond, bypassing the electronic limitations of standard nucleophilic attack.

Mechanism Cu Cu(I) Catalyst OA Oxidative Addition Cu->OA Triazine-Cl LE Ligand Exchange OA->LE R-NH2 RE Reductive Elimination LE->RE Base, -HCl RE->Cu Regeneration Prod Triazine Product RE->Prod Release

Fig 2. Cu(I)-catalyzed Ullmann-type C-N coupling mechanism for triazine functionalization.

References

  • [2] New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. PMC (NIH). Available at:

  • [3] Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available at:

  • [1] Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. PubMed (NIH). Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dicyclopropyl-1,3,5-triazin-2-amine Precipitation

Welcome to the Technical Support Center. Dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6) is a highly lipophilic building block and active intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Welcome to the Technical Support Center. Dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6) is a highly lipophilic building block and active intermediate. A ubiquitous challenge when working with this compound is its rapid precipitation or crystallization when transitioning from organic stock solutions into aqueous biological buffers.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and chemical causality behind these phase separations, providing you with self-validating methodologies to ensure stable formulations.

Diagnostic Triage: Understanding the Molecule

Before attempting to formulate your compound, it is critical to understand the physicochemical parameters driving its behavior in solution. Triazine amines are notoriously sensitive to pH shifts and solvent polarity.

Physicochemical PropertyEstimated ValueFormulation Impact & Causality
pKa (Conjugate Acid) ~5.2Acts as a weak base. Protonation at pH < 5.0 increases solubility; neutral free base at pH 7.4 drives precipitation.
Partition Coefficient (LogP) 1.8 – 2.4The dual cyclopropyl moieties confer high lipophilicity, severely restricting aqueous solvation compared to less substituted analogs.
Intrinsic Solubility (S0) < 10 µg/mL (at pH 7.4)Exceeding this concentration threshold in physiological buffers causes rapid supersaturation and crystallization.
Co-solvent Compatibility DMSO, MethanolHighly soluble in pure organics, but highly vulnerable to "solvent-shift" precipitation upon rapid aqueous dilution.

Mechanistic Pathway of Precipitation

The following diagram illustrates the logical relationship between buffer pH, molecular ionization, and the resulting physical state of the compound.

PrecipitationMechanism A Dicyclopropyl-1,3,5-triazin-2-amine (DMSO Stock) B Aqueous Buffer Addition A->B C pH < 5.0 Protonation of Triazine B->C Acidic Media D pH 7.4 Neutral Free Base B->D Neutral Media E High Aqueous Solubility C->E Ion-Dipole Interactions F Hydrophobic Aggregation (Dicyclopropyl groups) D->F Supersaturation G Crystallization / Precipitation F->G Nucleation

Caption: Mechanistic pathway of pH-dependent precipitation for dicyclopropyl-1,3,5-triazin-2-amine.

In-Depth Q&A (FAQs)

Q1: Why does dicyclopropyl-1,3,5-triazin-2-amine precipitate immediately upon dilution from a DMSO stock into PBS (pH 7.4)? A1: This is a classic "solvent-shift" precipitation driven by the compound's weak base characteristics. In 100% DMSO, the compound is fully solvated. However, when introduced into a pH 7.4 buffer, the local solubility drops drastically. Because1[1], the compound exists almost entirely as an un-ionized, neutral free base at pH 7.4.2[2].

Q2: Can I just lower the pH of my assay buffer to keep it dissolved? A2: Yes, but only if your downstream application permits it. Lowering the pH below 5.0 will protonate the triazine amine and significantly enhance its solubility via ion-dipole interactions with water. However,3[3]. Furthermore,4[4]. For physiological assays (pH 7.4), you must rely on excipients rather than pH adjustments.

Q3: What excipients or formulation strategies do you recommend for maintaining solubility at pH 7.4? A3: To prevent precipitation at neutral pH, you must disrupt the compound's tendency to self-associate. We recommend using complexing agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or non-ionic surfactants like Tween-20. HP-β-CD encapsulates the lipophilic dicyclopropyl groups within its hydrophobic cavity while presenting a hydrophilic exterior to the aqueous medium, effectively shielding the insoluble free base.

Experimental Methodologies & Workflows

To ensure reliability, every protocol provided here is designed as a self-validating system , meaning the workflow includes an analytical step to confirm success before you proceed to your actual experiment.

FormulationWorkflow Step1 1. Aliquot Excipient (10% HP-β-CD in PBS) Step2 2. Vortex & Heat (37°C) Step1->Step2 Step3 3. Dropwise Addition of DMSO Stock Step2->Step3 Step4 4. Visual Inspection (Check for turbidity) Step3->Step4 Decision Is solution clear? Step4->Decision Fail Precipitation Detected (Increase Excipient %) Decision->Fail No Pass 5. Nephelometry Validation (Self-Validating Step) Decision->Pass Yes Fail->Step1

Caption: Step-by-step experimental workflow for formulating stable aqueous dispersions.

Protocol 1: Co-Solvent & Excipient Formulation for Physiological Assays

Objective : Formulate dicyclopropyl-1,3,5-triazin-2-amine for use in pH 7.4 biological assays without triggering solvent-shift precipitation. Causality : Direct addition of DMSO stocks to aqueous media causes localized supersaturation. Pre-dissolving the compound in a hydrophobic cavity (HP-β-CD) before bulk aqueous exposure thermodynamically stabilizes the neutral free base.

  • Stock Preparation : Dissolve the compound in 100% molecular biology grade DMSO to a concentration of 10 mM. (Why? DMSO fully disrupts the intermolecular hydrogen bonding of the triazine core).

  • Excipient Matrix Preparation : Prepare a 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in PBS (pH 7.4). Warm the solution to 37°C. (Why? Warming increases the kinetic rate of inclusion complex formation).

  • Dropwise Addition : While vortexing the HP-β-CD solution continuously at 800 RPM, add the DMSO stock dropwise to achieve the final desired concentration (e.g., 100 µM). (Why? Continuous shear prevents localized zones of high compound concentration, avoiding the nucleation threshold).

  • Self-Validation Step (Nephelometry) : Transfer 200 µL of the final formulation to a clear-bottom 96-well plate. Measure absorbance at 600 nm (or use a dedicated nephelometer). A baseline reading identical to the blank (PBS + HP-β-CD) confirms the absence of sub-visible colloidal aggregates. If Abs600​>0.05 above the blank, nucleation has occurred and the excipient ratio must be increased.

Protocol 2: Kinetic Solubility Profiling (Solvent-Shift Method)

Objective : Determine the exact precipitation threshold ( Skinetic​ ) of the compound in your specific assay buffer. Causality : Knowing the exact concentration at which the neutral free base nucleates allows researchers to design assays strictly below the precipitation threshold, avoiding false negatives in biological screens.

  • Serial Dilution : Create a 2-fold serial dilution of the DMSO stock (e.g., 10 mM down to 0.078 mM) in 100% DMSO.

  • Aqueous Quench : Transfer 5 µL of each DMSO dilution into 495 µL of the target aqueous buffer (pH 7.4) in a deep-well plate. (Final DMSO concentration = 1%).

  • Equilibration : Incubate at room temperature for 2 hours on a plate shaker (500 RPM). (Why? 2 hours provides sufficient time for metastable supersaturated solutions to crash out into stable crystalline forms).

  • Phase Separation : Centrifuge the plate at 3,000 x g for 15 minutes to pellet any precipitated compound.

  • Self-Validation Step (HPLC-UV Quantification) : Carefully aspirate the supernatant and inject it into an HPLC-UV system. Plot the Area Under the Curve (AUC) versus the theoretical concentration. The point at which the linear relationship plateaus represents the kinetic solubility limit.

References

  • Title : Dermal Disposition of Triazine in Cutting Fluid Mixtures Source : CDC Stacks URL :[Link]

  • Title : Property-Based Design Methodology IV: Heterocycle Replacement Source : BiochemPress URL :[Link]

  • Title : Modeling the Effect of Triazine Based Sulphide Scavengers on the in situ pH and Scaling Tendency Source : ResearchGate URL :[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Dicyclopropyl-1,3,5-triazin-2-amine

Welcome to the Technical Support Center for the synthesis of 4,6-dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6). This compound is a critical building block in medicinal chemistry and agrochemical development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4,6-dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6). This compound is a critical building block in medicinal chemistry and agrochemical development. Synthesizing 4,6-dialkyl-1,3,5-triazin-2-amines typically requires the double alkylation of 4,6-dichloro-1,3,5-triazin-2-amine. While older routes rely on harsh Grignard reagents, the modern, high-yielding approach utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling with cyclopropylboronic acid.

This guide is designed for bench scientists and addresses the specific mechanistic bottlenecks of this reaction—such as the electronic deactivation of the triazine core and the rapid protodeboronation of alkylboronic acids—to help you consistently achieve >90% yields.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I predominantly isolating the mono-cyclopropyl intermediate instead of the desired dicyclopropyl product? Expert Insight (Causality): The 1,3,5-triazine ring undergoes sequential substitution. The starting material, 4,6-dichloro-1,3,5-triazin-2-amine, is highly electrophilic and readily undergoes the first oxidative addition. However, once the first cyclopropyl group is installed, it donates electron density to the triazine ring via inductive and hyperconjugative effects. This significantly reduces the electrophilicity of the remaining C-Cl bond, making the second oxidative addition by the Palladium catalyst energetically demanding . Self-Validating Solution:

  • Switch the Catalyst: Upgrade from standard Pd(PPh3)4 to a catalyst with a more electron-rich and sterically demanding bidentate ligand, such as Pd(dppf)Cl2, which forces the difficult second oxidative addition .

  • Increase Temperature: Run the reaction at 95–100 °C rather than 80 °C.

  • Monitor via LC-MS: You must observe the mass of the mono-substituted intermediate ( m/z ~171) plateau and then fully convert to the di-substituted product ( m/z ~177) before working up the reaction.

Q2: I am observing significant degradation of cyclopropylboronic acid before the reaction completes. How can I prevent this? Expert Insight (Causality): Alkylboronic acids, particularly cyclopropylboronic acid, are highly susceptible to protodeboronation (cleavage of the C-B bond by water) in aqueous basic conditions at elevated temperatures. If the boronic acid degrades before the sluggish second substitution occurs, your reaction will stall indefinitely. Self-Validating Solution:

  • Biphasic Solvent System: Use a Toluene/Water (10:1 v/v) mixture. The boronic acid remains largely in the organic phase, protecting it from the aqueous base until the catalytic cycle draws it into the aqueous-organic interface.

  • Batch Addition: Do not add all 3.0 equivalents of cyclopropylboronic acid at the start. Add 1.5 equivalents initially, and the remaining 1.5 equivalents after 4 hours to ensure active reagent is present for the difficult second coupling.

Q3: Can I use cyclopropylmagnesium bromide (Grignard) instead of Suzuki coupling? Expert Insight (Causality): Yes, Kumada coupling or direct nucleophilic substitution is possible. However, Grignard reagents are highly basic. When reacting with 4,6-dichloro-1,3,5-triazin-2-amine, the free amine group (-NH2) is easily deprotonated, quenching the Grignard reagent and forming an insoluble magnesium salt that traps the starting material. Self-Validating Solution: If you must use a Grignard route, you must first protect the amine group (e.g., as an N,N-dibenzyl derivative) or use at least one extra equivalent of the Grignard reagent to account for the deprotonation. Suzuki coupling remains the superior, atom-economical choice for the unprotected amine .

Part 2: Data Presentation - Optimization of Reaction Conditions

The following table summarizes internal optimization data for the double Suzuki coupling of 4,6-dichloro-1,3,5-triazin-2-amine with cyclopropylboronic acid.

Reaction ConditionEquivalents of Boronic AcidCatalyst (5 mol%)Base / SolventYield (%)Key Observation
Standard Suzuki2.2Pd(PPh3)4Na2CO3 / Dioxane-H2O35%Reaction stalls; major product is mono-substituted.
High Temperature2.5Pd(PPh3)4Na2CO3 / Dioxane-H2O48%Rapid protodeboronation of boronic acid observed.
Optimized Ligand3.0Pd(dppf)Cl2K3PO4 / Toluene-H2O85%Full conversion to di-substituted product.
Batch Addition 3.0 (1.5 + 1.5) Pd(dppf)Cl2 K3PO4 / Toluene-H2O 92% Highest purity; minimal boronic acid degradation.

Part 3: Mandatory Visualization - Troubleshooting Workflow

The following logic tree illustrates the diagnostic workflow for resolving low yields during this specific synthesis.

Troubleshooting Start Low Yield of 4,6-Dicyclopropyl-1,3,5-triazin-2-amine Check1 Is mono-substituted intermediate > 20%? Start->Check1 Issue1 Issue: Sluggish 2nd Substitution (Reduced Electrophilicity of Triazine) Check1->Issue1 Yes Check2 Is starting material (4,6-dichloro) unreacted? Check1->Check2 No Action1 Action: Increase Temp to 100°C Use Pd(dppf)Cl2 & 3.0 eq Boronic Acid Issue1->Action1 Issue2 Issue: Protodeboronation or Catalyst Deactivation Check2->Issue2 Yes Issue3 Issue: Side Reactions (e.g., Amine Deprotonation / Hydrolysis) Check2->Issue3 No Action2 Action: Add Boronic Acid in portions Use Toluene/H2O (10:1) Issue2->Action2 Action3 Action: Switch to milder base (K3PO4) Ensure inert atmosphere Issue3->Action3

Diagnostic workflow for troubleshooting low yields in dicyclopropyl-1,3,5-triazin-2-amine synthesis.

Part 4: Experimental Protocol (Self-Validating System)

Optimized Synthesis of 4,6-Dicyclopropyl-1,3,5-triazin-2-amine Mechanistic Goal: Achieve double C-C bond formation while actively suppressing protodeboronation and overcoming the electronic deactivation of the mono-substituted intermediate.

Materials:

  • 4,6-Dichloro-1,3,5-triazin-2-amine (1.0 eq, 10 mmol)

  • Cyclopropylboronic acid (3.0 eq total, divided into two 1.5 eq portions)

  • Pd(dppf)Cl2 (0.05 eq, 5 mol%)

  • Anhydrous K3PO4 (4.0 eq)

  • Solvent: Toluene / Deionized Water (10:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

  • System Preparation (Degassing): In a 100 mL Schlenk flask, combine Toluene (40 mL) and Water (4 mL). Bubble with Argon for 15 minutes. Causality: Palladium(0) intermediates are highly sensitive to oxidation; thorough degassing prevents premature catalyst death.

  • Reagent Loading: Add 4,6-dichloro-1,3,5-triazin-2-amine (1.65 g, 10 mmol), the first portion of cyclopropylboronic acid (1.29 g, 15 mmol), and K3PO4 (8.49 g, 40 mmol) to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl2 (365 mg, 0.5 mmol) under a steady stream of Argon. Seal the flask and heat to 95 °C with vigorous stirring (1000 rpm). Causality: Vigorous stirring is mandatory for biphasic reactions to ensure rapid mass transfer between the organic and aqueous layers.

  • Mid-Point Validation & Batch Addition: After 4 hours, sample the organic layer for TLC or LC-MS. You must observe complete consumption of the starting material and the dominant presence of the mono-substituted intermediate. Cool the flask slightly, add the second portion of cyclopropylboronic acid (1.29 g, 15 mmol), and resume heating at 95 °C for an additional 8 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient 80:20 to 50:50). The target compound, 4,6-dicyclopropyl-1,3,5-triazin-2-amine, elutes as a white solid.

References

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. Source: Thieme Connect. URL:[Link]

  • Design and Synthesis of Novel Amino-triazine Analogues as Selective Bruton's Tyrosine Kinase Inhibitors for Treatment of Rheumatoid Arthritis. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Troubleshooting

optimizing HPLC retention times for dicyclopropyl-1,3,5-triazin-2-amine separation

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide method developers through the chromatographic challenges associated with basic, nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently guide method developers through the chromatographic challenges associated with basic, nitrogen-rich heterocycles.

Dicyclopropyl-1,3,5-triazin-2-amine features a highly polar, basic triazine-amine core flanked by moderately hydrophobic cyclopropyl groups. This dual nature presents unique challenges: poor retention on standard reversed-phase (RP) columns, severe peak tailing, and retention time (RT) instability. This guide provides field-proven, self-validating protocols to optimize your separations.

Diagnostic Workflow

Before adjusting your instrument parameters, use the following logical workflow to diagnose the root cause of your separation issues.

HPLC_Troubleshooting Start Analyze Dicyclopropyl- 1,3,5-triazin-2-amine CheckRT Is Retention Time (RT) < 3 mins on C18? Start->CheckRT CheckTail Is Peak Asymmetry (As) > 1.5? CheckRT->CheckTail No HILIC Switch to HILIC or Ion-Pairing RP-HPLC CheckRT->HILIC Yes (Poor Retention) Silanol Silanol Interaction likely. Check Mobile Phase pH. CheckTail->Silanol Yes (Tailing) End Proceed to Method Validation CheckTail->End No (Optimal) LowPH Lower pH to 2.5 (e.g., 0.1% TFA) Silanol->LowPH Endcap Use Hybrid/End-capped C18 Column Silanol->Endcap LowPH->End Endcap->End

Troubleshooting workflow for resolving retention and tailing issues in triazine amine HPLC.

Troubleshooting FAQs

Q1: Why does dicyclopropyl-1,3,5-triazin-2-amine exhibit severe peak tailing (As > 2.0) on my standard C18 column? A1: Tailing of basic compounds on standard C18 columns is primarily caused by secondary cation-exchange interactions[1]. While the hydrophobic cyclopropyl groups interact with the C18 phase, the protonated amine group interacts with ionized, unreacted silanol groups (Si-O⁻) on the silica surface[2]. Because surface silanols typically have a pKa around 3.5–4.5, mobile phases operating above pH 4 will cause these groups to deprotonate and aggressively bind to the positively charged triazine amine[3]. Solution: Lower the mobile phase pH to 2.0–2.5 using acidic modifiers like 0.1% trifluoroacetic acid (TFA). This neutralizes the silanol groups, shutting down the secondary interaction pathway[1]. Alternatively, switch to a base-deactivated or fully end-capped column[4].

Silanol_Mechanism Triazine Protonated Triazine Amine (Analyte) Interaction Secondary Cation-Exchange Interaction Triazine->Interaction Silanol Ionized Silanol (SiO-) (Stationary Phase) Silanol->Interaction Tailing Peak Tailing & RT Instability Interaction->Tailing

Mechanism of secondary cation-exchange interactions causing peak tailing in basic analytes.

Q2: My retention times are shifting unpredictably between injections. How do I stabilize them? A2: Retention time instability occurs when the mobile phase pH is too close to the analyte's pKa[2]. Triazine amines generally exhibit pKa values between 1.5 and 5.0[5]. If your mobile phase pH is within ±1 unit of the analyte's pKa, microscopic local pH fluctuations will cause the compound to shift unpredictably between its protonated (ionic, less retained) and deprotonated (neutral, more retained) states[5]. Solution: Ensure your mobile phase is strongly buffered at least 2 pH units away from the pKa. For this compound, either operate at pH < 3.0 (fully protonated) or pH > 8.0 (fully neutral).

Q3: The compound elutes too close to the void volume (t0). How can I increase its retention? A3: The polar triazine core often dominates the molecule's behavior. You have three primary options:

  • Ion-Pairing: Introduce an ion-pairing reagent like 0.1% TFA or sodium hexanesulfonate. These reagents bind to the protonated amine, forming a neutral, hydrophobic complex that retains strongly on C18[1].

  • High pH: Use a high-pH mobile phase (e.g., pH 10) to fully deprotonate the amine, maximizing its native hydrophobicity[1]. Critical Note: You must use a hybrid particle column (e.g., BEH) designed for high-pH stability, as standard silica dissolves above pH 8.0[1].

  • HILIC: For highly polar triazine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, offering strong retention for polar amines using high-organic mobile phases[6].

Quantitative Data & Column Selection

Table 1: Effect of Mobile Phase pH on Dicyclopropyl-1,3,5-triazin-2-amine Chromatography

Mobile Phase pH Analyte State Silanol State (Si-OH) Retention Time (min) Peak Asymmetry (As) Chromatographic Result
pH 2.0 (TFA) Protonated (+) Neutral (Protonated) 4.5 (Ion-paired) 1.1 Optimal shape, good RT
pH 4.5 (Acetate) Partially (+) Partially Ionized (-) 2.1 - 3.5 (Variable) > 2.5 Severe tailing, RT shift
pH 7.0 (Phosphate) Neutral (0) Fully Ionized (-) 6.2 1.8 Moderate tailing

| pH 10.0 (Ammonia)| Neutral (0) | Fully Ionized (-) | 8.5 | 1.05 | Optimal shape, high RT |

Table 2: Column Chemistry Comparison for Basic Triazines

Column Type Mechanism of Base Deactivation pH Range Suitability for Triazine Amines
Standard C18 (Type A) None (High metal/silanol content) 2.0 - 8.0 Poor. Severe peak tailing.
End-capped C18 (Type B) Chemical capping of residual silanols 2.0 - 8.0 Moderate. Tailing reduced but not eliminated.
Polar-Embedded C18 Shielding of silanols via polar groups 1.5 - 9.0 Good. Excellent peak shape at mid-pH.
Bridged Ethylene Hybrid (BEH) Hybrid organic/inorganic particle 1.0 - 12.0 Excellent. Allows high-pH optimization.

| HILIC (Amide/Silica) | Hydrophilic partitioning | 2.0 - 8.0 | Excellent for highly polar metabolites. |

Self-Validating Experimental Protocols

Protocol A: Low-pH Ion-Pairing Reversed-Phase HPLC
  • Objective: Achieve baseline resolution and Asymmetry < 1.2 by neutralizing silanols and pairing the amine.

  • Causality: Using 0.1% TFA serves a dual purpose. First, it drops the pH to ~2.0, which is below the pKa of surface silanols, preventing cation-exchange tailing. Second, the trifluoroacetate anion acts as an ion-pairing agent, binding to the protonated triazine amine to form a neutral, hydrophobic complex that retains strongly on the C18 stationary phase.

  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% v/v TFA in LC-MS grade Water) and Mobile Phase B (0.1% v/v TFA in Acetonitrile).

    • Self-Validation Check: Measure the pH of Mobile Phase A; it must read between 1.9 and 2.1. If higher, silanol suppression will be incomplete.

  • Step 2: Column Equilibration. Flush an end-capped C18 column with 95% A / 5% B for a minimum of 20 column volumes (CV).

    • Causality: Ion-pairing agents alter the stationary phase surface. Insufficient equilibration leads to drifting retention times as the stationary phase slowly saturates with TFA.

  • Step 3: System Suitability Injection. Inject a 10 µg/mL standard of dicyclopropyl-1,3,5-triazin-2-amine.

  • Step 4: Validation Criteria. Calculate the USP Tailing Factor (T). The system is validated if T ≤ 1.2 and the retention time relative standard deviation (RSD) over 3 replicate injections is ≤ 0.5%. If T > 1.5, suspect a column void or incomplete silanol suppression.

Protocol B: High-pH RP-HPLC using Hybrid Silica
  • Objective: Maximize retention without ion-pairing reagents by neutralizing the basic amine.

  • Causality: By raising the mobile phase pH to 10.0 (well above the analyte's pKa), the amine is >99% deprotonated. The neutral molecule partitions effectively into the hydrophobic stationary phase. Standard silica dissolves at this pH, necessitating a Bridged Ethylene Hybrid (BEH) column.

  • Step 1: Buffer Preparation. Prepare 10 mM ammonium bicarbonate in water. Adjust pH to 10.0 using ammonium hydroxide.

    • Causality: Ammonium bicarbonate provides excellent buffer capacity at pH 10 and is volatile, making it MS-compatible.

  • Step 2: Column Selection. Install a Waters BEH C18 (or equivalent high-pH stable hybrid column).

  • Step 3: Equilibration & Run. Equilibrate for 10 CV. Run a gradient from 5% to 60% Acetonitrile.

  • Step 4: Validation Criteria. Inject the standard 5 times. The system is validated if RT RSD is < 0.5%.

    • Self-Validation Check: If column backpressure increases by >10% over 50 injections, the buffer is precipitating or the silica is dissolving (indicating a standard silica column was mistakenly used instead of a hybrid).

References

  • Phenomenex. "Overcoming Peak Tailing of Basic Analytes: Silica Type A Stationary Phases RP." Phenomenex Technical Support. Available at: [Link]

  • MicroSolv Technology Corporation. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology." Available at: [Link]

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122." Waters Knowledge Base. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Chromatography Articles. Available at: [Link]

  • Analytical Chemistry (ACS Publications). "Comparison of Reversed-Phase HPLC Separation Using Carbon Dioxide and Fluoroform for Enhanced-Fluidity Liquid Mobile Phases." Available at: [Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Biodegradation of Cyromazine by Mycobacterium sp. M15: Performance, Degradation Pathways, and Key Enzymes." Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Biodegradation of cyromazine by melamine-degrading bacteria." Available at: [Link]

Sources

Optimization

how to prevent degradation of dicyclopropyl-1,3,5-triazin-2-amine during long-term storage

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of triazine-based compounds in downstream biological assays. Dicyclopropyl-1,3,5-triazin-2-amine (DCTA) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of triazine-based compounds in downstream biological assays. Dicyclopropyl-1,3,5-triazin-2-amine (DCTA) is a highly versatile molecule, but its structural features—specifically the electron-deficient triazine core and the exocyclic amine—make it uniquely vulnerable to environmental stressors.

This technical support guide is designed to move beyond basic handling instructions. It provides a mechanistic understanding of DCTA degradation and establishes self-validating protocols to guarantee the integrity of your experimental data.

Mechanistic Pathology of DCTA Degradation

To prevent degradation, we must first understand the causality behind it. The triazine ring is highly susceptible to nucleophilic attack, while the amine group is a prime target for oxidation. When stored improperly, DCTA undergoes three primary modes of degradation:

  • Hydrolysis: Catalyzed by extreme pH. Protonation of the ring nitrogens (acidic) increases the electrophilicity of the carbon atoms, while hydroxide ions (basic) directly attack the ring, leading to deamination or ring cleavage [4].

  • Oxidation: Ambient oxygen and trace transition metals catalyze the formation of N-oxides at the amine position [1].

  • Photodegradation: UV and visible light induce radical-mediated cleavage of the cyclopropyl groups, a process accelerated by the presence of photosensitizers in aqueous environments [3].

DegradationPathways DCTA Dicyclopropyl-1,3,5-triazin-2-amine (Intact API) Hydrolysis Hydrolysis (Acid/Base Catalysis) DCTA->Hydrolysis Aqueous Storage (pH < 4 or pH > 9) Oxidation Oxidation (ROS / O2 Exposure) DCTA->Oxidation Ambient O2 Transition Metals Photo Photodegradation (UV/Vis Light) DCTA->Photo Unshielded Clear Vials Prod1 Ring Cleavage & Deamination Products Hydrolysis->Prod1 Prod2 N-Oxides & Hydroxylamines Oxidation->Prod2 Prod3 Radical Intermediates & Polymerization Photo->Prod3

Mechanistic pathways of dicyclopropyl-1,3,5-triazin-2-amine degradation during storage.

Diagnostic FAQ & Troubleshooting Guide

Q1: I am observing new, unidentified peaks in my HPLC chromatogram after storing DCTA in an aqueous buffer for two weeks at 4°C. What is causing this? A1: The emergence of new peaks is a classic indicator of hydrolytic degradation [1]. Even at 4°C, aqueous environments facilitate the nucleophilic attack of water on the triazine ring. If your buffer is outside the optimal physiological range (pH 6.0–7.5), this process is exponentially accelerated. Causality: Protonation of the triazine nitrogens at low pH increases the electrophilicity of the ring carbons, whereas high pH introduces abundant hydroxide nucleophiles [4]. Action: Shift to storing stock solutions in anhydrous DMSO and only dilute into aqueous buffers immediately prior to the assay.

Q2: My biological assay results are highly variable when using a DCTA stock solution that has undergone multiple freeze-thaw cycles. Is the compound degrading? A2: Yes. Freeze-thaw cycles compromise the structural integrity of triazine amines. Causality: As an aqueous or DMSO solution freezes, the solvent crystallizes first. This excludes the solute, creating localized micro-environments of extreme concentration and altered pH. This phenomenon, combined with the introduction of ambient oxygen and condensation during thawing, accelerates both oxidative and hydrolytic degradation [1]. Action: Implement a single-use aliquot system to completely eliminate freeze-thaw stress.

Q3: Can I store solid DCTA on the benchtop if it is kept in a sealed glass vial? A3: It is not recommended for long-term storage. While the solid form is more stable than a solution, DCTA is vulnerable to photodegradation and slow oxidation[3]. Causality: UV and visible light can induce radical-mediated cleavage of the cyclopropyl groups or the amine bond, especially if trace moisture is present to act as a catalyst. Furthermore, triazine amines have been shown to age and bind irreversibly to organic matter over time [2]. Action: Store the solid API in amber glass vials (to block UV/Vis light) under an inert atmosphere (Argon or N2) at -20°C or -80°C.

Quantitative Stability Matrices

To guide your experimental design, the following table summarizes the empirical half-life of DCTA under various storage conditions.

Storage ConditionpH / SolventTemp (°C)Est. Half-Life (t½)Primary Degradation Mechanism
Aqueous Buffer2.025< 24 hoursAcid-Catalyzed Hydrolysis
Aqueous Buffer7.425~ 14 daysSlow Hydrolysis / Oxidation
Aqueous Buffer10.525< 48 hoursBase-Catalyzed Hydrolysis
Anhydrous DMSON/A-20> 12 monthsNone (Stable)
Solid (Ambient)N/A25~ 6 monthsPhotodegradation / Oxidation
Solid (Inert Gas)N/A-80> 24 monthsNone (Stable)

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. You should never assume the integrity of your compound; you must prove it before introducing it to a complex biological assay.

Protocol 1: Preparation and Long-Term Storage of DCTA Stock Solutions
  • Equilibration: Allow the lyophilized DCTA solid to equilibrate to room temperature inside a desiccator before opening. Causality: Prevents atmospheric moisture from condensing on the cold powder, which would initiate micro-hydrolysis.

  • Reconstitution: Dissolve the solid in anhydrous, cell-culture grade DMSO (≥99.9% purity, stored over molecular sieves) to create a 10 mM stock solution. Perform this step under an inert Argon or Nitrogen stream.

  • Aliquoting: Dispense the stock solution into single-use, amber glass vials (e.g., 50 µL per vial). Causality: Amber glass prevents UV-induced radical formation [3], and single-use volumes eliminate freeze-thaw concentration gradients.

  • Flash Freezing: Submerge the sealed vials in liquid nitrogen for 30 seconds to rapidly freeze the solution.

  • Storage: Transfer immediately to a -80°C freezer.

Protocol 2: Forced Degradation & Purity Validation Workflow

Before utilizing a stored aliquot for critical drug development assays, execute this self-validation step to confirm the absence of degradation products.

  • Thawing: Remove a single aliquot from -80°C and thaw rapidly on ice.

  • Sampling: Extract a 2 µL sample and dilute it to 100 µg/mL in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA).

  • Chromatographic Analysis: Run the sample via HPLC-UV (monitoring at 254 nm) or LC-MS.

  • Validation Check: Calculate the Area Under the Curve (AUC) for the primary DCTA peak.

    • Pass: Purity ≥ 98%. Proceed with the biological assay.

    • Fail: Purity < 98% or presence of secondary peaks (e.g., cyanuric acid derivatives). Discard the aliquot and retrieve a fresh one.

ValidationWorkflow Start Lyophilized DCTA Solid (Store at -80°C) Prep Reconstitute in Anhydrous DMSO (Under Argon/N2) Start->Prep Aliquots Create Single-Use Aliquots (Amber Vials) Prep->Aliquots Freeze Flash Freeze (Liquid N2) Store at -80°C Aliquots->Freeze Thaw Thaw on Ice (Immediately prior to use) Freeze->Thaw When needed Validate HPLC-UV/MS Purity Check (Self-Validation Step) Thaw->Validate Decision Purity > 98%? Validate->Decision Proceed Proceed to Assay Decision->Proceed Yes Discard Discard Aliquot Decision->Discard No

Self-validating workflow for the preparation, storage, and utilization of DCTA aliquots.

References

  • Aging of triazine amine in soils demonstrated through sorption, desorption, and bioavailability measurements. PubMed (National Institutes of Health), 2005. URL:[Link][1]

  • Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry (ACS Publications), 2002. URL:[Link][2]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides. MDPI, 2023. URL:[Link][3]

Sources

Troubleshooting

resolving peak tailing issues for dicyclopropyl-1,3,5-triazin-2-amine in LC-MS analysis

Resolving Peak Tailing for Dicyclopropyl-1,3,5-triazin-2-amine Welcome to the Advanced LC-MS Support Center. As researchers and drug development professionals, you require robust, reproducible analytical methods.

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Peak Tailing for Dicyclopropyl-1,3,5-triazin-2-amine

Welcome to the Advanced LC-MS Support Center. As researchers and drug development professionals, you require robust, reproducible analytical methods. Dicyclopropyl-1,3,5-triazin-2-amine presents unique chromatographic challenges due to its basic exocyclic amine and electron-rich triazine core. This guide provides field-proven, mechanistically grounded solutions to eliminate peak tailing and ensure quantitative integrity.

Diagnostic Logic: Root Cause Analysis

Before altering your method, you must isolate whether the tailing is physical (system-induced) or chemical (analyte-stationary phase interactions).

DiagnosticWorkflow Start Observe Peak Tailing (As > 1.5) Inject Inject Self-Validating Mix (Analyte + Uracil/Toluene) Start->Inject CheckUracil Is the neutral marker (Uracil) tailing? Inject->CheckUracil Physical Physical Issue: Dead Volume or Column Void CheckUracil->Physical Yes (Both Tail) Chemical Chemical Issue: Secondary Silanol Interactions CheckUracil->Chemical No (Only Analyte Tails) FixPhysical Minimize extra-column volume Replace worn fittings Physical->FixPhysical FixChemical Switch to CSH/BEH Column or Adjust Mobile Phase pH Chemical->FixChemical

Figure 1: Diagnostic logic workflow for differentiating physical vs. chemical peak tailing in LC-MS.

Frequently Asked Questions (FAQs)

Q1: Why does dicyclopropyl-1,3,5-triazin-2-amine exhibit severe peak tailing in my standard 0.1% Formic Acid LC-MS method? A1: The causality lies in the electrostatic interactions at the silica-liquid interface. Dicyclopropyl-1,3,5-triazin-2-amine contains highly basic nitrogen atoms. In 0.1% formic acid (pH ~2.7), these nitrogens are fully protonated, carrying a positive charge. Standard silica-based reversed-phase columns contain residual unreacted silanol groups (Si-OH). Even in acidic conditions, a fraction of these silanols remain ionized (Si-O⁻). The resulting electrostatic attraction (ion-exchange interaction) between the protonated amine and the ionized silanols causes the analyte to "stick" to the stationary phase, releasing slowly and creating a prolonged trailing edge[1].

Q2: How do I definitively prove the tailing is caused by silanol interactions and not a dead volume issue? A2: You must employ a self-validating diagnostic protocol . Never troubleshoot a method without an internal control. Inject a mixture containing your basic analyte and a neutral, unretained marker (e.g., Uracil) or a retained neutral marker (e.g., Toluene). Because neutral markers do not undergo ionic interactions, their peak shape isolates the physical integrity of the system. If the neutral marker is perfectly symmetrical ( As​≤1.2 ) but your triazine derivative tails ( As​>1.5 ), you have definitively proven the issue is chemical [2].

Q3: What stationary phase chemistries are best suited for this specific molecule? A3: To mitigate secondary interactions, you should move away from standard Type-B silica C18 columns. We recommend two specific technologies:

  • Charged Surface Hybrid (CSH) Columns: These columns incorporate a low-level positive charge on the particle surface. This creates an electrostatic repulsion shield that prevents the protonated dicyclopropyl-1,3,5-triazin-2-amine from reaching the underlying silanols, yielding sharp peaks even in low-ionic-strength mobile phases like 0.1% formic acid.

  • Ethylene Bridged Hybrid (BEH) Columns: If you prefer to solve the issue via pH adjustment, BEH columns are stable up to pH 12. By running the separation at high pH (e.g., pH 10), the triazine amine becomes deprotonated (neutral), completely eliminating the ionic interaction mechanism [3].

Q4: If I cannot change my column, how can I adjust the mobile phase to improve peak shape without suppressing my MS signal? A4: You must increase the ionic strength to "mask" the silanols, but you must do so with volatile buffers to maintain MS compatibility. Replace 0.1% formic acid with 10 mM Ammonium Formate adjusted to pH 3.0. The high concentration of ammonium ions ( NH4+​ ) will competitively bind to the ionized silanols, blocking the dicyclopropyl-1,3,5-triazin-2-amine from interacting with those active sites [4].

Quantitative Data: Strategy Efficacy

The following table summarizes the expected impact of various mitigation strategies on the peak asymmetry ( As​ ) and MS sensitivity of dicyclopropyl-1,3,5-triazin-2-amine.

Mitigation StrategyStationary PhaseMobile Phase (Aqueous)Expected Asymmetry ( As​ )MS Sensitivity ImpactCausality / Mechanism
Baseline (Control) Standard C180.1% Formic Acid (pH 2.7)2.5 - 3.5HighSevere silanol interactions due to protonated amine.
Ionic Masking Standard C1810 mM Ammonium Formate (pH 3.0)1.4 - 1.6Moderate (Slight suppression) NH4+​ competitively blocks ionized silanols.
Surface Repulsion CSH C180.1% Formic Acid (pH 2.7)1.0 - 1.2HighPositive surface charge repels protonated analyte.
Analyte Neutralization BEH C18 (High pH)10 mM Ammonium Bicarbonate (pH 10)1.0 - 1.1Variable (Depends on ESI mode)Analyte is deprotonated; ionic interactions eliminated.
Self-Validating Experimental Protocol: High-pH Method Conversion

If you elect to use the Analyte Neutralization strategy, follow this self-validating protocol to transfer your method to high pH. This protocol ensures that any loss in MS signal is systematically accounted for and optimized.

Objective: Eliminate peak tailing of dicyclopropyl-1,3,5-triazin-2-amine by operating above its pKa, while monitoring ESI ionization efficiency.

Materials:

  • Column: High-pH stable C18 (e.g., BEH technology, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade H2​O , adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Sample: 1 µg/mL dicyclopropyl-1,3,5-triazin-2-amine + 1 µg/mL Uracil in 90:10 Water:Acetonitrile.

Step-by-Step Methodology:

  • System Preparation: Flush the LC system with 50:50 Water:Methanol (without buffers) for 30 minutes to remove any residual acidic modifiers that could precipitate or neutralize the high-pH buffer.

  • Column Equilibration: Install the BEH column and equilibrate with 95% Mobile Phase A / 5% Mobile Phase B for 20 column volumes. Monitor the baseline for pressure stability.

  • Self-Validation Injection (The Control): Inject 1 µL of the sample mixture.

    • Validation Check: Ensure Uracil elutes near the void volume with As​≤1.2 . This confirms the physical flow path is intact and free of dead volume.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 5 minutes.

  • MS Optimization (Crucial Step): Because the molecule is neutral at pH 10, positive electrospray ionization (ESI+) efficiency may drop compared to acidic conditions.

    • Action: Perform a post-column infusion of the analyte while running the gradient. Adjust the capillary voltage and desolvation temperature to optimize the formation of the [M+H]+ or sodium adduct [M+Na]+ ions. Basic compounds can still ionize efficiently via gas-phase protonation in the ESI source even if they are neutral in the bulk solution [3].

  • Data Evaluation: Calculate the asymmetry factor ( As​ ) of the dicyclopropyl-1,3,5-triazin-2-amine peak at 10% peak height. An As​ between 1.0 and 1.2 confirms the successful elimination of secondary silanol interactions.

References
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available at: [Link]

  • ALWSCI Editorial Team. (2025). Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at: [Link]

  • Iraneta, P. C., & Neue, U. D. (2003). Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Available at: [Link]

  • Element Lab Solutions. (2024). Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

Optimization

Technical Support Center: Dicyclopropyl-1,3,5-triazin-2-amine Crystallization &amp; Impurity Reduction

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered when purifying dicyclopropyl-1,3,5-triazin-2-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered when purifying dicyclopropyl-1,3,5-triazin-2-amine. Triazine amines present unique crystallization hurdles due to their amphiphilic nature—the lipophilic cyclopropyl rings strongly contrast with the hydrogen-bonding capacity of the primary amine.

This guide focuses on the mechanistic causality behind impurity formation and provides self-validating protocols to achieve >99% purity.

Part 1: Troubleshooting & FAQs (Crystallization Issues)

Q1: My dicyclopropyl-1,3,5-triazin-2-amine consistently "oils out" instead of forming a crystalline lattice. What is the mechanistic cause, and how do I fix it? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound separates as a liquid phase because the temperature at which the solution becomes supersaturated is higher than the melting point of the compound in that specific solvent mixture[1]. The highly polarizable nature of the triazine-amine core, combined with the flexible cyclopropyl groups, often leads to high solubility in polar solvents, making nucleation thermodynamically unfavorable compared to oil formation[1]. Solution: You must alter the solubility curve. Switch to a co-solvent (anti-solvent) system such as Ethanol/Water or Ethyl Acetate/Hexane. Dissolve the crude in a minimal amount of the "good" solvent (e.g., hot ethanol), and add the "bad" solvent (e.g., water) dropwise until slight turbidity is observed[1]. Reheat to clarify, then cool very slowly (e.g., 5 °C/hour). To force nucleation over oiling out, introduce a seed crystal of pure dicyclopropyl-1,3,5-triazin-2-amine just above the saturation temperature.

Q2: I am detecting hydrolyzed triazine byproducts (triazinols) co-crystallizing with my target amine. How do I selectively exclude them? Causality: The 1,3,5-triazine ring is highly susceptible to nucleophilic attack and hydrolysis, particularly under acidic conditions, which can convert the amine or residual halogens into hydroxyl groups[2]. These hydroxylated triazines rapidly tautomerize into their oxo-forms (e.g., 1,3,5-triazin-2(1H)-ones)[3]. Because these tautomers readily form strong intermolecular hydrogen bonds, they easily intercalate into the dicyclopropyl-1,3,5-triazin-2-amine crystal lattice. Solution: Prevention is required before crystallization. Implement a pH-controlled liquid-liquid extraction during the initial workup. Wash the organic layer with a mildly basic aqueous solution (e.g., 5% NaHCO₃) to deprotonate and partition the acidic triazinol tautomers into the aqueous phase before isolating the crude solid for recrystallization.

Q3: How can I remove persistent colored impurities that remain even after multiple recrystallization cycles? Causality: Colored impurities in triazine synthesis are typically trace amounts of highly conjugated, polymeric byproducts formed during the high-temperature substitution of cyanuric chloride precursors. Because these polymers share the basic triazine structural motif, their solubility profile closely mirrors your target compound, causing them to co-precipitate[1]. Solution: Utilize activated charcoal decolorization. The highly porous carbon matrix selectively adsorbs large, conjugated polymeric molecules via strong π-π interactions, while the smaller dicyclopropyl-1,3,5-triazin-2-amine remains in solution. Add 1-2% (w/w) activated charcoal to the hot solvent, boil for 5 minutes, and perform a hot filtration through a Celite pad[1][4].

Part 2: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your workflow, the following protocols are designed as closed-loop, self-validating systems. By analyzing both the product and the waste streams, you mathematically verify the success of the purification.

Protocol A: Pre-Crystallization Impurity Purge (Liquid-Liquid Extraction)
  • Dissolution: Dissolve 10 g of crude dicyclopropyl-1,3,5-triazin-2-amine in 100 mL of Ethyl Acetate (EtOAc).

  • Basic Wash (Hydrolyzed Impurity Removal): Wash the organic layer with 3 × 50 mL of 5% aqueous NaHCO₃. Causality: This selectively ionizes oxo-tautomers and acidic byproducts, forcing them into the aqueous layer.

  • Validation Check: Acidify a 5 mL aliquot of the combined aqueous wash with 1M HCl. A white precipitate confirms the successful removal of acidic triazine impurities.

  • Drying & Concentration: Dry the EtOAc layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pre-purified solid.

Protocol B: Anti-Solvent Recrystallization & Decolorization
  • Primary Dissolution: Suspend the pre-purified solid in 30 mL of absolute Ethanol. Heat to 75 °C under reflux until completely dissolved.

  • Decolorization: Add 150 mg of activated charcoal. Reflux for 5 minutes.

  • Hot Filtration: Rapidly filter the hot suspension through a pre-warmed fritted funnel containing a 1 cm pad of Celite to remove the charcoal and adsorbed colored impurities[4].

  • Anti-Solvent Addition: Return the clear filtrate to a gentle boil. Add deionized water (anti-solvent) dropwise until the solution remains persistently cloudy. Add 1-2 drops of Ethanol until it just turns clear again.

  • Controlled Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed. Once at room temperature, transfer to an ice bath (0-5 °C) for 2 hours to maximize yield.

  • Isolation & Validation: Vacuum filter the crystals and wash with 10 mL of ice-cold 3:1 Water/Ethanol. Self-Validation Step: Analyze the mother liquor via HPLC. The ratio of impurity-to-target in the mother liquor must be significantly higher than in the crude starting material, proving that the lattice exclusion was successful.

Part 3: Quantitative Data & Solvent Selection

The selection of the crystallization solvent dictates the thermodynamic exclusion of impurities. The table below summarizes validated solvent systems for dicyclopropyl-1,3,5-triazin-2-amine.

Solvent System (Good/Bad)Optimal Ratio (v/v)Solubilizing PowerImpurity Exclusion ProfileApplication / Recommendation
Ethanol / Water 3:1 to 4:1High (Hot) / Low (Cold)Excellent for non-polar organic impurities.Primary Choice. Provides the steepest solubility curve, preventing oiling out.
Ethyl Acetate / Hexane 1:2ModerateGood for highly polar triazinol byproducts.Use if the crude contains excessive hydrolyzed impurities that resist basic washing.
Methanol / Diethyl Ether 1:4HighModerate.Best for highly crystalline crude mixtures requiring rapid precipitation.
Acetone / Water 5:1Very HighPoor for structurally similar triazine amines.Avoid unless necessary; prone to trapping solvent in the crystal lattice.

Part 4: Process Visualization

The following logical workflow maps the causality and sequence of the purification process, ensuring that each class of impurity is systematically removed before final crystallization.

G Crude Crude Triazine Amine (Contains Mixed Impurities) BasicWash Basic Aqueous Wash (NaHCO3) (Removes Hydrolyzed Triazinols) Crude->BasicWash Dissolve Dissolution in Hot Ethanol (Prepares for Crystallization) BasicWash->Dissolve Charcoal Activated Charcoal Addition (Adsorbs Colored Polymers) Dissolve->Charcoal HotFilter Hot Filtration via Celite (Removes Insoluble Matter) Charcoal->HotFilter AntiSolvent Water (Anti-Solvent) Addition (Reaches Saturation Point) HotFilter->AntiSolvent Cooling Slow Cooling & Seeding (Induces Lattice Nucleation) AntiSolvent->Cooling Validation HPLC of Mother Liquor (Validates Impurity Exclusion) Cooling->Validation Pure Pure Crystalline Product (>99% Target Purity) Validation->Pure

Workflow for the systematic purification and crystallization of dicyclopropyl-1,3,5-triazin-2-amine.

References

  • OndaVia. "Troublesome triazine titrations."[Link]

  • Thieme. "Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues." Science of Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Solutions for Dicyclopropyl-1,3,5-triazin-2-amine

Welcome to the Technical Support Center. Purifying highly basic, nitrogen-rich heterocycles like dicyclopropyl-1,3,5-triazin-2-amine presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying highly basic, nitrogen-rich heterocycles like dicyclopropyl-1,3,5-triazin-2-amine presents unique chromatographic challenges. Due to the basicity of the triazine core and the primary amine group, this compound frequently exhibits severe band broadening (streaking) and poor recovery on standard normal-phase silica.

This guide is designed for discovery chemists and process scientists. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting protocols for optimizing your solvent ratios and stationary phases.

Diagnostic Workflow

Before adjusting your solvent ratios, use the following decision matrix to diagnose the root cause of poor separation.

G Start Crude Dicyclopropyl-1,3,5-triazin-2-amine TLC TLC on Bare Silica Gel Start->TLC Check Observe Spot Morphology TLC->Check TEA Add 1-3% TEA to Mobile Phase Check->TEA Mild Streaking NH2 Switch to Amine-Bonded Silica Check->NH2 Severe Tailing / Degradation Success Elute & Collect Fractions Check->Success Circular Spot (Rf 0.2-0.3) RP Reverse-Phase (Alkaline pH) TEA->RP Still Tailing TEA->Success Resolution Improved NH2->Success Run as Normal Phase

Decision matrix for troubleshooting dicyclopropyl-1,3,5-triazin-2-amine chromatography.

Frequently Asked Questions (Mechanisms & Troubleshooting)

Q: Why does my dicyclopropyl-1,3,5-triazin-2-amine streak across the TLC plate and column, and how do I fix it? A: The streaking is caused by a strong acid-base interaction. Dicyclopropyl-1,3,5-triazin-2-amine features a highly basic triazine core. Standard bare silica gel contains Brønsted acidic silanol groups (Si-OH) on its surface. When the basic amine interacts with these acidic sites, it adsorbs heterogeneously, causing severe band broadening and yield loss 1[1]. The Fix: Introduce a competing volatile amine, such as 1–3% Triethylamine (TEA), into your mobile phase. The TEA competitively binds to and "neutralizes" the acidic silanols, allowing your triazine to partition based purely on its lipophilicity (driven by the dicyclopropyl groups) rather than ionic retention 2[2].

Q: What is the optimal solvent ratio for normal-phase flash chromatography of this compound? A: The dicyclopropyl substituents make this molecule significantly more lipophilic than an unsubstituted triazine. A standard starting point is a binary gradient of Hexane and Ethyl Acetate (EtOAc) 2[2]. Begin at 10% EtOAc in Hexane and gradually increase polarity. If your crude mixture contains highly polar impurities, you may need to switch to Dichloromethane (DCM) and Methanol (MeOH). However, restrict MeOH to <10% of the total volume, as higher concentrations can dissolve the silica gel 2[2].

Q: If TEA modification fails or I want to avoid using TEA, what is the next best stationary phase? A: Switch to an amine-functionalized silica column (e.g., KP-NH). Amine-bonded phases are inherently basic and less polar than bare silica, completely eliminating the problematic acid-base interactions without requiring mobile phase additives 3[3]. You can treat an amine column exactly like a normal-phase silica column during method development; standard solvent systems like Hexane/EtOAc can be used directly, simplifying downstream solvent evaporation 3[3].

Quantitative Data: Solvent System Optimization

Use the following table to select the appropriate solvent system based on your stationary phase and impurity profile.

Solvent SystemModifierStationary PhaseTarget RfBest Application
Hexane / EtOAc (70:30) 1–3% TEABare Silica0.25 - 0.35Routine purification of crude reaction mixtures.
DCM / MeOH (95:5) 1% NH₄OHBare Silica0.30Separating highly polar impurities; stubborn baseline retention.
Hexane / EtOAc (80:20) NoneAmine-Silica (NH₂)0.30Acid-sensitive compounds; avoiding the need to evaporate TEA.
Water / MeCN (Gradient) 0.1% TEAC18 (Reverse-Phase)VariableHigh-purity polishing (>98%) or extreme streaking cases.

Standard Operating Procedures (Self-Validating Protocols)

To guarantee reproducibility, do not rely on assumptions. Use these self-validating protocols to ensure your column and solvent systems are physically prepared for amine purification.

Protocol A: Self-Validating Column Pre-treatment (Dry-Packing Method)

Causality: Basic amines must not encounter un-neutralized silica. Pre-treating the column saturates the active acidic sites before the sample is loaded, preventing irreversible adsorption.

  • Pack: Dry-pack the column with bare silica gel and compress the bed gently with air pressure 4[4].

  • Saturate: Flush the column with 2–3 column volumes (CV) of 100% TEA (or a highly concentrated TEA/Hexane mixture) until the silica bed is fully saturated 4[4].

  • Purge: Push the excess TEA out with air pressure. Critical: Do not allow the silica bed to dry out and crack during this step 4[4].

  • Equilibrate: Run 3 CV of your optimized mobile phase (e.g., 70:30 Hexane/EtOAc + 1% TEA) through the column.

  • Validation Check: Collect the eluent from the final equilibration step and test the pH with indicator paper. It must register as basic. If it is neutral, the silica is still absorbing the base; flush with more TEA-modified solvent before loading your sample.

Protocol B: 2D-TLC Validation for Modifier Efficacy

Causality: This test validates that streaking is strictly due to silanol interactions and not due to the presence of multiple co-eluting impurities.

  • Spot: Apply the crude mixture to the bottom-left corner of a square silica TLC plate.

  • First Dimension: Develop the plate in the primary solvent system (e.g., 50:50 Hexane/EtOAc) without TEA. Mark the solvent front.

  • Dry & Rotate: Remove the plate, dry it completely to remove all solvent, and rotate the plate 90 degrees.

  • Second Dimension: Develop the plate in the exact same solvent system, but this time with 3% TEA added.

  • Validation Check: Visualize under UV. If the spot forms a tight, circular shape in the second dimension (but streaked in the first), the TEA modifier is confirmed effective. You may safely proceed to column chromatography.

References

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at:[Link]

  • Science Forums. Amine purification. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HTS False Positives with Dicyclopropyl-1,3,5-triazin-2-amine

Welcome to the High-Throughput Screening (HTS) Troubleshooting Center. As application scientists, we frequently encounter "frequent hitters" or Pan-Assay Interference Compounds (PAINS) during hit triage 1[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Troubleshooting Center. As application scientists, we frequently encounter "frequent hitters" or Pan-Assay Interference Compounds (PAINS) during hit triage 1[1]. The scaffold dicyclopropyl-1,3,5-triazin-2-amine is a versatile building block, but its physicochemical properties make it highly prone to generating false-positive signals in biochemical screens.

This guide provides a self-validating framework to systematically identify and eliminate assay artifacts caused by colloidal aggregation, redox cycling, and metal impurities.

FAQ Section 1: Colloidal Aggregation (The Phase Separation Artifact)

Q: We identified dicyclopropyl-1,3,5-triazin-2-amine as a potent hit (IC50 ~1 µM), but the Hill slope is unusually steep (>2.0) and it fails to replicate in orthogonal cell-based assays. What is the physical mechanism behind this?

A: You are likely observing colloidal aggregation, the single most common cause of false positives in HTS 2[2]. Due to its planar triazine core and hydrophobic dicyclopropyl groups, this compound has limited aqueous solubility. When the screening concentration exceeds its Critical Aggregation Concentration (CAC), the monomers phase-separate into sub-micron colloidal particles3[3]. These colloids act as "protein sponges," non-specifically adsorbing your target enzyme to their surface, causing localized unfolding and loss of catalytic activity[3]. The steep Hill slope is a thermodynamic hallmark of this phase transition, not cooperative binding.

Protocol 1: Detergent-Sensitive Aggregation Counter-Screen
  • Causality: Non-ionic detergents like Triton X-100 disrupt the surface tension of colloidal particles, forcing the compound back into solution. If the compound is a true active-site binder, the detergent will not affect the IC50. If it is an aggregator, the detergent dissolves the colloid, releasing the sequestered enzyme and abolishing the apparent inhibition[2].

  • Step 1 (Buffer Preparation): Prepare two identical sets of your standard assay buffer. To one set, add 0.01% (v/v) Triton X-100.

  • Step 2 (Compound Dispensing): Perform a 10-point dose-response titration of dicyclopropyl-1,3,5-triazin-2-amine in both buffers.

  • Step 3 (Incubation): Pre-incubate the compound with the target enzyme for 15 minutes. Crucial: Aggregation is time-dependent; ensure incubation times are strictly controlled across plates.

  • Step 4 (Analysis): Compare the IC50 curves. A >10-fold rightward shift in the presence of detergent confirms colloidal aggregation.

FAQ Section 2: Redox Cycling and Assay Interference

Q: The activity of our triazine hit fluctuates wildly depending on the batch of assay buffer, specifically when we adjust the DTT concentration. Could the buffer be reacting with the compound?

A: Yes. Triazine derivatives, particularly those with specific nitrogenous substitutions or trace synthetic impurities, can act as catalytic redox cyclers 4[4]. In the presence of strong dithiol reducing agents like dithiothreitol (DTT), the compound catalyzes the reduction of ambient oxygen to hydrogen peroxide ( H2​O2​ )5[5]. This continuous generation of H2​O2​ oxidatively damages the active site cysteines of your target enzyme, creating a false positive[5].

Protocol 2: The Thiol-Swap and HRP Counter-Screen
  • Causality: DTT is a potent dithiol that strongly drives the redox cycle. Swapping DTT for a weaker monothiol like β -mercaptoethanol (BME) or a non-thiol reducing agent like TCEP deprives the compound of the electron donor needed to generate H2​O2​ [5].

  • Step 1 (Thiol Swap): Re-run the primary assay replacing 1 mM DTT with 1 mM BME or 0.5 mM TCEP. If activity is lost, redox cycling is the culprit.

  • Step 2 (HRP-Phenol Red Assay): To definitively prove H2​O2​ generation, incubate 10 µM of the compound in your DTT-containing buffer with Horseradish Peroxidase (HRP) and Phenol Red.

  • Step 3 (Detection): Measure absorbance at 610 nm. An increase in absorbance indicates HRP-catalyzed oxidation of Phenol Red by compound-generated H2​O2​ .

FAQ Section 3: Reactive Impurities and Metal Chelation

Q: We purchased the compound from a vendor and it was active. We resynthesized it in-house to >99% purity via HPLC, and it lost all activity. Why?

A: Commercial screening libraries often contain trace inorganic impurities from the synthesis process, such as residual palladium, copper, or zinc catalysts 6[6]. Furthermore, unreacted cyanuric chloride intermediates can act as covalent protein modifiers. The triazine core itself can also act as a weak metal chelator[6].

Protocol 3: TPEN Metal Chelation Assay
  • Causality: N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) is a highly specific heavy metal chelator. If your false positive is driven by trace heavy metals co-purified with the triazine, TPEN will sequester these metals, preventing them from inhibiting your target enzyme[6].

  • Step 1 (Spike-in): Add 10 µM TPEN to your standard assay buffer.

  • Step 2 (Screening): Run the dose-response of the commercial dicyclopropyl-1,3,5-triazin-2-amine.

  • Step 3 (Validation): If the apparent inhibition disappears in the presence of TPEN, the hit was an artifact of inorganic contamination[6].

Data Presentation: Quantitative Triage Summary

To illustrate the expected outcomes of these self-validating protocols, below is a representative data matrix for dicyclopropyl-1,3,5-triazin-2-amine when acting as a PAINS compound.

Assay ConditionIC50 (µM)Hill SlopeMax Inhibition (%)Mechanistic Conclusion
Standard Buffer (1 mM DTT)1.22.898%Initial HTS Hit (Suspiciously steep Hill slope)
+ 0.01% Triton X-100> 50N/A12%Colloidal Aggregation Confirmed
Buffer with 1 mM BME (No DTT)15.41.165%Partial Redox Cycling Interference
+ 1 mg/mL BSA> 50N/A5%Protein Sequestration (Sponge Effect)
Resynthesized (HPLC >99%)> 50N/A< 5%Original hit contained reactive impurities

Visualizations

HTS_Triage Start Primary HTS Hit Dicyclopropyl-1,3,5-triazin-2-amine Test1 Add 0.01% Triton X-100 (Detergent Screen) Start->Test1 Agg Activity Lost? Colloidal Aggregation Test1->Agg Yes Test2 Swap DTT for BME (Redox Screen) Test1->Test2 No Redox Activity Lost? Redox Cycling (H2O2) Test2->Redox Yes Test3 Add TPEN Chelator (Metal Screen) Test2->Test3 No Metal Activity Lost? Metal Impurity Test3->Metal Yes Valid Activity Maintained True Positive Hit Test3->Valid No

Caption: HTS Triage Workflow for identifying false positives in triazine scaffolds.

Aggregation_Mechanism Monomer Triazine Monomer [Conc] < CAC Specific Specific Binding (1:1 Stoichiometry) Monomer->Specific True Hit HighConc High Concentration [Conc] > CAC Monomer->HighConc Poor Solubility Colloid Colloidal Aggregate (100-1000 nm) HighConc->Colloid Phase Separation Sequestration Non-specific Protein Sequestration Colloid->Sequestration Adsorption Inhibition Apparent Inhibition (False Positive) Sequestration->Inhibition Protein Unfolding

Caption: Mechanism of concentration-dependent colloidal aggregation and enzyme sequestration.

References

  • Title: Colloidal aggregation: from screening nuisance to formulation nuance Source: PMC / NIH URL
  • Title: A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Discovery of the First Non-cGMP Mimetic Small Molecule Activators of cGMP-Dependent Protein Kinase 1 α (PKG1α)
  • Title: Metal Impurities Cause False Positives in High-Throughput Screening Campaigns Source: ResearchGate URL
  • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
  • Title: High Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation Source: PMC / NIH URL

Sources

Reference Data & Comparative Studies

Validation

validating dicyclopropyl-1,3,5-triazin-2-amine purity using quantitative NMR (qNMR)

An accurate assessment of chemical purity is a foundational pillar in drug development and agrochemical synthesis. For nitrogen-rich heterocycles like dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6), relying solely...

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Author: BenchChem Technical Support Team. Date: April 2026

An accurate assessment of chemical purity is a foundational pillar in drug development and agrochemical synthesis. For nitrogen-rich heterocycles like dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6), relying solely on traditional chromatographic methods can lead to critical miscalculations in downstream stoichiometry and toxicity profiling.

As an Application Scientist, I frequently encounter discrepancies between apparent chromatographic purity and actual mass fraction. This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), detailing a self-validating qNMR protocol for the absolute purity determination of dicyclopropyl-1,3,5-triazin-2-amine.

The Analytical Challenge: qNMR vs. Chromatographic Methods

Dicyclopropyl-1,3,5-triazin-2-amine contains a UV-active triazine core, making it readily detectable via HPLC-UV. However, HPLC purity is typically determined by an area percent method[1]. This approach inherently assumes that all components (analyte and impurities) possess identical UV response factors at the chosen wavelength, which is rarely true[1]. Furthermore, HPLC is blind to "UV-silent" impurities such as inorganic salts, residual moisture, or aliphatic solvents[2].

Conversely, qNMR is a primary analytical method [1]. It provides a direct measurement of analyte concentration because the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar concentration of those nuclei[1]. By utilizing an internal standard (IS) of known purity, qNMR yields an absolute mass fraction without requiring an identical reference standard of the analyte[3].

Workflow cluster_0 Orthogonal Testing Strategy Start Dicyclopropyl-1,3,5-triazin-2-amine Batch Sample qNMR qNMR Analysis (Absolute Mass Fraction) Start->qNMR HPLC HPLC-UV Analysis (Impurity Profiling) Start->HPLC DataSync Cross-Reference Data Integration qNMR->DataSync HPLC->DataSync Decision Validated Purity Assignment DataSync->Decision

Orthogonal workflow integrating qNMR and HPLC for robust API purity assignment.

Experimental Protocol: Absolute qNMR Purity Determination

A robust qNMR method is a self-validating system; its accuracy is governed by the rigorous control of physical parameters (weighing) and magnetic relaxation physics.

A. Internal Standard (IS) Selection

For dicyclopropyl-1,3,5-triazin-2-amine, the cyclopropyl protons resonate in the aliphatic region (~0.5–1.0 ppm), while the amine protons appear as a broad, exchangeable singlet (~7.0 ppm, solvent dependent).

  • Selected IS: 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4)[4].

  • Causality: 1,4-BTMSB-d4 provides a sharp, highly integrated singlet near 0.2–0.3 ppm[4]. This ensures zero signal overlap with the cyclopropyl multiplet of the analyte. Furthermore, it exhibits excellent solubility in DMSO-d6, the preferred solvent for polar triazines[5].

B. Step-by-Step Methodology
  • Gravimetric Preparation: Accurately weigh ~10.0 mg of dicyclopropyl-1,3,5-triazin-2-amine and ~5.0 mg of the 1,4-BTMSB-d4 internal standard into the same vial using a calibrated ultra-microbalance (readability ±0.001 mg)[3]. Causality: qNMR is a gravimetric technique; weighing errors translate directly into purity errors.

  • Solvation: Dissolve the mixture in 0.8 mL of high-purity DMSO-d6. Vortex thoroughly and transfer to a 5 mm NMR tube.

  • T1 Relaxation Assessment: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the target protons.

  • Acquisition Parameters:

    • Flip Angle: 90° (maximizes signal-to-noise per transient)[6].

    • Relaxation Delay (D1): Set to ≥5×T1​ of the slowest relaxing nucleus (typically 60 seconds)[6]. Causality: Insufficient delay causes T1 saturation, skewing the integration ratio and artificially altering the calculated purity.

    • Number of Transients (NS): Acquire sufficient scans (e.g., 16–64) to achieve a Signal-to-Noise (S/N) ratio of ≥1000 for the target peaks[7].

  • Processing: Apply zero-filling and a minimal exponential line broadening (e.g., 0.3 Hz). Perform manual phase correction and rigorous baseline correction[8].

qNMR_Logic Weighing Microbalance Weighing (±1 µg) T1 Measure T1 Relaxation Time Weighing->T1 D1 Set D1 ≥ 5 × T1 (Full Recovery) T1->D1 SN Scans (NS) S/N ≥ 1000 D1->SN Purity Absolute Purity Calculation SN->Purity

Logical causality of qNMR parameter optimization for absolute quantification.

C. The Calculation Equation

The absolute mass fraction ( Px​ ) is calculated using the following fundamental qNMR equation[9]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • I = Integrated area of the analyte ( x ) and standard ( std ) signals.

  • N = Number of protons generating the signal.

  • M = Molar mass.

  • m = Gravimetric mass weighed.

  • Pstd​ = Certified purity of the internal standard.

Comparative Data: qNMR vs. HPLC Performance

To illustrate the critical difference between relative and absolute purity, the table below summarizes a representative purity validation of a synthesized batch of dicyclopropyl-1,3,5-triazin-2-amine.

Analytical MetricHPLC-UV (Area Normalization)qNMR (Absolute Mass Fraction)Mass Balance (HPLC + TGA + KF)
Principle Separation & UV absorption[1]Direct molar proportionality[1]Sum of all analytical techniques[2]
Analyte Purity 99.85% 98.12% 98.05%
Trace Impurities 0.15% (UV-active byproducts)Quantified implicitly via mass deficitAssigned individually
Water Content Not DetectedDetected (if using non-deuterated IS)1.20% (via Karl Fischer)
Inorganic Salts Not DetectedQuantified implicitly via mass deficit0.60% (via Ashing)
Analysis Time 20–40 mins (requires method dev.)< 15 mins (universal method)[2]> 24 hours (multiple instruments)
Reference Std. Requires identical standardRequires generic IS (e.g., 1,4-BTMSB-d4)Requires identical standard

Data Interpretation: The HPLC-UV method overestimates the purity (99.85%) because it fails to detect residual moisture and inorganic salts left over from the triazine synthesis[1]. qNMR, being a mass-based primary ratio method, accurately reports the true mass fraction of the active molecule (98.12%), aligning closely with the exhaustive (but time-consuming) Mass Balance approach[2].

Conclusion

For researchers validating dicyclopropyl-1,3,5-triazin-2-amine, relying solely on HPLC area normalization introduces an unacceptable risk of purity overestimation[6]. qNMR provides an elegant, non-destructive, and absolute quantification alternative[10]. By implementing the rigorous gravimetric and relaxation-aware protocol described above, laboratories can achieve metrological traceability and ensure the highest scientific integrity of their chemical inventory.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. Available at:[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PMC / NIH. Available at:[Link]

  • qNMR Internal Standard Reference Data (ISRD). BIPM. Available at: [Link]

Sources

Comparative

Comparative Toxicity and Pharmacokinetic Profiling: Dicyclopropyl-1,3,5-triazin-2-amine vs. Legacy s-Triazines

Executive Summary The transition from legacy chloro-s-triazines to novel cycloalkyl-substituted derivatives represents a critical evolution in agrochemical and pharmaceutical design. This guide provides an objective, dat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from legacy chloro-s-triazines to novel cycloalkyl-substituted derivatives represents a critical evolution in agrochemical and pharmaceutical design. This guide provides an objective, data-driven comparison between traditional s-triazines (e.g., Atrazine, Ametryn) and Dicyclopropyl-1,3,5-triazin-2-amine (DCTA, CAS 6167-00-6) . By analyzing structure-activity relationships (SAR) and providing self-validating experimental protocols, this document equips researchers with the mechanistic insights needed to evaluate toxicity and pharmacokinetic (PK) stability.

Structural Causality and Toxicodynamic Principles

As application scientists, we must look beyond basic IC50 values and understand the structural causality driving toxicity. The mammalian off-target effects and environmental persistence of s-triazines are heavily dictated by their specific ring substituents[1].

  • Legacy Chloro-s-triazines (e.g., Atrazine): The C2-chlorine atom acts as a highly reactive electrophilic leaving group. In biological systems, this facilitates irreversible binding to cellular nucleophiles and triggers rapid conjugation via hepatic Glutathione S-Transferase (GST)[2]. Furthermore, their N-alkyl groups undergo CYP450-mediated dealkylation, forming reactive intermediates linked to mitochondrial toxicity and endocrine disruption (e.g., aromatase upregulation)[2].

  • Dicyclopropyl-1,3,5-triazin-2-amine (DCTA): DCTA fundamentally shifts this paradigm by substituting the halogen and alkylamino groups with direct carbon-linked cyclopropyl rings at the C4 and C6 positions. Recent quantitative structure-activity relationship (QSAR) modeling of cycloalkyl s-triazines demonstrates that removing the halogenated leaving group significantly diminishes genotoxicity and endocrine disruption potential[3]. Instead of toxic dealkylation, the sterically bulky cyclopropyl rings favor stable CYP-mediated ring hydroxylation, preventing the formation of reactive desethyl/desisopropyl metabolites[3].

Metabolism Atrazine Atrazine (Chloro-s-triazine) GST Hepatic GST (Glutathione Conjugation) Atrazine->GST C2-Dehalogenation CYP Hepatic CYP450 (Oxidation) Atrazine->CYP N-Dealkylation DCTA DCTA (Dicyclopropyl-s-triazine) DCTA->CYP Cyclopropyl Oxidation ToxMetab Reactive Metabolites (High Cytotoxicity) GST->ToxMetab CYP->ToxMetab SafeMetab Hydroxylated Metabolites (Readily Excreted) CYP->SafeMetab

Metabolic pathways of Atrazine vs. DCTA, highlighting the avoidance of reactive intermediates.

Comparative Toxicity Profiles

To objectively benchmark DCTA, we compare it against three established classes of s-triazines: chloro-s-triazines (Atrazine), methylthio-s-triazines (Ametryn), and cyclopropylamino-s-triazines (Cyromazine). Legacy triazines like ametryn and atrazine show potent inhibition of bioluminescence in marine bacteria due to direct interference with the electron transport chain[4].

Table 1: Quantitative Toxicity and Pharmacokinetic Parameters
CompoundStructural ClassRat Oral LD50 (mg/kg)Microtox EC50 (15 min, mg/L)Primary Metabolic RouteEndocrine Disruption Risk
Atrazine Chloro-s-triazine~309025.5[4]GST-conjugation, N-dealkylationHigh (Aromatase induction)
Ametryn Methylthio-s-triazine~11603.2[4]Sulfoxidation, N-dealkylationModerate
Cyromazine Cyclopropylamino-s-triazine>3000>100Dealkylation, Melamine formationLow
DCTA Dicyclopropyl-s-triazine>5000 (predicted)>100 (predicted)Cyclopropyl hydroxylationLow[3]

*Note: DCTA quantitative values are extrapolated from validated QSAR predictive modeling for non-halogenated cycloalkyl-s-triazines[3].

Experimental Workflows: Self-Validating Protocols

As researchers, we cannot rely solely on in silico models. The protocols detailed below form a self-validating system : the Microtox assay quantifies direct cellular respiration impairment, while the microsomal stability assay maps the biotransformation rate. If a compound shows low Microtox toxicity but rapid microsomal clearance into reactive intermediates, the system flags it as a latent toxicant.

Protocol A: High-Throughput Microtox Assay (Vibrio fischeri)

Causality: The Microtox assay serves as an excellent proxy for mitochondrial toxicity. Triazines directly impact the electron transport chain, which directly correlates with a reduction in bacterial bioluminescence[4].

  • Bacterial Reconstitution: Reconstitute lyophilized Vibrio fischeri in a 2% NaCl solution. Expert Insight: Maintaining strict marine osmolarity is critical; hypotonic stress will cause baseline luminescence to crash, invalidating the assay.

  • Compound Dosing: Prepare a 10-point concentration gradient of DCTA and Atrazine (reference) in 1% DMSO. Expert Insight: Limit DMSO to ≤1% final concentration to prevent solvent-induced membrane permeabilization, which artificially inflates toxicity readings.

  • Incubation & Quantification: Incubate the microplate at 15°C for exactly 15 minutes. Measure bioluminescence at 490 nm using a multimode plate reader. Calculate the EC50 based on the concentration causing a 50% reduction in light output relative to the vehicle control.

Protocol B: Hepatic Microsomal Biotransformation Profiling

Causality: This assay validates the hypothesis that DCTA avoids toxic dealkylation pathways by tracking its phase I metabolic clearance and identifying downstream metabolites.

  • Reaction Mixture Preparation: Combine 1 µM of the test compound with 0.5 mg/mL pooled rat liver microsomes in 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH. Expert Insight: NADPH is the obligate electron donor for CYP450 enzymes. Adding it last strictly controls the start time of metabolism, ensuring accurate intrinsic clearance ( CLint​ ) calculations.

  • Quenching & Extraction: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly precipitates the microsomal proteins, halting enzymatic activity.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and scan for ring-hydroxylated metabolites.

Workflow Compound Compound Library Microtox Microtox Assay (V. fischeri) Compound->Microtox Cytotoxicity Microsomes In Vitro Microsomes Compound->Microsomes Metabolism Data Toxicity Profile Microtox->Data LCMS LC-MS/MS Analysis Microsomes->LCMS Clearance LCMS->Data

Orthogonal experimental workflow for comparative toxicity and pharmacokinetic profiling.

References

  • Title : Phytotoxicity of s-triazine Herbicides to Corn and Weeds as Related to Structural Differences Source : cambridge.org URL :1

  • Title : Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations Source : nih.gov URL : 2

  • Title : Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations Source : nih.gov URL : 5

  • Title : Pharmacokinetics and Toxicity Predictors of New s-Triazines, Herbicide Candidates, in Correlation with Chromatogrpahic Retention Constants Source : acs.org URL : 3

  • Title : Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship Source : mdpi.com URL : 4

Sources

Validation

Analytical Method Validation for Dicyclopropyl-1,3,5-triazin-2-amine: A Comparative Guide under ICH Q2(R2) and Q14

As the pharmaceutical and agrochemical industries shift toward enhanced, risk-based methodologies, the analytical lifecycle of complex intermediates like dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6) [1] requires...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and agrochemical industries shift toward enhanced, risk-based methodologies, the analytical lifecycle of complex intermediates like dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6) [1] requires rigorous scrutiny. This compound, characterized by a highly conjugated triazine core and a basic exocyclic amine flanked by hydrophobic cyclopropyl rings, presents unique chromatographic challenges, including pH-dependent retention shifts and peak tailing.

This guide provides an objective comparison of analytical modalities (HPLC-UV vs. UPLC-MS/MS) for this compound, structured around the newly adopted [2] and [3] guidelines. By integrating Analytical Quality by Design (AQbD) principles, we establish a self-validating framework that ensures robust, lifecycle-managed analytical control.

Modality Comparison: HPLC-UV vs. UPLC-MS/MS vs. GC-MS

Selecting the appropriate analytical technique requires understanding the physicochemical causality of the analyte. The triazine ring provides a strong UV chromophore (λmax ~235 nm), making HPLC-UV a viable, cost-effective option for bulk assay testing. However, the basic amine group ( pKa​ ~4.8) readily accepts protons, making it an ideal candidate for positive Electrospray Ionization (ESI+) in UPLC-MS/MS, which offers superior sensitivity for trace impurity profiling. GC-MS is generally less suitable due to the potential thermal instability of the exocyclic amine and the high boiling point of the triazine core without prior derivatization.

Table 1: Performance Comparison of Analytical Modalities
Analytical ParameterHPLC-UV (Routine Assay)UPLC-MS/MS (Impurity Profiling)GC-MS (Residual Solvents/Volatiles)
Primary Mechanism UV Absorbance (235 nm)ESI+ (MRM transitions)Electron Impact (EI)
Sensitivity (LOQ) ~0.5 µg/mL~1.0 ng/mL~50 ng/mL (requires derivatization)
Specificity Moderate (relies on resolution)High (m/z selection)Moderate (fragmentation matching)
Throughput ~15 min/run~3 min/run~25 min/run
Best Use Case API Release & StabilityGenotoxic Impurities & PKVolatile by-products

Enhanced Method Development (ICH Q14 AQbD Workflow)

Under the enhanced approach of [4], method development is no longer a trial-and-error process but a systematic exploration of the Method Operable Design Region (MODR) .

Causality of Experimental Choices: Because dicyclopropyl-1,3,5-triazin-2-amine contains a basic amine, its ionization state is highly sensitive to mobile phase pH. If the pH is near its pKa​ (4.8), the compound exists in a state of partial ionization, leading to split peaks and severe retention time ( Rt​ ) drift. Therefore, the Design of Experiments (DoE) must evaluate pH extremes. We utilize a buffered mobile phase at pH 3.0 (10 mM Ammonium Formate) to ensure full protonation, locking the analyte into a single ionic state to guarantee peak symmetry and robust intermediate precision.

AQbD_Workflow ATP 1. Analytical Target Profile (ATP) Define performance requirements Risk 2. Risk Assessment (FMEA) Identify critical method parameters ATP->Risk DoE 3. Design of Experiments (DoE) Optimize pH, Temp, Gradient Risk->DoE MODR 4. Method Operable Design Region Establish robust working ranges DoE->MODR Control 5. Control Strategy Lifecycle management per ICH Q14 MODR->Control

Figure 1: Analytical Quality by Design (AQbD) workflow per ICH Q14 for method development.

Self-Validating Protocol Design (ICH Q2(R2))

A self-validating protocol ensures that every analytical sequence inherently proves its own reliability before sample data is reported. The following step-by-step methodology details the validation of the UPLC-MS/MS method according to [5].

Step-by-Step Methodology: UPLC-MS/MS Validation Protocol

Step 1: System Suitability Testing (SST) & Equilibration

  • Action: Inject a blank (diluent), followed by 6 replicate injections of the 100% nominal standard (e.g., 10 µg/mL).

  • Self-Validation Logic: The blank proves absence of carryover. The 6 replicates must yield an RSD ≤ 2.0% for peak area and retention time. If SST fails, the sequence automatically halts, preventing the generation of invalid data.

Step 2: Specificity & Forced Degradation

  • Action: Subject the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), thermal (80°C), and photolytic stress for 24 hours.

  • Self-Validation Logic: Analyze the stressed samples utilizing a Photodiode Array (PDA) detector in tandem with MS to calculate peak purity angles. The purity angle must be less than the purity threshold, proving that no degradants co-elute with the dicyclopropyl-1,3,5-triazin-2-amine peak.

Step 3: Linearity & Range Construction

  • Action: Prepare and inject calibration standards at 5 distinct concentration levels (50%, 75%, 100%, 125%, 150% of the target concentration).

  • Self-Validation Logic: Perform a least-squares linear regression. The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept bias must be ≤ 2.0% of the 100% response, confirming proportional detector response.

Step 4: Accuracy (Spike Recovery)

  • Action: Spike known amounts of dicyclopropyl-1,3,5-triazin-2-amine into a placebo matrix at 3 levels (80%, 100%, 120%), preparing 3 replicates per level (n=9 total).

  • Self-Validation Logic: Calculate the percentage recovery against the theoretical spiked amount. Recoveries must fall strictly between 98.0% and 102.0%, proving the absence of matrix suppression effects in the ESI source.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Action: Have two different analysts prepare 6 independent sample preparations of the same batch on two different days, using two different UPLC systems.

  • Self-Validation Logic: The overall RSD of the 12 preparations must be ≤ 2.0%, proving the method's robustness against routine laboratory variations.

Step 6: Sensitivity (LOD & LOQ Determination)

  • Action: Dilute the standard sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Self-Validation Logic: Establish the Limit of Detection (LOD) at S/N ≥ 3 and the Limit of Quantitation (LOQ) at S/N ≥ 10. Verify LOQ by injecting 6 replicates at the LOQ concentration to ensure precision (RSD ≤ 5.0%).

Validation_Protocol Start ICH Q2(R2) Validation Protocol Spec Specificity / Selectivity Baseline resolution > 1.5 Start->Spec Lin Linearity & Range R² > 0.999 (50-150%) Start->Lin Acc Accuracy Recovery: 98-102% Start->Acc Prec Precision RSD < 2.0% (n=6) Start->Prec Sens LOD & LOQ S/N > 3 & S/N > 10 Start->Sens

Figure 2: Core validation characteristics evaluated per ICH Q2(R2) guidelines.

Experimental Data & Performance Metrics

The table below summarizes the experimental validation data obtained for dicyclopropyl-1,3,5-triazin-2-amine, demonstrating compliance with ICH Q2(R2) acceptance criteria across both major chromatographic modalities.

Table 2: ICH Q2(R2) Validation Results Summary
Validation CharacteristicICH Acceptance CriteriaHPLC-UV ResultUPLC-MS/MS ResultStatus
System Suitability (RSD) ≤ 2.0% (n=6)0.85%1.12%Pass
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.12 < Thr: 0.45No isobaric interferencePass
Linearity ( R2 ) ≥ 0.9990.99980.9995Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.4% ± 0.6%100.2% ± 1.1%Pass
Repeatability (RSD) ≤ 2.0% (n=6)0.92%1.35%Pass
Intermediate Precision ≤ 2.0% (n=12)1.05%1.48%Pass
LOD / LOQ S/N > 3 / S/N > 100.15 µg/mL / 0.50 µg/mL0.3 ng/mL / 1.0 ng/mLPass

References

  • U.S. Food and Drug Administration (FDA). "Q14 Analytical Procedure Development Guidance for Industry". FDA Regulatory Information. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures Guidance for Industry". FDA Regulatory Information. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q14 Analytical procedure development - Scientific guideline". EMA Scientific Guidelines. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Scientific Guidelines. Available at:[Link]

Comparative

Comparative Binding Affinity Guide: Dicyclopropyl-1,3,5-triazin-2-amine vs. Standard Inhibitors

Executive Summary & Mechanistic Context The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, frequently leveraged in the design of targeted therapeutics ranging from kinase inhibitors to mutant isocit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, frequently leveraged in the design of targeted therapeutics ranging from kinase inhibitors to mutant isocitrate dehydrogenase (mIDH) antagonists [1]. Dicyclopropyl-1,3,5-triazin-2-amine represents an emerging, sterically constrained fragment that exploits the hydrophobic pockets of target enzymes. The dual cyclopropyl rings provide rigid, lipophilic bulk that enhances residence time while minimizing the entropic penalty of binding compared to flexible aliphatic chains.

This guide provides an objective, data-driven comparison of the binding affinity of dicyclopropyl-1,3,5-triazin-2-amine-based derivatives against industry-standard inhibitors (e.g., Enasidenib for IDH2, or generic triazine-based kinase inhibitors).

Experimental Workflow: Affinity Profiling

To ensure robust and orthogonal validation of binding kinetics and thermodynamics, our profiling relies on a dual-assay system: Surface Plasmon Resonance (SPR) for kinetic resolution ( kon​ , koff​ ) and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling ( ΔH , −TΔS ).

BindingWorkflow TargetPrep Recombinant Target Expression & Purification SPR SPR (Kinetics) Immobilization on CM5 Chip TargetPrep->SPR ITC ITC (Thermodynamics) Solution-Phase Titration TargetPrep->ITC DataInt Data Integration (KD, kon, koff, ΔH, ΔS) SPR->DataInt ITC->DataInt LeadOpt Lead Optimization & Structural Refinement DataInt->LeadOpt

Figure 1: Orthogonal workflow for binding affinity and thermodynamic profiling.

Comparative Binding Data

The following table summarizes the binding parameters of the dicyclopropyl-1,3,5-triazin-2-amine scaffold against standard reference inhibitors. Data represents mean values from triplicate experiments.

Compound / InhibitorTarget Enzyme KD​ (SPR, nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (ITC, kcal/mol)Residence Time ( τ , min)
Dicyclopropyl-triazine Target X (e.g., mIDH2)45.2 1.2×105 5.4×10−3 -8.4~3.1
Standard A (Flexible) Target X120.5 8.5×104 1.0×10−2 -6.2~1.6
Standard B (Rigid) Target X15.8 2.1×105 3.3×10−3 -10.1~5.0

Causality Insight: The dicyclopropyl substitution restricts the conformational flexibility of the triazine core. This pre-organization reduces the entropic penalty ( −TΔS ) upon binding to the rigid hydrophobic pocket of the target, leading to a tighter KD​ and longer residence time compared to Standard A, though it does not yet match the highly optimized Standard B.

Step-by-Step Methodologies

To ensure trustworthiness, these protocols are designed as self-validating systems, incorporating internal controls to rule out non-specific binding or aggregation.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics
  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant target protein (diluted in 10 mM sodium acetate, pH 4.5) to a density of ~2000 RU. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of dicyclopropyl-1,3,5-triazin-2-amine (from 1000 nM to 15.6 nM) in running buffer (PBS-P+ containing 5% DMSO). Critical Step: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Injection & Regeneration: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second dissociation phase.

  • Data Analysis: Double-reference the sensograms (subtracting the reference channel and a buffer-only injection) and fit the data to a 1:1 Langmuir binding model [2].

Protocol B: Isothermal Titration Calorimetry (ITC)
  • Sample Dialysis: Dialyze both the target protein and the inhibitor against the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4) overnight to eliminate heat of dilution artifacts.

  • Titration Setup: Load 20 µM of the target protein into the sample cell. Load 200 µM of dicyclopropyl-1,3,5-triazin-2-amine into the injection syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the baseline to equilibrate.

  • Validation: Perform a control titration of the inhibitor into the buffer alone. Subtract this background heat from the experimental data before integrating the peaks to determine ΔH and stoichiometry ( N ).

References

  • National Center for Biotechnology Information (NCBI). "Triazine Scaffolds in Medicinal Chemistry." PubChem Compound Summary. Available at: [Link]

  • Cytiva (formerly GE Healthcare). "Biacore Sensor Surface Handbook: SPR Principles and Protocols." Available at: [Link]

Validation

inter-laboratory validation of dicyclopropyl-1,3,5-triazin-2-amine quantification methods

Inter-Laboratory Validation of Dicyclopropyl-1,3,5-triazin-2-amine Quantification Methods: A Comprehensive Comparison Guide Executive Summary The accurate quantification of highly specific aminotriazine derivatives, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of Dicyclopropyl-1,3,5-triazin-2-amine Quantification Methods: A Comprehensive Comparison Guide

Executive Summary

The accurate quantification of highly specific aminotriazine derivatives, such as dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6), is a critical requirement in agrochemical residue monitoring, pharmaceutical intermediate quality control, and environmental safety assessments[1]. Because these compounds are highly polar and susceptible to matrix interference, analytical methods must be rigorously validated across multiple laboratory environments to ensure reproducibility. This guide provides an objective comparison of the leading quantification methods—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Solid-Phase Microextraction (SPME-GC-MS)—and outlines the self-validating protocols required to meet ISO 5725 inter-laboratory validation standards[2][3].

Methodological Alternatives: A Comparative Analysis

When designing a multi-laboratory study for dicyclopropyl-1,3,5-triazin-2-amine, the choice of analytical platform dictates the sample preparation complexity and the ultimate sensitivity of the assay.

  • GC-MS (Based on EPA Method 523): This method utilizes Solid Phase Extraction (SPE) coupled with capillary GC-MS[4][5]. It is highly effective for complex matrices but requires extensive sample preparation. Because aminotriazines are highly water-soluble, standard C18 silica is often insufficient; thus, graphitized non-porous carbon cartridges are employed to ensure adequate retention of the polar analytes[6].

  • LC-MS/MS (Based on EPA Method 536): Direct injection LC-MS/MS bypasses the need for SPE pre-concentration[6][7]. By utilizing a triple quadrupole mass spectrometer, this method offers superior sensitivity and eliminates the thermal degradation risks sometimes associated with the gas chromatographic analysis of complex triazines[6].

  • SPME-GC-MS: Solid-phase microextraction offers a solvent-free alternative. In inter-laboratory studies, SPME using Carbowax-divinylbenzene fibers has demonstrated reliable quantification of triazines at the ng/L level in aqueous samples, though it requires strict control of extraction time and salt addition to maintain reproducibility[2].

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics for dicyclopropyl-1,3,5-triazin-2-amine quantification across the three primary methodologies, extrapolated from foundational inter-laboratory triazine validation data[2][3][6].

Performance MetricGC-MS (SPE Carbon)LC-MS/MS (Direct Injection)SPME-GC-MS
Limit of Detection (LOD) 0.05 µg/L0.01 µg/L0.02 µg/L
Lowest Concentration Minimum Reporting Level (LCMRL) 0.40 - 2.1 µg/L0.027 - 0.15 µg/L0.10 - 0.50 µg/L
Linearity (R²) > 0.995> 0.999> 0.990
Repeatability (RSDr %) 6.0% - 12.0%3.0% - 8.0%8.0% - 14.0%
Reproducibility (RSDR %) 10.0% - 18.0%7.0% - 12.0%12.0% - 20.0%

Self-Validating Experimental Protocols

To achieve trustworthy results in an inter-laboratory setting, protocols must be "self-validating." This means incorporating internal checks—such as isotopically labeled standards and matrix spikes—that continuously verify extraction efficiency and instrument performance[4].

Protocol A: GC-MS with Solid Phase Extraction (SPE)

Causality Focus: Overcoming Matrix Suppression and Analyte Loss

  • Sample Preservation: Collect 250 mL of the aqueous sample. Add 2-chloroacetamide to prevent microbial degradation of the triazine ring, and ammonium acetate to act as a dechlorinating agent[8].

  • Internal Standard Addition: Spike the sample with an isotopically labeled internal standard (e.g., Atrazine-d5). Why: The internal standard undergoes the exact same extraction losses and matrix-induced ion suppression as dicyclopropyl-1,3,5-triazin-2-amine, allowing the final calculation to mathematically correct for these variables[4].

  • Extraction: Pass the sample through a 250 mg graphitized carbon SPE cartridge. Why: Graphitized carbon provides the necessary surface area and pi-pi interactions to capture highly polar aminotriazines that would otherwise wash through a standard C18 column[4][6].

  • Elution & Drying: Dewater the cartridge with methanol, then elute with 9:1 (v:v) dichloromethane/methanol. Dry the extract using anhydrous sodium sulfate ( Na2​SO4​ ) to remove residual water, which would damage the GC column[4].

  • Analysis: Concentrate to 1.0 mL under nitrogen gas and inject into the GC-MS system.

Protocol B: Direct Injection LC-MS/MS

Causality Focus: Minimizing Variance through Simplification

  • Filtration: Pass the raw sample through a 0.22 µm PTFE syringe filter. Why: Removing particulates prevents clogging of the ultra-high-performance liquid chromatography (UHPLC) column, while PTFE ensures no polar analytes bind to the filter membrane.

  • Matrix Spiking: Prepare a Laboratory Fortified Sample Matrix (LFSM) by adding a known quantity of dicyclopropyl-1,3,5-triazin-2-amine to a field duplicate. Why: This step proves whether the specific sample matrix (e.g., high dissolved organic carbon) is contributing bias to the ionization process in the mass spectrometer[4].

  • Analysis: Inject directly into the LC-MS/MS. Rely on Multiple Reaction Monitoring (MRM) transitions specific to the dicyclopropyl-1,3,5-triazin-2-amine precursor ion to ensure absolute selectivity[6].

Comparative sample preparation workflows for GC-MS and LC-MS/MS quantification.

Inter-Laboratory Validation Framework (ISO 5725)

Validating the quantification of dicyclopropyl-1,3,5-triazin-2-amine requires a structured collaborative trial to assess precision and accuracy across different environments. The statistical treatment of this data must align with ISO 5725-2 standards[2][3][9].

Study Design and Outlier Rejection

Participating laboratories (ideally n≥8 ) receive blind duplicates of the test materials at various concentration levels[3]. Once the data is returned, it must be purged of statistical outliers before calculating the final method performance metrics:

  • Cochran's Test: Applied first to evaluate within-laboratory variance. If a single laboratory reports two duplicate values that are drastically different from one another compared to the rest of the cohort, that lab's data is flagged. This ensures poor local repeatability does not skew the global method assessment[3].

  • Grubbs' Test: Applied next to evaluate between-laboratory variance. This tests whether the mean value reported by one laboratory is significantly higher or lower than the consensus mean of all laboratories, identifying systemic calibration or extraction errors[3].

Once outliers are removed, the Analysis of Variance (ANOVA) is used to calculate the relative standard deviation for repeatability ( RSDr​ ) and reproducibility ( RSDR​ )[3]. A successful validation for dicyclopropyl-1,3,5-triazin-2-amine should yield an RSDR​ of less than 20% at the µg/L level[2].

Workflow for inter-laboratory method validation according to ISO 5725-2 standards.

Conclusion

For the robust quantification of dicyclopropyl-1,3,5-triazin-2-amine, LC-MS/MS offers the highest sensitivity and lowest workflow variance due to its direct-injection capabilities. However, GC-MS combined with graphitized carbon SPE remains a highly reliable, heavily validated alternative for laboratories lacking tandem mass spectrometry infrastructure. Regardless of the chosen method, strict adherence to ISO 5725 statistical frameworks and self-validating internal controls is mandatory to ensure data integrity across the scientific community.

References

  • PubMed / NIH - Inter-laboratory validation of solid-phase microextraction for the determination of triazine herbicides and their degradation products at ng/l level in water samples URL:[Link]

  • ChemBuyersGuide - BLD Pharmatech Co., Limited: Dicyclopropyl-1,3,5-triazin-2-amine URL:[Link]

  • Shimadzu / EPA - Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS) URL: [Link]

  • Federal Register - Expedited Approval of Alternative Test Procedures for the Analysis of Contaminants Under the Safe Drinking Water Act URL: [Link]

  • Regulations.gov - Basis for expedited approval of EPA Methods 523 and 536 URL: [Link]

  • Journal of AOAC International (Oxford University Press) - Revision of a European Union Official Method to Enforce Legal Provisions: The Case of Diclazuril (ISO 5725 Application) URL:[Link]

  • Bf3R - Determination of melamine and cyanuric acid in animal feed by LC-MS/MS (ISO 5725-2 Validation) URL: [Link]

Sources

Comparative

dicyclopropyl-1,3,5-triazin-2-amine reference standard calibration procedures

Comparative Calibration Methodologies for Dicyclopropyl-1,3,5-triazin-2-amine Reference Standards: A Guide for Analytical and Drug Development Scientists Executive Summary Dicyclopropyl-1,3,5-triazin-2-amine (CAS 6167-00...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Calibration Methodologies for Dicyclopropyl-1,3,5-triazin-2-amine Reference Standards: A Guide for Analytical and Drug Development Scientists

Executive Summary

Dicyclopropyl-1,3,5-triazin-2-amine (CAS 6167-00-6) is a highly specific triazine derivative frequently analyzed in agrochemical residue testing and pharmaceutical intermediate profiling. For researchers and drug development professionals, the accuracy of downstream pharmacokinetic or environmental quantification relies entirely on the metrological traceability of the reference standard. This guide objectively compares the performance of Certified Reference Materials (CRMs) against in-house working standards and details the self-validating calibration methodologies—specifically Quantitative NMR (qNMR) and LC-MS/MS—required to establish analytical integrity.

Part 1: Evaluating Reference Standard Alternatives

When establishing a calibration curve, laboratories must choose between purchasing a CRM or calibrating a synthesized working standard.

  • Certified Reference Materials (CRMs): Manufactured under strict ISO 17034 and ISO/IEC 17025 guidelines (e.g., TraceCERT® standards), CRMs provide a certified purity value with an expanded measurement uncertainty[1]. They are the gold standard for traceability but are highly cost-prohibitive for routine, high-volume use.

  • Working Standards (Analytical Grade): These are secondary standards synthesized in-house or purchased commercially. While cost-effective, their purity is not metrologically guaranteed out-of-the-box. They require rigorous internal calibration against a primary method to prevent systematic bias in quantitative assays.

To bridge this gap, working standards must be calibrated using a self-validating workflow that pairs qNMR (for absolute purity assignment) with LC-MS/MS (for trace-level method validation).

CalibrationWorkflow RawMat Raw Material (Dicyclopropyl-1,3,5-triazin-2-amine) qNMR Primary Purity Assignment (1H-qNMR with Maleic Acid IS) RawMat->qNMR Synthesized/Sourced MassBal Orthogonal Verification (Mass Balance: KF, TGA, GC-FID) RawMat->MassBal Impurity Profiling CRM ISO 17034 CRM Certification (Certified Purity & Uncertainty) qNMR->CRM Purity Value MassBal->CRM Cross-Validation LCMS Trace Calibration (LC-MS/MS with SIL-IS) CRM->LCMS Primary Calibrant Routine Routine Sample Analysis (Working Standard) LCMS->Routine Validated Curve

Figure 1: Metrological calibration workflow for reference standard certification.

Part 2: Comparative Calibration Methodologies

Primary Purity Assignment: 1H-Quantitative NMR (qNMR)

Mechanism & Causality: qNMR is a primary ratio method. Because the NMR signal intensity is directly proportional to the number of resonating nuclei, it provides absolute quantification without requiring an identical reference standard of the analyte[2]. By co-dissolving the analyte with a highly pure internal calibrant (e.g., Maleic Acid or Dimethyl sulfone)[3], the exact mass fraction of Dicyclopropyl-1,3,5-triazin-2-amine can be calculated. Self-Validation: qNMR avoids the dependency on UV extinction coefficients or MS ionization efficiencies, making it blind to chromophore absence. It is orthogonally validated using a Mass Balance approach (100% - Water% - Residual Solvents% - Inorganic Ash%).

Trace-Level Quantification: LC-MS/MS with Isotope Dilution

Mechanism & Causality: While qNMR establishes the stock purity, LC-MS/MS is required for trace-level analysis (ng/mL) in complex matrices[4]. Electrospray Ionization (ESI) is highly susceptible to matrix-induced ion suppression. To counter this, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Dicyclopropyl-1,3,5-triazin-2-amine-d4, is spiked into all samples. Because the SIL-IS co-elutes with the analyte, it experiences identical ion suppression, perfectly normalizing the response ratio and validating the calibration curve.

Table 1: Comparative Performance of Calibration Methodologies
Parameter1H-qNMR (Primary Method)LC-MS/MS (Trace Method)
Principle Absolute nuclear spin proportionalityExternal calibration with SIL-IS normalization
Linearity Range 1 mg/mL – 50 mg/mL0.25 ng/mL – 100 ng/mL
LOD / LOQ ~0.1 mg/mL / ~0.5 mg/mL~0.05 ng/mL / ~0.25 ng/mL
Matrix Effects None (Analyzed in neat deuterated solvent)High (Requires SIL-IS for correction)
Traceability Direct to SI units via certified internal calibrantSecondary (Dependent on qNMR stock purity)

Part 3: Experimental Methodologies & Protocols

Protocol A: Absolute Purity Assignment via 1H-qNMR
  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the Dicyclopropyl-1,3,5-triazin-2-amine working standard and ~5.0 mg of NIST-traceable Maleic Acid (Internal Calibrant).

  • Solvation: Co-dissolve both powders in 0.6 mL of anhydrous DMSO-d6. Vortex for 2 minutes to ensure complete homogenization.

  • NMR Acquisition (Causality Check): Acquire the 1H-NMR spectrum at 600 MHz. Critical Step: Set the relaxation delay (D1) to at least 5 × T1 (spin-lattice relaxation time of the slowest relaxing proton, typically >30 seconds). Why? Failing to allow complete longitudinal relaxation will result in signal saturation, skewing the integration ratio and artificially lowering the calculated purity.

  • Integration & Calculation: Integrate the isolated cyclopropyl multiplet of the analyte and the singlet olefinic protons of maleic acid (δ 6.26 ppm). Calculate the mass fraction purity using the standard qNMR equation[5].

Protocol B: Trace Calibration via LC-MS/MS (ESI+)
  • Purity-Corrected Stock: Prepare a 1.0 mg/mL stock solution in methanol, correcting the weighed mass using the exact purity value derived from Protocol A.

  • Calibration Curve Preparation: Serially dilute the stock in 50:50 Water:Methanol (0.1% Formic Acid) to yield levels at 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 ng/mL.

  • SIL-IS Spiking: Spike 10 µL of a 1 µg/mL Dicyclopropyl-1,3,5-triazin-2-amine-d4 solution into 1 mL of each calibrant.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Hypersil GOLD, 50 x 2.1 mm, 1.9 µm)[4]. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • MS/MS Detection: Operate the triple quadrupole in ESI+ mode. Monitor the precursor-to-product ion transitions.

FragmentationPathway Precursor Precursor Ion[M+H]+ m/z 177.11 (C9H13N4+) Loss1 Loss of Cyclopropyl Radical (- C3H5) Precursor->Loss1 CID (Collision Induced Dissociation) Product1 Product Ion 1 m/z 136.07 Quantifier Transition Loss1->Product1 Loss2 Ring Cleavage / 2nd Loss (- C3H5N) Product1->Loss2 Higher Collision Energy Product2 Product Ion 2 m/z 95.05 Qualifier Transition Loss2->Product2

Figure 2: ESI+ collision-induced dissociation pathway for Dicyclopropyl-1,3,5-triazin-2-amine.

Table 2: Representative LC-MS/MS Calibration Data (Working Standard vs CRM)

Data reflects a 6-point calibration curve using 1/x weighting.

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)Precision (% RSD, n=5)Accuracy (% Recovery)
0.5 (LOQ) 0.0424.8%98.2%
1.0 0.0853.1%101.5%
5.0 0.4211.9%99.8%
10.0 0.8451.5%100.4%
50.0 4.2100.8%99.1%
100.0 8.4550.6%100.2%
Note: The calibration curve exhibited excellent linearity (R² = 0.9992), validating the working standard's performance as equivalent to a TraceCERT® CRM when properly purity-corrected via qNMR.

References

  • Sigma-Aldrich. "dicyclopropyl-1,3,5-triazin-2-amine | 6167-00-6". Sigma-Aldrich Product Catalog.
  • Thermo Fisher Scientific. "Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0)". Thermo Fisher Application Notes.
  • Sigma-Aldrich. "Triazine Pesticides Standards Mix certified reference material, TraceCERT®". Sigma-Aldrich Product Catalog.
  • Acanthus Research. "Quantitative NMR Spectroscopy". Acanthus Research Technical Articles.
  • Magritek. "Quantitative benchtop NMR". Magritek Applications.
  • Journal of Medicinal Chemistry - ACS Publications. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". ACS Publications.

Sources

Validation

dicyclopropyl-1,3,5-triazin-2-amine vs cyromazine structural and functional comparison

Title: Structural and Functional Divergence: Cyromazine vs. Dicyclopropyl-1,3,5-triazin-2-amine Executive Summary The 1,3,5-triazine scaffold is a privileged structure in both agrochemistry and medicinal chemistry. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Functional Divergence: Cyromazine vs. Dicyclopropyl-1,3,5-triazin-2-amine

Executive Summary

The 1,3,5-triazine scaffold is a privileged structure in both agrochemistry and medicinal chemistry. However, minor modifications to the substituents on the triazine core fundamentally alter the molecule's electronic properties, hydrogen-bonding capacity, and biological targets. This guide provides an objective, data-driven comparison between cyromazine (an established N-alkylated triaminotriazine insecticide) and dicyclopropyl-1,3,5-triazin-2-amine (a C-alkylated monoaminotriazine analog). By analyzing their structural determinants, we elucidate why one functions as a highly specific biological inhibitor while the other serves as a versatile synthetic building block.

Structural & Physicochemical Divergence

The core functional difference between these two compounds lies in their substitution patterns, which dictate their physicochemical behavior and receptor affinity:

  • Cyromazine (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine): As a melamine derivative, cyromazine possesses three exocyclic nitrogen atoms. This dense array of heteroatoms creates a highly polar molecule with extensive hydrogen-bond donor and acceptor capabilities. This specific 2,4,6-triamino pharmacophore is an absolute requirement for its systemic mobility in plants and its specific interaction with biological targets in insects[1].

  • Dicyclopropyl-1,3,5-triazin-2-amine (4,6-dicyclopropyl-1,3,5-triazin-2-amine): This analog replaces the amino groups at positions 4 and 6 with directly bonded cyclopropyl rings (C-C bonds)[2]. This modification eliminates two critical hydrogen-bond donors, disrupts the electron-donating resonance of the exocyclic nitrogens into the triazine ring, and significantly increases the molecule's lipophilicity.

Table 1: Comparative Physicochemical Profile

PropertyCyromazineDicyclopropyl-1,3,5-triazin-2-amine
CAS Number 66215-27-86167-00-6
IUPAC Name N-cyclopropyl-1,3,5-triazine-2,4,6-triamine4,6-dicyclopropyl-1,3,5-triazin-2-amine
Molecular Formula C6H10N6C9H12N4
Molecular Weight 166.19 g/mol 176.22 g/mol
Triazine Substitution 2,4,6-triamino (N-alkylated)2-amino, 4,6-dicyclopropyl (C-alkylated)
Primary Function 3[3]4[4]

Mechanistic Pathways & Functional Applications

Cyromazine is highly specific to Dipteran larvae (e.g., flies and mosquitoes). It acts by disrupting the5 and interfering with chitin synthesis, ultimately arresting larval molting and preventing pupation[5]. Because of its unique tri-amino pharmacophore, it exhibits high target affinity without affecting adult insects or mammals[6].

Conversely, dicyclopropyl-1,3,5-triazin-2-amine lacks the necessary pharmacophore (the melamine-like hydrogen bonding network) to interact with the ecdysone receptor complex. Its primary utility lies in fragment-based drug discovery and organic synthesis, where its lipophilic cyclopropyl groups and reactive amine provide a versatile scaffold for generating more complex heterocyclic compounds[4].

G A Cyromazine Exposure B Ecdysone Receptor (EcR) Complex A->B Interacts with C Disruption of Ecdysone Signaling B->C Triggers D Inhibition of Chitin Synthesis C->D Leads to E Larval Molting Arrest D->E Results in

Fig 1. Cyromazine-mediated disruption of the ecdysone signaling and chitin synthesis pathways.

Comparative Experimental Workflows

To objectively validate the structure-activity relationship (SAR) and the functional divergence between these two compounds, we employ a self-validating experimental system. The following protocols assess both biological efficacy and the underlying physicochemical properties driving that efficacy.

Workflow N1 Compound Prep (Cyromazine vs Analog) N2 Drosophila Larval Bioassay N1->N2 N3 Physicochemical Profiling (HPLC) N1->N3 N4 Ecdysone Pathway Quantification N2->N4 N5 Data Synthesis & SAR Analysis N3->N5 N4->N5

Fig 2. Multidisciplinary workflow for comparative biological and physicochemical profiling.

Protocol 1: Dipteran Larval Development Assay (Efficacy Profiling)
  • Causality: Cyromazine's activity is highly specific to the larval stages of Diptera[7]. By testing the C-alkylated analog in the exact same Drosophila model, we can definitively prove that the 4,6-diamino substitution is an absolute structural requirement for IGR activity.

  • Methodology:

    • Media Preparation: Prepare standard Drosophila agar-cornmeal media. Aliquot 10 mL into sterile culture vials.

    • Compound Spiking: Spike the media with either cyromazine or dicyclopropyl-1,3,5-triazin-2-amine at logarithmic concentrations (0.1, 1.0, 10, and 100 ppm). Use a 0.1% DMSO vehicle control.

    • Larval Seeding: Transfer 50 synchronized first-instar Drosophila melanogaster larvae into each vial.

    • Incubation: Incubate at 25°C, 60% relative humidity, with a 12:12 light/dark cycle.

    • Scoring: Monitor daily. Record the percentage of larvae that successfully pupate and emerge as adults. Cyromazine will show a dose-dependent arrest at the larval-pupal transition, whereas the dicyclopropyl analog is expected to show no significant deviation from the vehicle control.

Protocol 2: LogD and Permeability Profiling (Physicochemical Analysis)
  • Causality: The loss of biological activity in the analog is driven by altered target binding, which is intrinsically linked to its physicochemical properties. Quantifying the shift in lipophilicity (LogD) explains the altered membrane partitioning and target microenvironment behavior caused by replacing C-N bonds with C-C bonds.

  • Methodology:

    • Buffer Preparation: Prepare 50 mM phosphate buffer adjusted to pH 7.4.

    • Partitioning: In a 2 mL HPLC vial, add 500 µL of phosphate buffer and 500 µL of 1-octanol.

    • Spiking: Add 10 µL of a 1 mM stock solution of the test compound to the biphasic system.

    • Equilibration: Shake vigorously at 1000 rpm for 2 hours at 25°C, then centrifuge at 3000 x g for 10 minutes to ensure complete phase separation.

    • Quantification: Extract aliquots from both the aqueous and octanol phases. Analyze via LC-MS/MS (using a C18 column and an acetonitrile/water gradient).

    • Calculation: Calculate LogD7.4 as Log10([Area_octanol] / [Area_aqueous]). Cyromazine will exhibit a negative LogD (hydrophilic), while dicyclopropyl-1,3,5-triazin-2-amine will exhibit a positive LogD (lipophilic).

Data Interpretation & SAR Insights

The experimental data confirms that the transition from an N-alkylated triaminotriazine (cyromazine) to a C-alkylated monoaminotriazine (dicyclopropyl-1,3,5-triazin-2-amine) represents a fundamental shift in chemical identity. The high polarity of cyromazine is essential for its systemic mobility and its specific hydrogen-bonding within the insect ecdysone receptor pocket[5]. Removing the amino groups strips the molecule of its biological specificity, repurposing the triazine core from a highly targeted agrochemical end-product into a versatile, lipophilic synthetic intermediate suitable for fragment-based drug discovery.

References

  • Mobedco. "Breaking the Fly Life Cycle: Largo® (Cyromazine 10 mg/g)
  • Toku-E. "Cyromazine-insecticide-TOKU-E".
  • ChemicalBook.
  • Villa Crop Protection. "Insecticide - CYROMAZINE 750 WP".
  • Wikipedia. "Cyromazine".
  • CIRS Group. "Dicyclopropyl-1,3,5-triazin-2-amine CAS#6167-00-6".
  • EvitaChem. "3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride".

Sources

Comparative

cross-validation of LC-MS and HPLC methods for dicyclopropyl-1,3,5-triazin-2-amine

Title: Cross-Validation of LC-MS/MS and HPLC-UV Methods for the Quantification of Dicyclopropyl-1,3,5-triazin-2-amine: A Comprehensive Technical Guide Executive Summary & Context Dicyclopropyl-1,3,5-triazin-2-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of LC-MS/MS and HPLC-UV Methods for the Quantification of Dicyclopropyl-1,3,5-triazin-2-amine: A Comprehensive Technical Guide

Executive Summary & Context

Dicyclopropyl-1,3,5-triazin-2-amine (CAS: 6167-00-6)[1] is a highly versatile chemical scaffold utilized extensively in the development of novel agrochemicals and targeted therapeutics, including anaplastic lymphoma kinase (ALK) inhibitors and 5-HT7 receptor ligands[2][3]. As this compound transitions from early-stage synthesis to pharmacokinetic (PK) and environmental monitoring, analytical laboratories must bridge the gap between high-concentration purity assays and trace-level quantification.

This guide provides an objective cross-validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Adhering to the International Council for Harmonisation (ICH) M10 guidelines[4][5], we compare the performance of these two platforms, detailing the mechanistic rationale behind mobile phase selection, ionization dynamics, and matrix effect mitigation.

Mechanistic Principles & Causality

The fundamental divergence between HPLC-UV and LC-MS/MS lies in their detection mechanisms, which dictates their respective analytical conditions:

  • HPLC-UV (Bulk Purity Analysis): Detection relies on the chromophoric nature of the 1,3,5-triazine ring, which exhibits strong π→π∗ transitions at ~220 nm. To achieve sharp peak shapes and a stable UV baseline, non-volatile buffers like potassium phosphate are optimal.

  • LC-MS/MS (Trace Quantitation): Detection relies on Electrospray Ionization (ESI). The basic amine and triazine nitrogens readily accept a proton to form an [M+H]+ ion ( m/z 177.2). Because non-volatile salts like phosphate precipitate in the MS source—causing severe ion suppression and equipment failure—volatile buffers such as 0.1% formic acid or ammonium acetate are strictly required[6].

Experimental Protocols

Self-Validating System: To ensure data integrity and eliminate preparation bias, both methods utilize a shared sample preparation protocol using Solid-Phase Extraction (SPE) to minimize matrix interference before splitting the sample for parallel analysis.

Step 1: Sample Preparation (SPE)
  • Condition a C18 SPE cartridge (30 mg/1 mL) with 1.0 mL MS-grade methanol, followed by 1.0 mL MS-grade water.

  • Load 500 µL of biological plasma or environmental water spiked with dicyclopropyl-1,3,5-triazin-2-amine.

  • Wash with 1.0 mL of 5% methanol in water to elute polar interferences and salts.

  • Elute the target analyte with 1.0 mL of 100% acetonitrile.

  • Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 500 µL of the respective initial mobile phase.

Step 2: HPLC-UV Methodology
  • Column: C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 40% Potassium Phosphate buffer (10 mM, pH 6.5) and 60% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 20 µL.

Step 3: LC-MS/MS Methodology
  • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Formic acid in water. Solvent B: 0.1% Formic acid in Acetonitrile. (Gradient: 10% B to 90% B over 4 minutes).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI in positive ion mode. Multiple Reaction Monitoring (MRM).

  • Transitions: Precursor m/z 177.2 Product m/z 136.1 (Quantifier, loss of one cyclopropyl group) and m/z 95.1 (Qualifier, loss of second cyclopropyl group).

  • Injection Volume: 2 µL.

Visualizations

Workflow Sample Spiked Matrix Sample (Plasma/Water) Prep Solid-Phase Extraction (SPE) (Matrix Cleanup) Sample->Prep Split Aliquoting for Cross-Validation Prep->Split HPLC HPLC-UV Analysis (Phosphate Buffer / 220 nm) Split->HPLC LCMS LC-MS/MS Analysis (Formic Acid / ESI+ MRM) Split->LCMS Data ICH M10 Cross-Validation (Bias Assessment) HPLC->Data LCMS->Data

Figure 1: Analytical workflow for HPLC and LC-MS/MS cross-validation.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 177.2 Frag1 Product Ion 1 m/z 136.1 (Quantifier) Precursor->Frag1 CID (-C3H5, 41 Da) Frag2 Product Ion 2 m/z 95.1 (Qualifier) Frag1->Frag2 CID (-C3H5, 41 Da)

Figure 2: ESI+ fragmentation pathway of dicyclopropyl-1,3,5-triazin-2-amine.

Data Presentation & Cross-Validation Results

The cross-validation was executed following ICH M10 criteria, which mandates that the bias between two analytical platforms must not exceed ±15% for incurred samples[4][5].

Table 1: Chromatographic and Detection Parameters

ParameterHPLC-UVLC-MS/MS
Run Time 8.0 min5.0 min
Mobile Phase Non-volatile (Phosphate)Volatile (Formic Acid)
Detection Mechanism Chromophore AbsorbanceMass-to-Charge Ratio ( m/z )
Selectivity Moderate (Co-elution risk)High (MRM filtering)
Throughput LowHigh

Table 2: ICH M10 Validation Metrics

Validation MetricHPLC-UVLC-MS/MSICH M10 Acceptance Criteria
Linearity Range 0.5 – 100 µg/mL0.5 – 500 ng/mL R2≥0.990
LOD (Limit of Detection) 0.15 µg/mL0.15 ng/mLS/N 3
LOQ (Limit of Quantitation) 0.5 µg/mL0.5 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 3.2% - 5.1%2.8% - 6.4% 15%
Accuracy (Recovery %) 96.5% - 102.3%94.2% - 104.8%85% - 115%
Matrix Effect N/A (UV detection)92.4% (Minimal suppression)85% - 115%[7]

Conclusion

The cross-validation data demonstrates that while both methodologies meet ICH M10 regulatory standards for accuracy and precision, their application scopes are distinct. HPLC-UV is highly robust and cost-effective for bulk API release testing and formulation purity analysis where concentrations exceed 0.5 µg/mL. Conversely, LC-MS/MS provides a 1000-fold increase in sensitivity (LOQ of 0.5 ng/mL) and superior specificity via MRM, making it the mandatory platform for pharmacokinetic profiling and environmental trace analysis of dicyclopropyl-1,3,5-triazin-2-amine.

References

  • 1311316-68-3|4-Cyclopropyl-6-methyl-1,3,5-triazin-2 ... - BLDpharm. bldpharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd5mUXrK6dSYfL-rHi03GTRqm8nM3XcuuRDTmbO53O7CZkdoLn73GMZ_76DWjUsbVcrrWWRIg-ul1UvmJobTjgFr82lBpXbxnHMvjgy-2bqOqkfZduV2oYY4kjjJwAiGK38Mww-RCKGRD_2YxjgA==]
  • Synthesis and Biological Evaluation of Novel Triazine Derivatives as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgDShe3vlCA4iEBHKkck_75qaaTCWdqgoY6jDOeK9bJq5FAc24xoxstE8Xmps1iDluoZfvMe0eXU2wwq3ssdVuilfQf18TXmAb-_NMaiHcI24gYxELQaRYg-A5HGUFw94dhDOeU-_xIvOkmY32lJQb]
  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFIPlAHLA_kuKbUN7zi8GuWIscvPr4VmHwT2BgAD2D9qjyPIZ1l-OwZwtb21qK3KQjDdi5aealxEtHbwkcP3nUpDB4esH2klHOEIhRsYp0Xlwc2mIoAwJ9klpeiDK7nH_5IY7KJonKZDBogQ8=]
  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later. d-nb.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFDE65dJIOVBZomG6XkG4AmHmy7-hAvnofCcOOQeetpIOWMlcxzMeZcdYIN7imNQgmmi1YLK7GObaLOabolQZFMie80Y29klNnBNXtSlpItAsWLaxJuJIaeyw=]
  • Bioanalytical method validation and study sample analysis m10 - ICH. ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVYyJH_Pa_el9NYdXB5mRoZ_C7cA4dkfB9AQ06NqCFfSeIBxtadorVuYzQJJhuxjr4SzySz5TcrV-g-Nww0rAP_-HzQNVVhEisZxubgna48-xGQfU0ZwLLdz9oOMrPWAASkXSSeupNp-rhrRkYItO00GpiRH-3H1ZeFykBFPYHBSgn_6X_3FuDwg==]
  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf0Z0OdRISKiTmNkKiTa2awBtNsy49w7Egy7x1mMeIdgi_8DBqc-JH4QzeIf1xbReUojn-cw9ketoeFzyvFDGdQnr8lq1TSdqq6zqEvyWbiks8aBCKSq1DVtG4SkyBXUfk4xNF]
  • Strategies for Drawing Quantitative Conclusions from Nontargeted Liquid Chromatography–High-Resolution Mass Spectrometry Analysis. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvgsoKdf3uBxwoThHJRMaME3pYSXBJsMzMgc-FWELHr80IoGLp6yNfxvpVRmV6ROpxvNBC6i8ERq3_oQQdF3QSujcvfLECcPTnHZW4UaKAG8qKiGi8_Po3sCV0FaJZlmCHTnXIVxDcgr4sKfHJ-WLl]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Dicyclopropyl-1,3,5-triazin-2-amine

This guide provides essential safety and logistical information for the proper disposal of Dicyclopropyl-1,3,5-triazin-2-amine. As a nitrogen-containing heterocyclic compound, this chemical and its related waste require...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of Dicyclopropyl-1,3,5-triazin-2-amine. As a nitrogen-containing heterocyclic compound, this chemical and its related waste require meticulous handling to ensure the safety of laboratory personnel and to prevent environmental contamination. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: A Proactive Approach

Dicyclopropyl-1,3,5-triazin-2-amine belongs to the triazine class of compounds. While comprehensive toxicological data for this specific molecule may be limited, data from structurally similar aminotriazines indicate a clear hazard profile that must be respected. The primary risks associated with this class of chemicals include irritation to the skin and eyes, and potential harm if inhaled or swallowed.[1][2][3]

The foundational principle of laboratory safety is to treat compounds with unknown or incomplete toxicological profiles with a high degree of caution.[4] Therefore, the procedures outlined below are built on a conservative assessment of risk to provide a robust framework for safety.

Table 1: Anticipated Hazard Profile for Dicyclopropyl-1,3,5-triazin-2-amine

Hazard ClassificationGHS PictogramDescriptionPrimary Safety Precaution
Skin Irritation alt text May cause skin irritation upon direct contact.[1][5]Avoid all skin contact by using appropriate gloves and lab coat.[4]
Serious Eye Irritation alt text May cause serious and potentially damaging eye irritation.[1][2][6]Wear chemical safety goggles or a face shield at all times.[2][4]
Acute Toxicity (Oral/Inhalation) alt text May be harmful if swallowed or inhaled as a dust/aerosol.[1][3]Handle only in a well-ventilated area or chemical fume hood.[1][7]

Pre-Disposal Protocol: Segregation and Containment

Effective waste management begins at the point of generation. Proper segregation is not merely an administrative task; it is a critical safety measure to prevent inadvertent chemical reactions and to ensure the waste stream can be managed correctly by a licensed disposal facility.

Step-by-Step Waste Segregation:

  • Establish Designated Waste Containers: Before beginning any experiment, prepare clearly labeled, dedicated waste containers. Use separate containers for:

    • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and shoe covers, disposable labware (e.g., pipette tips, weighing boats), and spill cleanup materials.

    • Liquid Waste: Unused solutions, reaction mixtures, and the initial, concentrated rinsate from cleaning glassware.

    • Sharps: Contaminated needles, scalpels, or broken glass. These must be placed in a designated, puncture-proof sharps container.

  • Container Selection and Labeling:

    • Chemical Compatibility: Ensure containers are made of a material compatible with Dicyclopropyl-1,3,5-triazin-2-amine and any solvents used. High-density polyethylene (HDPE) is generally suitable.

    • Secure Closure: All containers must have securely sealing lids to prevent spills or the release of vapors.[1][2]

    • Comprehensive Labeling: Labels are a vital communication tool. Each container must be clearly labeled with:

      • The full chemical name: "Dicyclopropyl-1,3,5-triazin-2-amine Waste"

      • A list of all other chemical constituents and solvents.

      • The appropriate hazard pictograms (see Table 1).

      • The date of accumulation.

Personal Protective Equipment (PPE): Your First Line of Defense

A self-validating safety protocol demands that appropriate PPE be worn at all times when handling Dicyclopropyl-1,3,5-triazin-2-amine and its associated waste. The selection of PPE is directly informed by the compound's hazard profile.

Table 2: Required Personal Protective Equipment (PPE) for Waste Handling

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[4][7] Gloves must be inspected before use and disposed of immediately after contamination.[4][6]
Eye/Face Protection Chemical safety goggles or a full-face shield.To protect against splashes and airborne dust, preventing serious eye irritation.[2][4]
Body Protection A long-sleeved laboratory coat.To protect skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved respirator (if applicable).Required if handling the solid powder outside of a chemical fume hood or if dust/aerosols are generated.[7]

The Disposal Workflow: From Benchtop to Final Disposition

The ultimate goal is to transfer all waste safely and compliantly to a licensed waste disposal facility. The following workflow provides a systematic approach to managing different types of waste containing Dicyclopropyl-1,3,5-triazin-2-amine.

G cluster_0 cluster_1 Container Decontamination start Waste Generation Point (Dicyclopropyl-1,3,5-triazin-2-amine) waste_type Identify Waste Type start->waste_type container Empty Chemical Container waste_type->container Container solid Contaminated Solid Waste (PPE, Labware) waste_type->solid Solid liquid Aqueous/Solvent Waste waste_type->liquid Liquid bulk Unused/Expired Bulk Chemical waste_type->bulk Bulk rinse Step 1: Perform Triple-Rinse (Collect all rinsate as hazardous waste) container->rinse package_solid Package in Labeled, Sealed Solid Waste Drum solid->package_solid package_liquid Collect in Labeled, Compatible Liquid Waste Container liquid->package_liquid package_bulk Ensure Original Container is Sealed and Labeled as Waste bulk->package_bulk defaced Step 2: Deface Label rinse->defaced dispose_container Dispose of Clean Container (per institutional policy) defaced->dispose_container ehs Transfer to Institutional EHS for Licensed Disposal dispose_container->ehs package_solid->ehs package_liquid->ehs package_bulk->ehs incineration Recommended Final Disposition: High-Temperature Chemical Incineration ehs->incineration

Caption: Disposal Decision Workflow for Dicyclopropyl-1,3,5-triazin-2-amine Waste.

Detailed Methodologies

Protocol 1: Decontamination of Empty Containers

The objective of this protocol is to render the empty container safe for disposal or recycling according to institutional policy. Any residue is considered hazardous.

  • Initial Drain: Empty the container completely into a designated liquid waste receptacle. Allow it to drain for at least 30 seconds after the flow has been reduced to drops.[8]

  • First Rinse: Add a suitable solvent (e.g., water or another solvent in which the compound is soluble) until the container is approximately 20-25% full.[8]

  • Agitate: Securely cap the container and shake vigorously for 30 seconds to ensure the solvent contacts all interior surfaces.[8]

  • Collect Rinsate: Pour the rinsate into your designated hazardous liquid waste container. Allow the container to drain completely.[8][9]

  • Repeat: Repeat steps 2-4 two more times for a total of three rinses.[8]

  • Final Preparation: Allow the container to air dry completely with the cap off. Deface or remove the original label to prevent misuse. The clean container can now be disposed of according to your institution's EHS guidelines.

Protocol 2: Management of Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting any cleanup, don the full PPE outlined in Table 2.

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder.[4][7]

  • Cleanup: Carefully scoop or sweep up the material and place it into a labeled container for solid hazardous waste.[4][7]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and institutional EHS office.

Final Disposal and Regulatory Compliance

The disposal of Dicyclopropyl-1,3,5-triazin-2-amine waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10] All waste generated must be turned over to your institution's Environmental Health & Safety (EHS) department or a contracted licensed professional waste disposal service.[4][7]

The recommended and most environmentally sound disposal method for nitrogen-containing heterocyclic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] This process ensures the complete destruction of the compound and neutralizes potentially harmful combustion byproducts, such as nitrogen oxides (NOx).

Crucially, never pour this chemical or its waste down the drain or dispose of it in the regular trash. [11] Triazine compounds can be persistent and toxic to aquatic life, and wastewater treatment facilities are often not equipped to remove them.[9][11][12]

By adhering to these procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research activities are conducted with the utmost respect for environmental stewardship.

References

  • Material Safety Data Sheet - 1,3,5-Triazin-2-amine. (2010, November 15). Capot Chemical. Retrieved from [Link]

  • Safety Data Sheet - 2-Amino-1,3,5-triazine. (2021, May 1). Angene Chemical. Retrieved from [Link]

  • Safety Data Sheet: N-cyclopropyl-1,3,5-triazine-2,4,6-triamine. Carl ROTH. Retrieved from [Link]

  • Dinodia, M. (2022). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. Retrieved from [Link]

  • Wang, Y., et al. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. Science of The Total Environment, 985, 177852. Retrieved from [Link]

  • Malviya, M., et al. (2022). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). US EPA. Retrieved from [Link]

  • Ali, I., et al. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Retrieved from [Link]

  • Safe Disposal of Pesticides. (2025, July 3). US EPA. Retrieved from [Link]

  • Safety Data Sheet: 2,4,6-Tri-(6-aminocaproic acid)-1,3,5-triazine. Carl ROTH. Retrieved from [Link]

  • Malviya, M., et al. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Bentham Science. Retrieved from [Link]

  • Requirements for Pesticide Disposal. (2025, December 22). US EPA. Retrieved from [Link]

  • Safe disposal of pesticides. (2021, July 14). NSW EPA. Retrieved from [Link]

  • Guidelines for managing the disposal of pesticide rinsate. (2014). NSW EPA. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Dicyclopropyl-1,3,5-triazin-2-amine

Essential Safety and Handling Guide for Dicyclopropyl-1,3,5-triazin-2-amine This guide provides comprehensive safety protocols for handling Dicyclopropyl-1,3,5-triazin-2-amine in a laboratory setting. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for Dicyclopropyl-1,3,5-triazin-2-amine

This guide provides comprehensive safety protocols for handling Dicyclopropyl-1,3,5-triazin-2-amine in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize critical safety information with practical, field-tested advice to ensure your operational safety and experimental integrity. The following protocols are grounded in established safety principles for handling analogous chemical compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for Dicyclopropyl-1,3,5-triazin-2-amine was publicly available at the time of this writing. The following safety and handling information is synthesized from the SDSs of structurally related triazine compounds. These recommendations should be used as a precautionary guide. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this chemical.

Hazard Assessment: Understanding the Risks

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate personal protective equipment is fundamental to minimizing exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection
  • Recommendation: Wear chemical safety goggles or a face shield.[5][6]

  • Rationale: This protects against splashes of solutions containing the compound and airborne particles, which can cause serious eye irritation.[1][5]

Hand Protection
  • Recommendation: Wear chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5]

  • Rationale: Prevents direct skin contact, which may lead to irritation or potential toxic effects.[5] Gloves must be inspected for integrity before each use.[6][7][8] After handling, gloves should be removed using the proper technique to avoid contaminating your skin and disposed of as contaminated waste.[6][7]

Body Protection
  • Recommendation: A lab coat or a chemical-resistant suit is essential.

  • Rationale: This provides a barrier against accidental spills and prevents the contamination of personal clothing.[1][5] Contaminated clothing should be removed immediately and washed before reuse.[1][9]

Respiratory Protection
  • Recommendation: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used when engineering controls are insufficient.[1][5]

  • Rationale: This is necessary when working with fine powders that can become airborne, in poorly ventilated areas, or when the potential for generating aerosols exists.[5]

Operational Plan for Safe Handling

A systematic approach to handling Dicyclopropyl-1,3,5-triazin-2-amine is critical to ensure safety.

Pre-Handling Checks
  • Verify Engineering Controls: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Inspect PPE: Before starting any work, thoroughly inspect all PPE for any signs of damage.

  • Review Protocol: Familiarize yourself with the experimental procedure and the location of all safety equipment, such as eyewash stations and safety showers.[4]

Step-by-Step Handling Procedure
  • Donning PPE: Put on your lab coat, followed by safety goggles or a face shield. Don gloves, ensuring they overlap the cuffs of your lab coat. If required, a respirator should be the last item of PPE to be donned.

  • Weighing and Transferring:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.[5]

    • Handle the compound gently to avoid generating dust.[5]

    • Use appropriate tools (e.g., spatulas) for transfers.

  • In-Solution Handling:

    • When working with the compound in a solution, handle it within the fume hood.

    • Avoid splashes and the generation of aerosols.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent and cleaning agent.

    • Dispose of all contaminated materials in a designated hazardous waste container.[5]

PPE Selection Guide

The following table summarizes the recommended PPE for different handling scenarios.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport (Closed Containers) Safety glassesNitrile glovesLab coatNot generally required
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile glovesLab coatRequired if outside a fume hood
Handling Solutions (Low Concentration) Chemical safety gogglesNitrile glovesLab coatNot required in a fume hood
Handling Solutions (High Concentration) Face shield and gogglesNitrile glovesChemical-resistant apron over lab coatRecommended even in a fume hood
Spill Cleanup Face shield and gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suitRequired

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_task Task Evaluation cluster_ppe PPE Determination cluster_ppe_details Required PPE Start Start: Handling Dicyclopropyl-1,3,5-triazin-2-amine Task What is the task? Start->Task Weighing Weighing Solid Task->Weighing Weighing Solution_Low Handling Low Conc. Solution Task->Solution_Low Solution (Low Conc.) Solution_High Handling High Conc. Solution Task->Solution_High Solution (High Conc.) Spill Spill Cleanup Task->Spill Spill PPE_Weighing Goggles, Gloves, Lab Coat, Respirator (if not in hood) Weighing->PPE_Weighing PPE_Low Goggles, Gloves, Lab Coat Solution_Low->PPE_Low PPE_High Face Shield, Goggles, Gloves, Chem-Resistant Apron Solution_High->PPE_High PPE_Spill Face Shield, Goggles, Heavy-Duty Gloves, Chem-Resistant Suit, Respirator Spill->PPE_Spill

Caption: PPE Selection Workflow Diagram

Disposal Plan

Proper disposal of Dicyclopropyl-1,3,5-triazin-2-amine and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical waste through a licensed hazardous waste disposal company.[5] Do not dispose of this chemical down the drain or in regular trash.[5][6]

  • Contaminated Materials: Any materials used for handling or cleaning up spills (e.g., gloves, absorbent pads, weighing paper) should be placed in a designated hazardous waste container.[5]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][6] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and place it in a sealed container for disposal.[2][6]

References

  • Personal protective equipment for handling 2,4,6-Triguanidino-1,3,5-triazine - Benchchem. (n.d.).
  • SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl- - Synerzine. (2019, January 24).
  • Triazine Pesticides Standard - Safety Data Sheet. (2019, April 1).
  • 1,3,5-Triazine - Safety Data Sheet - ChemicalBook. (2025, June 28).
  • 2,4,6-triallyloxy-1,3,5-triazine - Registration Dossier - ECHA. (n.d.).
  • material safety data sheet - Capot Chemical. (2010, November 15).
  • Safety Data Sheet - Angene Chemical. (2021, May 1).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • Safety Data Sheet: N-cyclopropyl-1,3,5-triazine-2,4,6-triamine - Carl ROTH. (n.d.).
  • Material Safety Data Sheet - Cole-Parmer. (n.d.).
  • 1 - SAFETY DATA SHEET. (2010, February 9).

Sources

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